molecular formula C17H12BrNO3 B179649 6-Bromo-2-(4-methoxyphenyl)quinoline-4-carboxylic acid CAS No. 109540-19-4

6-Bromo-2-(4-methoxyphenyl)quinoline-4-carboxylic acid

Cat. No.: B179649
CAS No.: 109540-19-4
M. Wt: 358.2 g/mol
InChI Key: WWRCICKNTUVWFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2-(4-methoxyphenyl)quinoline-4-carboxylic acid (CAS 354539-71-2) is a high-purity brominated quinoline derivative designed for advanced chemical synthesis and research applications. This compound features a molecular formula of C18H14BrNO3 and a molecular weight of 372.21 g/mol, with a quinoline core structure substituted at the 2-position with a 4-methoxyphenyl group and at the 6-position with a bromine atom, offering distinct sites for further functionalization . The carboxylic acid at the 4-position provides a versatile handle for amide coupling or salt formation, while the bromine substituent serves as a reactive site for metal-catalyzed cross-coupling reactions such as Suzuki or Sonogashira reactions, making this compound an invaluable heterocyclic building block for constructing more complex molecular architectures . With a computed topological polar surface area of 59.4 Ų and an XLogP3 of 4.4, this compound displays physicochemical properties suitable for pharmaceutical research, particularly in the development of kinase inhibitors, antimicrobial agents, and other therapeutic candidates where the quinoline scaffold has demonstrated significant biological relevance . The crystalline solid exhibits characteristic properties typical of fused aromatic systems and should be stored in a cool, dry environment protected from light. This product is intended For Research Use Only and is strictly not intended for diagnostic or therapeutic applications in humans. Researchers are advised to consult the material safety data sheet prior to use and employ appropriate personal protective equipment during handling.

Properties

IUPAC Name

6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrNO3/c1-22-12-5-2-10(3-6-12)16-9-14(17(20)21)13-8-11(18)4-7-15(13)19-16/h2-9H,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWRCICKNTUVWFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20361988
Record name 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20361988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109540-19-4
Record name 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20361988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis of 6-Bromo-2-(4-methoxyphenyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 6-Bromo-2-(4-methoxyphenyl)quinoline-4-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for preparing 6-Bromo-2-(4-methoxyphenyl)quinoline-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The quinoline-4-carboxylic acid scaffold is a core structural motif in numerous pharmacologically active agents.[1][2] This document details two primary, field-proven synthetic routes: the Pfitzinger reaction and the Doebner reaction. A retrosynthetic analysis is presented to logically deconstruct the target molecule into readily available precursors. Each synthetic strategy is discussed with an emphasis on reaction mechanisms, experimental causality, and practical laboratory protocols. This guide is intended for researchers, medicinal chemists, and process development scientists, offering actionable insights and robust methodologies for the efficient synthesis of this target compound.

Introduction: The Significance of the Quinoline-4-Carboxylic Acid Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including antimalarial, antibacterial, antitumor, and antiviral properties.[2] Specifically, the quinoline-4-carboxylic acid moiety is a key pharmacophore that imparts crucial binding characteristics and physicochemical properties to drug candidates. The strategic placement of substituents on this scaffold allows for the fine-tuning of biological activity, selectivity, and pharmacokinetic profiles.

The target molecule, 6-Bromo-2-(4-methoxyphenyl)quinoline-4-carboxylic acid, incorporates three key features:

  • A quinoline-4-carboxylic acid core: Essential for biological activity in many contexts.

  • A bromine atom at the 6-position: Provides a handle for further synthetic elaboration via cross-coupling reactions and can enhance binding affinity or modulate metabolic stability.

  • A 4-methoxyphenyl group at the 2-position: This electron-donating group can influence the electronic properties of the quinoline system and participate in key interactions with biological targets.

This guide provides a detailed examination of robust synthetic pathways to access this valuable compound.

Retrosynthetic Analysis and Strategic Planning

A logical retrosynthetic analysis of the target molecule reveals two primary disconnection pathways, each corresponding to a well-established named reaction for quinoline synthesis.

G cluster_target Target Molecule cluster_routes Retrosynthetic Disconnections cluster_precursors Key Precursors Target 6-Bromo-2-(4-methoxyphenyl)quinoline-4-carboxylic acid Pfitzinger Pfitzinger Disconnection (C2-C3 and N-C4a bond formation) Target->Pfitzinger Route A Doebner Doebner Disconnection (Three-component assembly) Target->Doebner Route B Isatin 6-Bromoisatin Pfitzinger->Isatin Acetophenone 4'-Methoxyacetophenone Pfitzinger->Acetophenone Aniline 4-Bromoaniline Doebner->Aniline Aldehyde 4-Methoxybenzaldehyde Doebner->Aldehyde Pyruvic Pyruvic Acid Doebner->Pyruvic

Caption: Retrosynthetic analysis of the target molecule.

  • Route A (Pfitzinger Reaction): This approach involves the condensation of a substituted isatin with a carbonyl compound containing an α-methylene group.[3][4] For our target, this translates to the reaction between 6-bromoisatin and 4'-methoxyacetophenone . This is often the most direct and high-yielding method for 2-substituted quinoline-4-carboxylic acids.

  • Route B (Doebner Reaction): This is a three-component reaction that condenses a substituted aniline, an aldehyde, and pyruvic acid.[1][5] To synthesize our target, this route would utilize 4-bromoaniline , 4-methoxybenzaldehyde , and pyruvic acid . While atom-economical, yields can sometimes be moderate due to potential side reactions.[6]

This guide will focus on the Pfitzinger reaction as the primary recommended strategy due to its reliability and generally higher yields for this substitution pattern. The Doebner reaction will be presented as a robust alternative.

Primary Synthetic Strategy: The Pfitzinger Reaction

The Pfitzinger reaction is a powerful method for constructing the quinoline-4-carboxylic acid core. It proceeds via the base-catalyzed ring opening of an isatin derivative to form an isatinic acid intermediate, which then condenses with a ketone to form the final quinoline ring after cyclization and dehydration.[3][7]

Mechanism of the Pfitzinger Reaction

The reaction mechanism is a well-elucidated sequence of steps:

  • Isatin Ring Opening: A strong base (e.g., potassium hydroxide) attacks the C2-carbonyl of the isatin, leading to hydrolytic cleavage of the amide bond to form the potassium salt of isatinic acid (a 2-aminophenylglyoxylate).

  • Imine/Enamine Formation: The isatinic acid intermediate condenses with the ketone (4'-methoxyacetophenone). The amino group reacts with the ketone's carbonyl to form an imine, which is in equilibrium with its more stable enamine tautomer.

  • Intramolecular Cyclization: The enamine undergoes an intramolecular Claisen-type condensation. The nucleophilic carbon of the enamine attacks the keto-carbonyl group of the isatinic acid backbone.

  • Dehydration: The resulting cyclic intermediate readily dehydrates under the reaction conditions to form the aromatic quinoline ring system, yielding the final product.[3]

G cluster_mech Pfitzinger Reaction Mechanism Isatin 6-Bromoisatin IsatinicAcid Isatinic Acid K+ Salt (2-amino-5-bromophenylglyoxylate) Isatin->IsatinicAcid 1. Ring Opening Base KOH, EtOH/H₂O Enamine Enamine Intermediate IsatinicAcid->Enamine 2. Condensation Ketone 4'-Methoxyacetophenone Ketone->Enamine Cyclized Cyclized Intermediate Enamine->Cyclized 3. Intramolecular Cyclization Product Target Molecule Cyclized->Product 4. Dehydration (-H₂O)

Caption: Mechanism of the Pfitzinger quinoline synthesis.

Synthesis of Precursor: 6-Bromoisatin

6-Bromoisatin is not always commercially available and may need to be synthesized. A common method is the Sandmeyer isatin synthesis starting from 4-bromoaniline.

Experimental Protocol: Synthesis of 6-Bromoisatin [8]

  • Step 1: Synthesis of N-(4-bromophenyl)-2-hydroxyiminoacetamide:

    • In a 1 L three-necked flask, dissolve chloral hydrate (e.g., 0.15 mol) and anhydrous sodium sulfate (e.g., 1.1 mol) in 500 mL of water.

    • Add a solution of 4-bromoaniline (e.g., 0.1 mol) in 30 mL of concentrated hydrochloric acid.

    • Add a solution of hydroxylamine hydrochloride (e.g., 0.33 mol) in 100 mL of water.

    • Heat the mixture under reflux for 1-2 hours. A precipitate will form.

    • Cool the reaction mixture, collect the solid by filtration, wash with water, and dry to yield the intermediate.

  • Step 2: Cyclization to 6-Bromoisatin:

    • Carefully add the N-(4-bromophenyl)-2-hydroxyiminoacetamide from the previous step (e.g., 0.1 mol) in portions to 250 mL of pre-heated concentrated sulfuric acid at 50 °C.

    • Once the addition is complete, raise the temperature to 80-90 °C and stir for 1-2 hours.

    • Cool the reaction mixture to room temperature and pour it slowly onto crushed ice.

    • A yellow-orange precipitate of 6-bromoisatin will form. Collect the solid by filtration, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.

Protocol for Pfitzinger Synthesis of the Target Molecule

Experimental Protocol: [4][9]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve potassium hydroxide (2.0 eq) in a mixture of absolute ethanol and water (e.g., 10:1 v/v).

  • Isatin Activation: Add 6-bromoisatin (1.0 eq) to the basic solution and stir at room temperature for 1 hour. The color of the solution should change as the isatin ring opens.

  • Ketone Addition: Add 4'-methoxyacetophenone (1.2 eq) to the reaction mixture.

  • Reflux: Heat the mixture to reflux (approx. 80-85 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a mobile phase of ethyl acetate/hexane with a few drops of acetic acid).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker of cold water.

  • Precipitation: Acidify the aqueous solution to pH 4-5 by the dropwise addition of glacial acetic acid or dilute HCl. The product will precipitate as a solid.

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water and then with a small amount of cold ethanol or diethyl ether to remove impurities. The product can be further purified by recrystallization from a suitable solvent system like ethanol, acetic acid, or DMF/water.

Alternative Synthetic Strategy: The Doebner Reaction

The Doebner reaction provides a convergent, one-pot approach to quinoline-4-carboxylic acids from simple precursors.[2][10] It involves the condensation of an aniline, an aldehyde, and pyruvic acid, typically under reflux in a solvent like ethanol.

Mechanism of the Doebner Reaction

The mechanism is believed to proceed as follows:

  • Imine Formation: The aniline (4-bromoaniline) first reacts with the aldehyde (4-methoxybenzaldehyde) to form a Schiff base (imine).

  • Enol/Enolate Formation: Pyruvic acid forms an enol or enolate.

  • Michael-type Addition: The enol/enolate of pyruvic acid attacks the imine in a Michael-type addition.

  • Cyclization and Dehydration: The resulting intermediate undergoes an intramolecular electrophilic cyclization onto the aniline ring, followed by dehydration and oxidation (often air oxidation) to yield the aromatic quinoline product.[11]

Protocol for Doebner Synthesis of the Target Molecule

Experimental Protocol: [2][6]

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 4-bromoaniline (1.0 eq) and 4-methoxybenzaldehyde (1.0 eq) in absolute ethanol.

  • Pyruvic Acid Addition: Stir the mixture and add pyruvic acid (1.1 eq) dropwise.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-8 hours. The product often begins to precipitate from the reaction mixture upon formation.

  • Isolation: Cool the flask to room temperature. Collect the precipitated solid by vacuum filtration.

  • Purification: Wash the crude product with cold ethanol to remove unreacted starting materials and by-products. If necessary, the product can be recrystallized from a high-boiling point solvent such as DMF or acetic acid.

Data Presentation and Characterization

The identity and purity of the synthesized 6-Bromo-2-(4-methoxyphenyl)quinoline-4-carboxylic acid should be confirmed using standard analytical techniques.

Table 1: Summary of Reagents for Synthetic Routes
RoutePrecursor 1Precursor 2Precursor 3Key Reagent(s)
Pfitzinger 6-Bromoisatin4'-Methoxyacetophenone-KOH, Ethanol
Doebner 4-Bromoaniline4-MethoxybenzaldehydePyruvic AcidEthanol
Table 2: Expected Analytical Data for the Target Compound
AnalysisExpected Result
Molecular Formula C₁₇H₁₂BrNO₃
Molecular Weight 358.19 g/mol
¹H NMR Aromatic protons (quinoline and phenyl rings), methoxy singlet (~3.9 ppm), carboxylic acid proton (broad singlet, >12 ppm).
¹³C NMR Signals for quinoline and phenyl carbons, methoxy carbon (~55 ppm), two carbonyl carbons (ketone and acid).
Mass Spec (ESI-) [M-H]⁻ at m/z ≈ 356.0 and 358.0 (characteristic bromine isotope pattern).
Appearance Expected to be a solid (e.g., off-white or pale yellow powder).

Experimental Workflow Overview

The general laboratory process for the synthesis and purification of the target compound is outlined below.

G Start 1. Reagent Preparation (Weighing Precursors & Solvents) Reaction 2. Reaction Setup (Assembly, Reflux, Monitoring via TLC) Start->Reaction Charge Reactor Workup 3. Product Isolation (Cooling, Precipitation, Filtration) Reaction->Workup Reaction Complete Purify 4. Purification (Washing, Recrystallization) Workup->Purify Crude Product Dry 5. Drying (Vacuum Oven) Purify->Dry Pure Solid Analysis 6. Characterization (NMR, MS, etc.) Dry->Analysis Final Product

Caption: General laboratory workflow for synthesis.

Conclusion

The can be reliably achieved through established synthetic organic chemistry methodologies. The Pfitzinger reaction , utilizing 6-bromoisatin and 4'-methoxyacetophenone, stands out as the preferred route, offering a direct and efficient pathway with typically good yields. As a strong alternative, the Doebner three-component reaction of 4-bromoaniline, 4-methoxybenzaldehyde, and pyruvic acid provides a convergent and atom-economical approach. The choice between these methods may depend on starting material availability, scalability, and desired purity profile. The protocols and mechanistic insights provided in this guide offer a solid foundation for the successful laboratory preparation of this valuable heterocyclic compound.

References

  • Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions. PubMed. Available at: [Link]

  • Recent Advances in Metal-Free Quinoline Synthesis. MDPI. Available at: [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]

  • Three-Component Synthesis of Quinoline-4-Carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. ACS Publications. Available at: [Link]

  • Friedländer synthesis. Wikipedia. Available at: [Link]

  • Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions. ACS Publications. Available at: [Link]

  • Synthesis of novel 2-methyl-4-carboxyquinolines, the new by-products of the Doebner reaction. SpringerLink. Available at: [Link]

  • Friedlaender Synthesis. Organic Chemistry Portal. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. Available at: [Link]

  • Preparation of 2-Amino-5-bromobenzophenone. PrepChem.com. Available at: [Link]

  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. NIH National Library of Medicine. Available at: [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. Available at: [Link]

  • Combes quinoline synthesis. Wikipedia. Available at: [Link]

  • Combes Quinoline Synthesis. Cambridge University Press. Available at: [Link]

  • Doebner–Miller reaction. Wikipedia. Available at: [Link]

  • General reaction scheme of the Combes/Conrad–Limpach quinoline synthesis. ResearchGate. Available at: [Link]

  • Pfitzinger reaction. Wikipedia. Available at: [Link]

  • 6-Bromoisatin. Chem-Impex. Available at: [Link]

  • Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. NIH National Library of Medicine. Available at: [Link]

  • Pfitzinger Quinoline Synthesis. Cambridge University Press. Available at: [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. NIH National Library of Medicine. Available at: [Link]

  • Doebner-Miller Reaction. SynArchive. Available at: [Link]

  • Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses. ResearchGate. Available at: [Link]

  • Synthesis and Characterization of Some New Substituted 5-Bromo Isatin and Their Antimicrobial Activity. ResearchGate. Available at: [Link]

  • Synthesis of 6-bromo-4-iodoquinoline. ResearchGate. Available at: [Link]

  • Chemistry of Pfitzinger Synthesis. Scribd. Available at: [Link]

  • 6-Bromoisatin(CAS# 6326-79-0 ). Angene. Available at: [Link]

  • Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. UI Scholars Hub. Available at: [Link]

  • Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. ResearchGate. Available at: [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 6-Bromo-2-(4-methoxyphenyl)quinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the physicochemical properties of 6-Bromo-2-(4-methoxyphenyl)quinoline-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The quinoline scaffold is a privileged structure, appearing in numerous compounds with a wide array of biological activities.[1] Understanding the fundamental physicochemical characteristics of its derivatives is paramount for predicting their behavior in biological systems and for the rational design of new therapeutic agents.

Chemical Identity and Molecular Structure

6-Bromo-2-(4-methoxyphenyl)quinoline-4-carboxylic acid is a derivative of quinoline-4-carboxylic acid. Its structure features a bromine atom at the 6-position of the quinoline ring and a 4-methoxyphenyl group at the 2-position.

Molecular Formula: C₁₇H₁₂BrNO₃[2]

Molecular Weight: 358.2 g/mol [2]

Chemical Structure:

Pfitzinger_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 5-Bromoisatin 5-Bromoisatin Reaction_Vessel Reaction_Vessel 5-Bromoisatin->Reaction_Vessel 4'-Methoxyacetophenone 4'-Methoxyacetophenone 4'-Methoxyacetophenone->Reaction_Vessel Base (e.g., KOH) Base (e.g., KOH) Base (e.g., KOH)->Reaction_Vessel Solvent (e.g., Ethanol) Solvent (e.g., Ethanol) Solvent (e.g., Ethanol)->Reaction_Vessel Heat (Reflux) Heat (Reflux) Heat (Reflux)->Reaction_Vessel Target_Compound 6-Bromo-2-(4-methoxyphenyl)quinoline-4-carboxylic acid Workup Workup Reaction_Vessel->Workup Pfitzinger Reaction Workup->Target_Compound Acidification & Purification

Caption: General workflow for the Pfitzinger synthesis of the target compound.

Experimental Protocol: Pfitzinger Synthesis (General Procedure)

This protocol is a general representation and requires optimization for specific substrates and scales.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide (KOH) in ethanol.

  • Addition of Isatin: Add 5-bromoisatin to the basic solution and stir until it dissolves.

  • Addition of Ketone: Slowly add 4'-methoxyacetophenone to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture and reduce the solvent volume under reduced pressure. Dilute the residue with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove unreacted ketone.

  • Precipitation: Acidify the aqueous layer with a suitable acid (e.g., acetic acid or dilute HCl) to precipitate the carboxylic acid product.

  • Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from an appropriate solvent system.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline and phenyl rings, the methoxy group, and the carboxylic acid proton.

  • Quinoline Protons: A series of doublets and doublets of doublets in the aromatic region (typically δ 7.5-8.5 ppm).

  • Phenyl Protons: Two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring.

  • Methoxy Protons: A singlet around δ 3.8-4.0 ppm.

  • Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (δ > 10 ppm), which is typically exchangeable with D₂O.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on all the carbon atoms in the molecule.

  • Carbonyl Carbon: A signal in the downfield region, typically around δ 165-175 ppm.

  • Aromatic and Quinoline Carbons: A complex set of signals in the range of δ 110-160 ppm.

  • Methoxy Carbon: A signal around δ 55-60 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

  • O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong absorption band around 1700-1725 cm⁻¹.

  • C=C and C=N Stretches (Aromatic/Quinoline): Multiple bands in the 1450-1620 cm⁻¹ region.

  • C-O Stretch (Methoxy Ether): A strong band in the 1200-1300 cm⁻¹ region.

  • C-Br Stretch: A band in the lower frequency region, typically below 600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. For 6-Bromo-2-(4-methoxyphenyl)quinoline-4-carboxylic acid, the mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to its molecular weight. The presence of bromine will be indicated by a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

Significance and Potential Applications

Quinoline-4-carboxylic acid derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. [1]The specific substitutions on the quinoline ring of 6-Bromo-2-(4-methoxyphenyl)quinoline-4-carboxylic acid, namely the bromo and methoxyphenyl groups, can significantly influence its pharmacological profile.

The bromine atom can enhance lipophilicity and may be involved in halogen bonding interactions with biological targets. The methoxyphenyl group can also modulate the electronic properties and steric bulk of the molecule, affecting its binding affinity to enzymes or receptors.

Further research into the biological activities of this compound could reveal its potential as a lead compound for the development of new therapeutic agents.

Conclusion

This technical guide has provided a detailed overview of the known and predicted physicochemical properties of 6-Bromo-2-(4-methoxyphenyl)quinoline-4-carboxylic acid. While foundational data such as molecular formula and weight are established, a notable gap exists in the public domain regarding experimentally determined properties like melting point, pKa, and comprehensive spectral data. The provided synthetic protocol and predicted spectral characteristics offer a solid starting point for researchers aiming to synthesize and characterize this compound. Further experimental investigation is crucial to fully elucidate its properties and explore its potential in drug discovery and development.

References

Sources

A Technical Guide to the NMR Spectroscopic Characterization of 6-Bromo-2-(4-methoxyphenyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. Quinoline derivatives, in particular, represent a vital class of heterocyclic compounds, frequently investigated for their broad pharmacological potential.[1] This guide provides an in-depth technical framework for the comprehensive nuclear magnetic resonance (NMR) characterization of a specific quinoline derivative: 6-Bromo-2-(4-methoxyphenyl)quinoline-4-carboxylic acid.

This molecule, with its distinct substitution pattern, presents a unique spectroscopic puzzle. Its structure incorporates a brominated quinoline core, a methoxy-substituted phenyl ring, and a carboxylic acid group, all of which contribute characteristic signals to its NMR spectra. For researchers in medicinal chemistry and materials science, a robust and validated method for confirming the identity, purity, and structure of this compound is indispensable.[2]

This document moves beyond a simple recitation of data. It is designed as a practical guide for fellow scientists, detailing not only the expected spectral features but also the underlying principles and experimental considerations necessary to acquire high-fidelity data. We will explore the causality behind experimental choices, from sample preparation to the selection of advanced 2D NMR experiments, ensuring a self-validating and scientifically rigorous approach to structural verification.

Section 1: Experimental Protocol for High-Fidelity NMR Data Acquisition

Sample Preparation: The First Critical Step

A high-quality NMR sample must be a homogeneous solution, free of particulate matter and paramagnetic impurities, which can cause significant line broadening.[3]

Step-by-Step Protocol:

  • Compound Weighing: Accurately weigh 10-15 mg of 6-Bromo-2-(4-methoxyphenyl)quinoline-4-carboxylic acid for ¹H NMR. For a subsequent ¹³C NMR experiment on a standard instrument, a more concentrated sample of 50-100 mg is advisable to achieve a good signal-to-noise ratio in a reasonable timeframe.[4]

  • Solvent Selection: The choice of a deuterated solvent is critical. It must fully dissolve the analyte without reacting with it.[5] For this particular molecule, with its carboxylic acid and aromatic nature, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent first choice due to its high polarity and ability to form hydrogen bonds. Chloroform-d (CDCl₃) with a small amount of methanol-d₄ could also be considered, though the acidic proton may exchange or broaden.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[3] Gentle vortexing or sonication can aid dissolution. Ensure no solid particles remain. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

  • Internal Standard: For precise chemical shift referencing, an internal standard is recommended. Tetramethylsilane (TMS) is the conventional standard, defined as 0.00 ppm. However, its volatility and low solubility in DMSO-d₆ can be problematic. In DMSO-d₆, it is common practice to reference the spectrum to the residual solvent peak (δ ≈ 2.50 ppm for ¹H NMR; δ ≈ 39.52 ppm for ¹³C NMR).[6]

  • Transfer to NMR Tube: Transfer the final, clear solution into a clean, high-quality 5 mm NMR tube. The sample height should be between 4-5 cm to ensure it is properly positioned within the instrument's detection coil.[3]

Data Acquisition Workflow

The following workflow outlines the standard procedure for acquiring 1D and 2D NMR data, crucial for a complete structural assignment.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Processing & Analysis A Weigh Compound (10-15 mg for 1H, 50-100 mg for 13C) B Select & Add Deuterated Solvent (e.g., DMSO-d6) A->B C Ensure Complete Dissolution (Vortex/Sonicate) B->C D Filter if Necessary C->D E Transfer to 5mm NMR Tube D->E F Insert Sample & Lock on Deuterium Signal E->F G Shim Magnetic Field (Optimize Homogeneity) F->G H Acquire 1D ¹H Spectrum G->H I Acquire 1D ¹³C Spectrum H->I J Acquire 2D COSY Spectrum I->J K Acquire 2D HSQC/HMBC Spectra J->K L Apply Fourier Transform K->L M Phase & Baseline Correction L->M N Calibrate Chemical Shift M->N O Integrate ¹H Signals & Assign Multiplicity N->O P Assign ¹H & ¹³C Signals using all data O->P

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

Section 2: Predicted Spectral Analysis and Structural Assignment

While experimental data is the ultimate arbiter, a predicted analysis based on established chemical shift principles and data from related structures provides a robust hypothesis for interpretation.[7][8]

G img_node

Caption: Structure of 6-Bromo-2-(4-methoxyphenyl)quinoline-4-carboxylic acid with atom numbering for NMR assignment.

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)

The ¹H NMR spectrum is anticipated to show distinct signals corresponding to each unique proton environment. The aromatic region (7.0-9.0 ppm) will be particularly informative.

Proton NumberPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale
H-38.2 - 8.4Singlet (s)-1HLocated on the quinoline ring between two substituents (C-2 and C-4), resulting in no adjacent proton for coupling.
H-58.5 - 8.7Doublet (d)J ≈ 2.0 Hz1HPart of the brominated ring. Exhibits ortho-coupling to H-7 and meta-coupling to H-8, but often appears as a sharp doublet due to the small meta-coupling.
H-77.9 - 8.1Doublet of doublets (dd)J ≈ 9.0, 2.0 Hz1HExhibits ortho-coupling to H-8 and meta-coupling to H-5.
H-88.1 - 8.3Doublet (d)J ≈ 9.0 Hz1HExhibits ortho-coupling to H-7. Generally downfield due to proximity to the quinoline nitrogen.
H-2', H-6'8.0 - 8.2Doublet (d)J ≈ 8.8 Hz2HProtons on the methoxyphenyl ring ortho to the quinoline attachment. They are equivalent by symmetry.
H-3', H-5'7.1 - 7.3Doublet (d)J ≈ 8.8 Hz2HProtons on the methoxyphenyl ring meta to the quinoline attachment. They are equivalent by symmetry.
-OCH₃3.8 - 3.9Singlet (s)-3HCharacteristic sharp singlet for a methoxy group attached to an aromatic ring.
-COOH13.0 - 14.0Broad Singlet (br s)-1HThe carboxylic acid proton is highly deshielded and often appears as a broad signal that can exchange with trace water in the solvent.
Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)

The ¹³C NMR spectrum will complement the ¹H data, crucially providing signals for quaternary carbons that are invisible in the proton spectrum.

Carbon NumberPredicted Chemical Shift (δ, ppm)Carbon TypeRationale
C-2155 - 158Quaternary (C)Attached to nitrogen and the methoxyphenyl ring, resulting in a downfield shift.
C-3120 - 123Tertiary (CH)Aromatic CH group within the quinoline core.
C-4145 - 148Quaternary (C)Attached to the carboxylic acid group and nitrogen, leading to a downfield shift.
C-4a128 - 131Quaternary (C)Bridgehead carbon in the quinoline ring system.
C-5125 - 128Tertiary (CH)Aromatic CH in the brominated ring.
C-6122 - 125Quaternary (C)Directly attached to the electronegative bromine atom.
C-7132 - 135Tertiary (CH)Aromatic CH in the brominated ring.
C-8130 - 133Tertiary (CH)Aromatic CH adjacent to the bridgehead carbon.
C-8a148 - 150Quaternary (C)Bridgehead carbon attached to the nitrogen atom.
C-1'129 - 132Quaternary (C)Attachment point of the methoxyphenyl ring to the quinoline.
C-2', C-6'128 - 130Tertiary (CH)Aromatic CH carbons ortho to the quinoline.
C-3', C-5'114 - 116Tertiary (CH)Aromatic CH carbons meta to the quinoline, shielded by the -OCH₃ group.
C-4'160 - 163Quaternary (C)Attached to the oxygen of the methoxy group, resulting in a significant downfield shift.
-OCH₃55 - 56Primary (CH₃)Typical chemical shift for a methoxy carbon.
-COOH167 - 170Quaternary (C)Characteristic chemical shift for a carboxylic acid carbonyl carbon.

Section 3: Definitive Assignment with 2D NMR Spectroscopy

While 1D spectra provide the fundamental data, 2D NMR experiments are essential for unambiguously connecting the signals and confirming the proposed structure. They are a key part of a self-validating analytical system.[9]

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would be expected to show a clear correlation between H-7 and H-8 on the quinoline ring, and between H-2'/H-6' and H-3'/H-5' on the phenyl ring, confirming their adjacencies.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to. It is invaluable for definitively assigning the protonated carbons in the ¹³C spectrum (e.g., correlating the signal at δ ≈ 3.8 ppm to the -OCH₃ carbon at δ ≈ 55 ppm).

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. This is crucial for assigning the quaternary carbons. For example, the methoxy protons (-OCH₃) should show a strong correlation to the C-4' carbon, while the H-3 proton should show correlations to C-2, C-4, and C-4a, locking in the assignment of the quinoline core.

G H1_Spec 1D ¹H Spectrum (Proton Environments) COSY COSY (¹H-¹H Connectivity) H1_Spec->COSY identifies neighbors HSQC HSQC (Direct ¹H-¹³C Bonds) H1_Spec->HSQC HMBC HMBC (Long-Range ¹H-¹³C Bonds) H1_Spec->HMBC C13_Spec 1D ¹³C Spectrum (Carbon Backbone) C13_Spec->HSQC C13_Spec->HMBC COSY->H1_Spec Structure Final Validated Structure COSY->Structure HSQC->Structure HMBC->Structure

Caption: Logic diagram illustrating how 2D NMR experiments integrate 1D data to validate a chemical structure.

Conclusion

The NMR characterization of 6-Bromo-2-(4-methoxyphenyl)quinoline-4-carboxylic acid is a multi-faceted process that relies on a combination of meticulous experimental technique and logical spectral interpretation. By following the detailed protocols for sample preparation and data acquisition, high-quality 1D ¹H and ¹³C spectra can be reliably obtained. The subsequent analysis, guided by the predicted chemical shifts and multiplicities presented herein, provides a strong framework for initial assignment.

Ultimately, the application of 2D NMR techniques like COSY, HSQC, and HMBC provides the incontrovertible links between atoms, transforming a collection of individual signals into a fully validated molecular structure. This level of rigorous characterization is non-negotiable in the fields of pharmaceutical and materials research, ensuring that subsequent biological or physical studies are based on a compound of confirmed identity and purity.

References

  • TSI Journals. (n.d.). ¹H and ¹³C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from TSI Journals. [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from Organomation. [Link]

  • UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Retrieved from UNCW Institutional Repository. [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility. Retrieved from Iowa State University. [Link]

  • MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from MIT OpenCourseWare. [Link]

  • University of Wisconsin-Madison. (n.d.). Sample Preparation. Retrieved from University of Wisconsin-Madison Chemistry Department. [Link]

  • Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from Nanalysis. [Link]

  • ResearchGate. (n.d.). ¹³C NMR Chemical Shifts (δ in ppm) for Compounds K1-K8. Retrieved from ResearchGate. [Link]

  • News-Medical.Net. (2022, November 7). NMR spectrometry analysis for drug discovery and development. Retrieved from News-Medical.Net. [Link]

  • Creative Biostructure. (n.d.). NMR Analysis for Biopharmaceutical Development. Retrieved from Creative Biostructure. [Link]

  • Reddit. (2018, September 17). ¹H and ¹³C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from r/physicalchemistry. [Link]

  • ResearchGate. (n.d.). ¹³C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl₃). Retrieved from ResearchGate. [Link]

Sources

A Deep Dive into the Solubility Profile of 6-Bromo-2-(4-methoxyphenyl)quinoline-4-carboxylic acid: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pre-formulation stage of drug development is a critical juncture where the physicochemical properties of a new chemical entity (NCE) are meticulously characterized. Among these, solubility stands out as a paramount determinant of a drug's bioavailability and, consequently, its therapeutic efficacy. This technical guide provides a comprehensive examination of the solubility profile of 6-Bromo-2-(4-methoxyphenyl)quinoline-4-carboxylic acid, a quinoline derivative with potential pharmacological significance. We will explore the theoretical underpinnings of solubility, present robust experimental methodologies for its determination, and discuss the interpretation of solubility data in various solvents. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a thorough understanding of solubility assessment for poorly soluble compounds.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug candidate from discovery to clinical application is fraught with challenges, with poor aqueous solubility being a primary contributor to high attrition rates.[1][2] A compound must be in a dissolved state to be absorbed and exert its pharmacological effect. Insufficient solubility can lead to erratic absorption, low bioavailability, and a failure to achieve therapeutic concentrations in the body.[3]

6-Bromo-2-(4-methoxyphenyl)quinoline-4-carboxylic acid is a heterocyclic compound featuring a quinoline core, a structure known for its diverse biological activities.[4][5] However, the presence of a carboxylic acid group and a substituted phenyl ring suggests that its solubility will be highly dependent on the properties of the solvent, particularly its pH.[4][5][6][7] A thorough investigation of its solubility profile is therefore not merely an academic exercise but a crucial step in its development as a potential therapeutic agent.

Theoretical Framework for Solubility

Solvent-Solute Interactions and "Like Dissolves Like"

The adage "like dissolves like" provides a foundational, albeit simplified, understanding of solubility. More precisely, solubility is governed by the intermolecular forces between the solute and the solvent. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

Hansen Solubility Parameters (HSP): A Quantitative Approach

To move beyond qualitative descriptions, Hansen Solubility Parameters (HSP) offer a more quantitative method for predicting miscibility.[8][9][10][11] HSP dissects the total cohesive energy of a substance into three components:

  • δD (Dispersion forces): Arising from temporary fluctuating dipoles.

  • δP (Polar forces): Stemming from permanent dipoles.

  • δH (Hydrogen bonding): Resulting from the interaction of hydrogen with electronegative atoms.

Two substances are likely to be miscible if their HSP values are similar.[9][10] This principle is invaluable for solvent selection in pre-formulation studies.[8][10]

Experimental Determination of Solubility: Methodologies and Protocols

The experimental assessment of solubility can be broadly categorized into two types: kinetic and thermodynamic.

Kinetic vs. Thermodynamic Solubility
  • Kinetic Solubility: This is a high-throughput screening method often employed in the early stages of drug discovery.[12] It measures the concentration at which a compound, initially dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer.[12][13] While rapid, kinetic solubility can sometimes overestimate the true solubility due to the formation of supersaturated solutions.

  • Thermodynamic Solubility: This method determines the equilibrium solubility of a compound in a saturated solution.[12] It is a more accurate and time-consuming measurement, typically performed on crystalline material in later stages of development.[14] The shake-flask method is the gold standard for determining thermodynamic solubility.[3][15]

Experimental Workflow: A Visual Guide

The following diagram illustrates a typical workflow for determining the solubility of a compound like 6-Bromo-2-(4-methoxyphenyl)quinoline-4-carboxylic acid.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis A Weigh Compound C Add Excess Compound to Solvent A->C B Prepare Solvent Systems (e.g., Buffers, Organic Solvents) B->C D Equilibrate (e.g., Shake-Flask Method) C->D E Separate Solid from Liquid (Centrifugation/Filtration) D->E F Prepare Serial Dilutions of Supernatant E->F G Quantify Concentration (e.g., HPLC-UV) F->G H Calculate Solubility G->H G cluster_low_ph Low pH (Acidic) cluster_mid_ph Mid pH (Zwitterionic) cluster_high_ph High pH (Basic) A COOH (Protonated) Quinoline-N (Protonated) Overall Charge: +1 Expected Solubility: Moderate B COO- (Deprotonated) Quinoline-N (Protonated) Overall Charge: 0 Expected Solubility: Low A->B Increase pH C COO- (Deprotonated) Quinoline-N (Neutral) Overall Charge: -1 Expected Solubility: High B->C Increase pH

Sources

In-Silico Prediction of ADMET Properties for Quinoline Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the principles, methodologies, and practical workflows for the in-silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of quinoline derivatives. It is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools to optimize the pharmacokinetic and safety profiles of this important class of therapeutic agents.

Introduction: The Quinoline Scaffold and the Imperative of Early ADMET Assessment

The quinoline moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates with a wide spectrum of pharmacological activities, including antimalarial, anticancer, antibacterial, and antihypertensive effects[1]. However, the journey of a promising quinoline derivative from a laboratory "hit" to a marketable drug is fraught with challenges, with a significant percentage of failures attributed to poor ADMET properties[2].

Early-stage assessment of these properties is therefore critical to de-risk drug discovery projects, reduce costs, and minimize late-stage attrition. In-silico ADMET prediction has emerged as an indispensable tool in this context, enabling the rapid and cost-effective screening of large libraries of virtual or newly synthesized compounds to prioritize those with the highest probability of success. This guide will delve into the theoretical underpinnings and practical application of these computational methods as they pertain to quinoline derivatives.

Core Methodologies for In-Silico ADMET Prediction

A variety of computational approaches are employed to predict the ADMET properties of small molecules. For quinoline derivatives, the most relevant and widely used methods include Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and Physiologically Based Pharmacokinetic (PBPK) modeling.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity or a specific physicochemical property. In the context of ADMET prediction, QSAR models are trained on large datasets of compounds with experimentally determined ADMET properties to identify the key molecular features that govern these characteristics.

The fundamental principle of QSAR is that the properties of a chemical are a function of its molecular structure. By quantifying various aspects of a molecule's structure using molecular descriptors , it is possible to build predictive models. These descriptors can be broadly categorized as:

  • 1D descriptors: Based on the molecular formula (e.g., molecular weight, atom counts).

  • 2D descriptors: Derived from the 2D representation of the molecule (e.g., topological indices, molecular connectivity).

  • 3D descriptors: Calculated from the 3D conformation of the molecule (e.g., molecular shape, surface area).

Once the descriptors are calculated for a training set of molecules, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms (e.g., support vector machines, random forests) are used to build the QSAR model. The predictive power of the model is then validated using internal and external validation techniques[3][4].

For quinoline derivatives, QSAR models have been successfully developed to predict a range of ADMET properties, including toxicity (e.g., LD50 values), mutagenicity, and pharmacokinetic parameters[3][4][5].

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein) to form a stable complex[1]. By predicting the binding mode and affinity of a ligand to a protein, molecular docking can provide valuable insights into its potential biological activity and ADMET properties.

In the context of ADMET, molecular docking is particularly useful for predicting interactions with metabolic enzymes and transporters. For example, docking studies can be used to:

  • Predict cytochrome P450 (CYP) inhibition: By docking a quinoline derivative into the active site of a specific CYP isoform (e.g., CYP3A4, CYP2D6), it is possible to predict its potential to inhibit the metabolism of other drugs, a key factor in assessing drug-drug interaction risks.

  • Identify potential for P-glycoprotein (P-gp) interaction: P-gp is an efflux transporter that plays a crucial role in drug absorption and distribution. Docking can help to predict whether a compound is likely to be a substrate or inhibitor of P-gp.

The accuracy of molecular docking predictions depends on the quality of the protein structure, the docking algorithm, and the scoring function used to evaluate the binding affinity[6][7].

Physiologically Based Pharmacokinetic (PBPK) Modeling

PBPK modeling is a more sophisticated approach that simulates the absorption, distribution, metabolism, and excretion of a drug in the body as a whole[8]. PBPK models are multi-compartment models that represent different organs and tissues as interconnected compartments, with physiological parameters such as blood flow, tissue volume, and enzyme expression levels incorporated into the model[8][9].

By integrating in vitro data and in-silico predictions of a compound's physicochemical and ADMET properties, PBPK models can be used to:

  • Predict the pharmacokinetic profile (concentration-time curve) of a drug in different populations (e.g., healthy volunteers, patients with renal impairment).

  • Simulate the effects of drug-drug interactions.

  • Extrapolate pharmacokinetic data from animals to humans.

For quinoline derivatives, PBPK modeling can be a powerful tool for translating preclinical data into clinical predictions and for optimizing dosing regimens[8][10].

A Practical Workflow for In-Silico ADMET Profiling of Quinoline Derivatives

The following section outlines a step-by-step workflow for conducting an in-silico ADMET assessment of a series of quinoline derivatives.

Step 1: Compound Library Preparation

The first step is to prepare the chemical structures of the quinoline derivatives to be analyzed. This involves:

  • Drawing the 2D structures: Using chemical drawing software such as ChemDraw or Marvin Sketch[1][7].

  • Converting to 3D structures: Generating a low-energy 3D conformation for each molecule using a molecular mechanics force field.

  • File format conversion: Saving the structures in a suitable format for the chosen ADMET prediction software (e.g., SDF, MOL2).

Step 2: Selection of In-Silico Tools

A wide range of commercial and free software tools are available for ADMET prediction. The choice of tool will depend on the specific properties to be predicted, the size of the compound library, and the user's level of expertise. Some commonly used tools include:

  • ADMET Predictor® (Simulations Plus): A comprehensive suite of modules for predicting over 175 ADMET and physicochemical properties[11][12].

  • ACD/ADME Suite (ACD/Labs): A collection of modules for predicting key ADMET properties, with the option to train models with in-house data[13].

  • admetSAR: A free web server for predicting a range of ADMET properties[1].

  • SwissADME: A popular free web tool for evaluating pharmacokinetics, drug-likeness, and medicinal chemistry friendliness[7].

  • ADMET-AI: An open-source machine learning platform for fast and accurate ADMET predictions[14][15].

Step 3: Prediction of Physicochemical Properties and Drug-Likeness

The first set of predictions should focus on fundamental physicochemical properties and drug-likeness rules. These parameters provide a high-level filter for identifying compounds with a higher likelihood of oral bioavailability.

ParameterDescriptionImportance
Molecular Weight (MW) The mass of a molecule.Affects diffusion and absorption. Generally, MW < 500 Da is preferred for oral drugs.
logP The logarithm of the partition coefficient between octanol and water.A measure of lipophilicity. Affects solubility, absorption, and distribution.
Hydrogen Bond Donors (HBD) The number of N-H and O-H bonds.Influences solubility and membrane permeability.
Hydrogen Bond Acceptors (HBA) The number of N and O atoms.Influences solubility and membrane permeability.
Topological Polar Surface Area (TPSA) The surface area of polar atoms.Correlates with membrane permeability and oral bioavailability.
Rotatable Bonds The number of single bonds that can rotate freely.Affects conformational flexibility and binding affinity.

A key guideline for assessing drug-likeness is Lipinski's Rule of Five , which states that orally active drugs generally have:

  • MW ≤ 500 Da

  • logP ≤ 5

  • HBD ≤ 5

  • HBA ≤ 10

It is important to note that these are guidelines, not rigid rules, and many successful drugs violate one or more of these criteria.

Step 4: Prediction of Pharmacokinetic Properties

This step involves predicting the key ADMET processes:

  • Absorption:

    • Human Intestinal Absorption (HIA): Predicts the percentage of a drug that will be absorbed from the gut.

    • Caco-2 Permeability: An in-vitro model for predicting intestinal absorption.

    • P-gp Substrate/Inhibitor: Predicts whether the compound is likely to be transported by or inhibit the P-gp efflux pump.

  • Distribution:

    • Blood-Brain Barrier (BBB) Penetration: Predicts the ability of a compound to cross the BBB and enter the central nervous system.

    • Plasma Protein Binding (PPB): Predicts the extent to which a compound will bind to plasma proteins, which affects its distribution and availability to target tissues.

  • Metabolism:

    • CYP Inhibition: Predicts the potential of a compound to inhibit major CYP450 isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4).

    • CYP Substrate: Predicts which CYP isoforms are likely to metabolize the compound.

  • Excretion:

    • Predictions in this area are often more complex and may involve PBPK modeling.

Step 5: Prediction of Toxicity

Toxicity prediction is a critical component of the ADMET assessment. Key toxicity endpoints to evaluate include:

  • Ames Mutagenicity: Predicts the potential of a compound to cause genetic mutations. A positive Ames test is a significant red flag in drug development[1].

  • Carcinogenicity: Predicts the potential of a compound to cause cancer[1].

  • Hepatotoxicity: Predicts the potential for drug-induced liver injury (DILI).

  • Cardiotoxicity (hERG Inhibition): Predicts the potential of a compound to block the hERG potassium channel, which can lead to a life-threatening cardiac arrhythmia.

Step 6: Data Analysis and Visualization

The final step is to collate and analyze the predicted ADMET data for the entire library of quinoline derivatives. This can be done using spreadsheets or more advanced data analysis and visualization tools. It is often helpful to use a "traffic light" system to color-code the results (e.g., green for favorable, yellow for borderline, red for unfavorable) to quickly identify the most promising candidates.

Visualizing the In-Silico ADMET Workflow

The following diagram illustrates the general workflow for the in-silico ADMET prediction of quinoline derivatives.

ADMET_Workflow cluster_input 1. Input Preparation cluster_prediction 2. In-Silico Prediction cluster_analysis 3. Analysis & Prioritization cluster_output 4. Output Compound_Library Quinoline Derivative Library (SDF/MOL2) Physicochemical Physicochemical Properties & Drug-Likeness Compound_Library->Physicochemical Pharmacokinetics Pharmacokinetics (ADME) Physicochemical->Pharmacokinetics Toxicity Toxicity Pharmacokinetics->Toxicity Data_Analysis Data Collation & Analysis Toxicity->Data_Analysis Prioritization Candidate Prioritization Data_Analysis->Prioritization Lead_Candidates Lead Candidates for Synthesis & In-Vitro Testing Prioritization->Lead_Candidates

Caption: A flowchart illustrating the key stages of an in-silico ADMET prediction workflow for quinoline derivatives.

Challenges and Future Directions

While in-silico ADMET prediction is a powerful tool, it is not without its limitations. The accuracy of the predictions is highly dependent on the quality and size of the training data used to build the models. For novel chemical scaffolds, such as some highly substituted quinoline derivatives, the predictive accuracy may be lower.

Future developments in this field are likely to focus on:

  • The application of more advanced machine learning and deep learning algorithms to improve the accuracy and predictive power of ADMET models[14].

  • The integration of multi-omics data (e.g., genomics, proteomics, metabolomics) to create more personalized and predictive ADMET models.

  • The development of more sophisticated PBPK models that can more accurately simulate the complex interplay of factors that govern the pharmacokinetic behavior of drugs in vivo.

Conclusion

In-silico ADMET prediction is an essential component of modern drug discovery. By enabling the early identification of compounds with undesirable pharmacokinetic or toxicity profiles, these computational methods can significantly improve the efficiency and success rate of the drug development process. For researchers working with quinoline derivatives, a thorough understanding and application of the principles and workflows outlined in this guide will be invaluable in the quest to develop safe and effective new medicines.

References

  • Computational ADMET Profiling and Docking Study of N-Substituted Quinoline Hydrazone Derivatives - Frontiers in Health Informatics. Available at: [Link]

  • ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction. Available at: [Link]

  • ADMET Predictor - SoftwareOne Marketplace. Available at: [Link]

  • Pharmacokinetics Software | Predict ADME Properties | ADME Suite - ACD/Labs. Available at: [Link]

  • ADMET-AI: a machine learning ADMET platform for evaluation of large-scale chemical libraries - NIH. Available at: [Link]

  • (PDF) QSAR Modeling for Relative Toxicity Prediction of (3-(2-chloroquinolin-3-yl)oxiran-2-yl)(phenyl)methanone Derivatives - ResearchGate. Available at: [Link]

  • ADMET-AI. Available at: [Link]

  • Computational Molecular Docking and In-Silico, ADMET Prediction Studies of Quinoline Derivatives as EPHB4 Inhibitor - ResearchGate. Available at: [Link]

  • Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids - PubMed Central. Available at: [Link]

  • Computational Molecular Docking and In-Silico, ADMET Prediction Studies of Quinoline Derivatives as EPHB4 Inhibitor - Bentham Science Publisher. Available at: [Link]

  • 2D/3D-QSAR Model Development Based on a Quinoline Pharmacophoric Core for the Inhibition of Plasmodium falciparum: An In Silico Approach with Experimental Validation - PMC - PubMed Central. Available at: [Link]

  • FROM STRUCTURES TO THERAPEUTICS: QSAR ANALYSIS OF QUINOLINE DERIVATIVE. Available at: [Link]

  • In Silico Molecular Docking and ADMET Analysis of Quinoline Compounds as Anti-SARS-CoV-2 Agents - ResearchGate. Available at: [Link]

  • Assessment of the rat acute oral toxicity of quinoline-based pharmaceutical scaffold molecules using QSTR, q-RASTR and machine learning methods | Request PDF - ResearchGate. Available at: [Link]

  • Toxicity prediction of quinoline derivatives 1-8 and reference drugs. - ResearchGate. Available at: [Link]

  • oa Computational Molecular Docking and In-Silico, ADMET Prediction Studies of Quinoline Derivatives as EPHB4 Inhibitor - Bentham Science Publishers. Available at: [Link]

  • In Silico Molecular Docking and ADMET Analysis of Quinoline Compounds as Anti-SARS-CoV-2 Agents - BonViewPress. Available at: [Link]

  • Molecular Docking, In silico ADMET Study and Synthesis of Quinoline Derivatives as Dihydrofolate Reductase (DHFR) Inhibitors: A Solvent-free One-pot Green Approach Through Sonochemistry | Bentham Science Publishers. Available at: [Link]

  • PBPK modeling and simulation in drug research and development - PMC - NIH. Available at: [Link]

  • Development of PK- and PBPK-based modeling tools for derivation of biomonitoring guidance values - Cefic-Lri. Available at: [Link]

  • In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment of Human Tumors - NIH. Available at: [Link]

  • Unlocking the Power of PBPK Modeling: PBPK for First-in-Human and Beyond - YouTube. Available at: [Link]

  • QSAR-based physiologically based pharmacokinetic (PBPK) modeling for 34 fentanyl analogs: model validation, human pharmacokinetic prediction and abuse risk insights - ResearchGate. Available at: [Link]

Sources

A Technical Guide to Quantum Chemical Calculations on Substituted Quinoline-4-Carboxylic Acids: From Molecular Design to Biological Insight

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the application of quantum chemical calculations to the study of substituted quinoline-4-carboxylic acids. We will delve into the theoretical underpinnings and practical workflows of these computational methods, demonstrating their power in elucidating molecular properties and guiding the rational design of novel therapeutic agents.

The Significance of Quinoline-4-Carboxylic Acids in Medicinal Chemistry

The quinoline scaffold is a prominent heterocyclic motif found in a wide array of natural products and synthetic bioactive molecules.[1][2] Derivatives of quinoline-4-carboxylic acid, in particular, have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. These compounds have been investigated for their potential as anticancer, antimalarial, antibacterial, anti-inflammatory, and antiviral agents.[3][4][5][6] The biological efficacy of these molecules is often intricately linked to the nature and position of substituents on the quinoline ring system. Understanding how these substitutions modulate the electronic structure and, consequently, the reactivity and intermolecular interactions of the molecule is paramount for rational drug design.

The Power of Quantum Chemistry in Drug Discovery

Quantum chemical calculations, particularly Density Functional Theory (DFT), have emerged as indispensable tools in modern drug discovery.[7][8] DFT allows for the detailed investigation of the electronic structure, geometry, and various molecular properties of compounds before their synthesis, offering a cost-effective and time-efficient approach to prioritizing lead candidates.[7] By providing insights into parameters like molecular orbital energies, charge distribution, and reactivity indices, these computational methods enable a deeper understanding of structure-activity relationships (SAR).[3][8]

Theoretical Foundations: A Primer on Density Functional Theory (DFT)

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules.[7] It is based on the principle that the energy of a molecule can be determined from its electron density. This approach offers a favorable balance between computational cost and accuracy, making it well-suited for studying the relatively large molecules encountered in drug discovery.

The Choice of Functional and Basis Set

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set.

  • Functionals: The exchange-correlation functional accounts for the complex electron-electron interactions. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a popular hybrid functional that often provides reliable results for organic molecules.[8]

  • Basis Sets: A basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets, such as 6-311++G(d,p), provide more flexibility in describing the spatial distribution of electrons and generally lead to more accurate results, albeit at a higher computational cost.[8]

The selection of an appropriate functional and basis set is a critical step in any quantum chemical study and should be guided by the specific properties being investigated and validated against experimental data where possible.

A Practical Workflow for Quantum Chemical Calculations

The following section outlines a typical workflow for performing quantum chemical calculations on a substituted quinoline-4-carboxylic acid.

G cluster_workflow Computational Workflow mol_prep Step 1: Molecular Structure Preparation geom_opt Step 2: Geometry Optimization mol_prep->geom_opt Initial 3D coordinates prop_calc Step 3: Calculation of Molecular Properties geom_opt->prop_calc Optimized geometry spec_sim Step 4: Spectroscopic Simulations prop_calc->spec_sim Electronic structure data data_analysis Step 5: Data Analysis and Interpretation spec_sim->data_analysis Calculated properties and spectra

Caption: A generalized workflow for quantum chemical calculations.

Step 1: Molecular Structure Preparation

The initial step involves building the three-dimensional structure of the substituted quinoline-4-carboxylic acid of interest. This can be done using molecular modeling software. Careful attention should be paid to the initial conformation, as it can influence the outcome of the geometry optimization.

Step 2: Geometry Optimization

Geometry optimization is the process of finding the arrangement of atoms that corresponds to a minimum on the potential energy surface of the molecule. This is a crucial step as the accuracy of all subsequent calculations depends on having a realistic molecular geometry. This is typically performed using a chosen DFT functional and basis set.[7]

Step 3: Calculation of Molecular Properties

Once the geometry is optimized, a range of molecular properties can be calculated to gain insights into the molecule's behavior.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons.[8] The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.[3][8] A smaller gap suggests higher reactivity.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule.[7] It helps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for understanding intermolecular interactions, including those with biological targets.[7]

A variety of other properties can be calculated to further characterize the molecule. These are often referred to as quantum chemical descriptors and can be used in Quantitative Structure-Activity Relationship (QSAR) studies.

DescriptorDescriptionRelevance in Drug Design
Dipole Moment A measure of the overall polarity of the molecule.Influences solubility and the ability to cross biological membranes.
Polarizability The ease with which the electron cloud of a molecule can be distorted by an external electric field.Important for understanding non-covalent interactions.
Chemical Hardness and Softness Related to the HOMO-LUMO gap, these descriptors quantify the resistance of a molecule to changes in its electron distribution.Can be correlated with reactivity and stability.[7]
Electronegativity A measure of the ability of a molecule to attract electrons.Provides insights into the molecule's charge distribution.[7]
Step 4: Spectroscopic Simulations

DFT calculations can be used to predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies.[3] Comparing these calculated spectra with experimental data provides a powerful means of validating the computational model and confirming the structure of the synthesized compound.[3]

Interpreting Computational Data for Rational Drug Design

The true value of quantum chemical calculations lies in their ability to guide the drug discovery process.

G cluster_drug_design Rational Drug Design Cycle start Initial Lead Compound calc Quantum Chemical Calculations start->calc Hypothesis analysis SAR Analysis calc->analysis Calculated Properties design Design of New Derivatives analysis->design Structure-Activity Insights synthesis Synthesis and Biological Testing design->synthesis Prioritized Candidates synthesis->analysis Experimental Data

Caption: The role of quantum chemistry in the drug design cycle.

By analyzing the calculated properties of a series of substituted quinoline-4-carboxylic acids, researchers can build robust Structure-Activity Relationship (SAR) models. For instance, if a particular substitution pattern leads to a smaller HOMO-LUMO gap and also shows enhanced biological activity, it suggests that the molecule's reactivity is a key determinant of its efficacy. Similarly, MEP maps can reveal which parts of the molecule are likely to engage in hydrogen bonding or other electrostatic interactions with a biological target.[7] This information is invaluable for designing new derivatives with improved potency and selectivity.

Complementary Computational Techniques

While quantum chemical calculations provide a wealth of information about the intrinsic properties of a molecule, a more complete understanding of its biological activity often requires a multi-faceted computational approach. Molecular docking, for example, is a technique used to predict the preferred orientation of a molecule when bound to a target protein.[3] By combining the insights from quantum chemistry with the structural information from molecular docking, researchers can develop a more comprehensive picture of the molecular basis of a drug's action.

Conclusion

Quantum chemical calculations, particularly DFT, have become an integral part of modern drug discovery and development. For researchers working with substituted quinoline-4-carboxylic acids, these methods offer a powerful and versatile toolkit for elucidating structure-property relationships, guiding the design of new analogs, and ultimately accelerating the discovery of novel therapeutic agents. By embracing a synergistic approach that combines computational modeling with experimental validation, the scientific community can continue to unlock the full therapeutic potential of this important class of molecules.

References

  • Şenol, İ. M., Özkan, B. N. S., & Ekti, S. (2025). Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives. Archiv der Pharmazie. [Link]

  • Şenol, İ. M., Özkan, B. N. S., & Ekti, S. (2025). Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives. Semantic Scholar. [Link]

  • (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. PMC. [Link]

  • (No authors listed). (n.d.). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry. [Link]

  • Al-Ostath, A., et al. (2022). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. [Link]

  • (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. RSC Publishing. [Link]

  • (No authors listed). (n.d.). Quantum Chemistry and Quinolines. ResearchGate. [Link]

  • (No authors listed). (n.d.). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. NIH. [Link]

  • (2021). Understanding the aqueous chemistry of quinoline and the diazanaphthalenes: insight from DFT study. PMC. [Link]

  • Patel, D. B., & Patel, H. D. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. [Link]

  • (No authors listed). (2025). Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. ResearchGate. [Link]

  • (No authors listed). (2017). New derivatives of quinoline-4-carboxylic acid with antiplasmodial activity. PubMed. [Link]

  • (No authors listed). (n.d.). Computed values for prediction parameters of quinoline. ResearchGate. [Link]

  • Afroze, N. N., & Subramani, K. (2012). QUANTUM-CHEMICAL SIMULATIONS ON PYRAZOLO [3,4-b] QUINOLINE AS A DOPANT IN MULTIPLAYER-OLED (Organic Light Emitting Diode) FABRICATION. ResearchGate. [Link]

  • Fikriya, S. H., & Cahyana, A. H. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. UI Scholars Hub. [Link]

  • (No authors listed). (n.d.). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PMC. [Link]

  • (No authors listed). (n.d.). Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. Scope and limitations of the reaction. Organic & Biomolecular Chemistry. [Link]

Sources

The Quinoline Scaffold: A Comprehensive Technical Guide to the Discovery and Synthesis of Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enduring Legacy and Modern Renaissance of a Privileged Scaffold

The quinoline nucleus, a simple fusion of a benzene and a pyridine ring, represents one of the most significant and enduring scaffolds in medicinal chemistry.[1][2][3] From the historical isolation of quinine from Cinchona bark, the first effective treatment for malaria, to a multitude of modern synthetic drugs, the quinoline framework has consistently proven its versatility and therapeutic relevance.[4][5] Its unique electronic and structural properties allow for extensive functionalization, enabling the fine-tuning of pharmacological activities across a wide spectrum of diseases, including cancer, infectious diseases, and inflammatory conditions.[2][6][7] This guide provides an in-depth technical exploration for researchers, scientists, and drug development professionals, navigating the journey from classical synthesis to the rational design and discovery of next-generation quinoline-based therapeutics. We will delve into the causality behind synthetic choices, the logic of modern screening paradigms, and the mechanistic intricacies that continue to make quinoline a cornerstone of drug discovery.

Part 1: The Synthetic Cornerstone - Mastering the Art of Quinoline Construction

The synthetic diversity of quinoline is a primary driver of its success, allowing for the creation of vast and structurally varied compound libraries.[1] Understanding the classical and modern synthetic routes is fundamental to any quinoline-focused drug discovery program. The choice of a specific synthetic strategy is not arbitrary; it is dictated by the desired substitution pattern, scalability, and the need for atom economy and environmentally benign processes ("green chemistry").[8][9]

Classical Name Reactions: The Foundation of Quinoline Synthesis

Several "named" reactions form the bedrock of quinoline synthesis. While developed decades ago, they are still widely employed and continuously modified.

  • Skraup and Doebner-von Miller Synthesis: These are among the oldest methods, typically involving the reaction of anilines with glycerol (Skraup) or α,β-unsaturated carbonyl compounds (Doebner-von Miller) in the presence of a strong acid and an oxidizing agent.[10][11] The causality here lies in the in situ formation of an α,β-unsaturated aldehyde or ketone from glycerol, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation to yield the quinoline ring. The harsh conditions (strong acids, high temperatures) are a significant drawback, often leading to low yields and limited functional group tolerance.[12]

  • Friedländer Synthesis: This highly versatile method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[9][12] Its primary advantage is the unambiguous product formation, as the substitution pattern is pre-determined by the starting materials. Modern modifications often employ catalysts like ionic liquids or microwave irradiation to improve yields and shorten reaction times, making it a more "green" alternative.[8][12]

  • Combes and Conrad-Limpach-Knorr Synthesis: These methods are crucial for producing quinolines with specific substitutions on the pyridine ring. The Combes synthesis utilizes the reaction of an arylamine with a β-diketone, while the Conrad-Limpach-Knorr reaction employs a β-ketoester.[10][11] The choice between them is dictated by the desired product: the Combes reaction typically yields 2,4-substituted quinolines, whereas the Conrad-Limpach-Knorr reaction can produce either 4-hydroxyquinolines (quinolones) or 2-hydroxyquinolines depending on the reaction conditions.

Modern and Green Synthetic Approaches

Driven by the need for efficiency and sustainability, medicinal chemists have developed novel approaches that offer milder conditions, higher yields, and greater tolerance for diverse functional groups.

  • Transition-Metal-Catalyzed Reactions: Palladium-catalyzed cross-coupling reactions, for instance, have become invaluable for functionalizing pre-formed quinoline rings.[13] More advanced methods involve metal-catalyzed cyclization reactions that construct the quinoline core in a single, efficient step.

  • Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically accelerate reaction rates, often leading to higher yields and cleaner product profiles in a fraction of the time required for conventional heating.[8][14] This is particularly beneficial for optimizing multi-step synthetic sequences.

  • Ultrasound-Assisted Synthesis: Sonication provides mechanical energy that can enhance reaction rates and yields, similar to microwave heating. It has been successfully applied to various quinoline syntheses, often providing improved results compared to conventional methods.[15]

  • Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single pot to form the final product, incorporating most or all of the atoms from the starting materials. This approach is ideal for rapidly generating libraries of diverse quinoline derivatives for screening.

Part 2: Modern Discovery Paradigms - From Brute Force to Rational Design

The discovery of novel quinoline-based therapeutic agents has evolved from serendipitous findings to highly integrated, technology-driven campaigns.

High-Throughput Screening (HTS): Casting a Wide Net

HTS allows for the rapid screening of large compound libraries against a specific biological target.[16] For quinoline derivatives, this involves testing thousands of unique structures for their ability to modulate the activity of a target enzyme or receptor.

A common target for quinoline-based drugs is the protein kinase family, which is often dysregulated in cancer.[17]

Objective: To identify quinoline compounds that inhibit a specific cancer-associated kinase (e.g., Src, Pim-1).

Methodology:

  • Assay Development: A robust and sensitive biochemical assay is established. A common choice is a fluorescence-based assay that measures the phosphorylation of a peptide substrate by the kinase.

  • Library Preparation: A diverse library of quinoline derivatives is dissolved in DMSO and arrayed in 384- or 1536-well microplates.

  • Automated Screening:

    • A robotic liquid handling system dispenses a small volume of each compound into the assay wells.

    • The target kinase and its specific peptide substrate, along with ATP, are added to initiate the reaction.

    • The reaction is allowed to proceed for a defined period.

    • A detection reagent is added, which generates a fluorescent signal proportional to the extent of substrate phosphorylation.

  • Data Analysis: The fluorescence intensity in each well is measured. A significant reduction in signal in the presence of a compound indicates potential inhibition of the kinase. "Hits" are identified as compounds that cause inhibition above a certain threshold (e.g., >50%).

  • Hit Confirmation and Dose-Response: Initial hits are re-tested to confirm their activity. Confirmed hits are then tested across a range of concentrations to determine their half-maximal inhibitory concentration (IC50), a key measure of potency.[13]

This self-validating system includes positive controls (known inhibitors) and negative controls (DMSO vehicle) on each plate to ensure the reliability of the assay.

HTS_Workflow cluster_prep Preparation cluster_screen Screening cluster_analysis Analysis & Validation AssayDev Assay Development (e.g., Kinase Assay) AutomatedScreen Automated HTS AssayDev->AutomatedScreen LibPrep Compound Library Preparation LibPrep->AutomatedScreen DataAcq Data Acquisition (Fluorescence Reading) AutomatedScreen->DataAcq HitID Primary Hit Identification DataAcq->HitID HitConfirm Hit Confirmation HitID->HitConfirm DoseResponse Dose-Response & IC50 Determination HitConfirm->DoseResponse LeadOpt Lead Optimization DoseResponse->LeadOpt

Caption: A generalized workflow for a High-Throughput Screening (HTS) campaign.

In-Silico and Computational Approaches: Rational Drug Design

Computational chemistry has revolutionized drug discovery by enabling the rational design of molecules with desired properties, thereby reducing the reliance on costly and time-consuming trial-and-error screening.[18]

  • Molecular Docking: This technique predicts the preferred orientation of a ligand (the quinoline derivative) when bound to a target protein.[19] By understanding these interactions, chemists can design modifications to the quinoline scaffold that enhance binding affinity and selectivity. For example, docking studies can reveal key hydrogen bonds or hydrophobic interactions that can be exploited.[20]

  • Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity.[18] By building a QSAR model for a set of quinoline analogs, researchers can predict the activity of new, unsynthesized compounds, prioritizing the synthesis of those with the highest predicted potency.

  • Pharmacophore Modeling: A pharmacophore model defines the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings) required for biological activity. This model can then be used to virtually screen large compound databases to identify novel quinoline scaffolds that fit the pharmacophore and are therefore likely to be active.

Computational_Workflow cluster_target Target Identification cluster_design In-Silico Design & Screening cluster_synthesis Synthesis & Evaluation TargetID Identify & Validate Biological Target (e.g., Protein Crystal Structure) Docking Molecular Docking TargetID->Docking QSAR QSAR Modeling TargetID->QSAR VirtualScreen Virtual Screening Docking->VirtualScreen QSAR->VirtualScreen HitSelect Select Top Candidates VirtualScreen->HitSelect Synthesis Chemical Synthesis HitSelect->Synthesis BioAssay Biological Evaluation Synthesis->BioAssay SAR SAR Analysis BioAssay->SAR Feedback Loop SAR->Docking Kinase_Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds P_RTK P-RTK (Active) RTK->P_RTK Phosphorylates Quinoline Quinoline Inhibitor Quinoline->RTK Inhibits (ATP-competitive) Downstream Downstream Signaling (e.g., Ras/Raf/MEK) P_RTK->Downstream Activates Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Promotes Apoptosis Apoptosis Downstream->Apoptosis Inhibits

Caption: Quinoline-based kinase inhibitors block signaling pathways that drive cancer growth.

Structure-Activity Relationship (SAR) Insights

SAR studies are crucial for optimizing the potency and selectivity of lead compounds. [21][22]For quinoline-based anticancer agents, specific substitutions at various positions on the ring system have been shown to be critical for activity.

  • Position 2: Modifications at the 2-position have been a major focus for developing novel anticancer agents. [13]* Position 4: The 4-aminoquinoline scaffold is a well-known pharmacophore, famously found in the antimalarial drug chloroquine, and has been extensively modified to develop potent anticancer agents. [22]* Position 6: Substituents at the C6 position, such as halogens (e.g., Chlorine), have been shown to significantly enhance antiplasmodial and potentially anticancer activity. [23]* Position 8: 8-hydroxyquinoline is a known pharmacophore and a privileged chelating agent, a property that can be exploited for therapeutic effect. [24]

    Position Typical Substituent Impact on Activity (Example) Reference
    C2 Arylvinyl groups Can confer potent antiplasmodial and anticancer activity. [23]
    C4 Substituted amines Critical for antimalarial activity and a key scaffold for kinase inhibitors. [22]
    C6 Chloro (Cl) Often enhances potency against various targets. [23]
    C7 Methoxy (-OCH3) Commonly found in FDA-approved kinase inhibitors like Bosutinib. [4]

    | C8 | Hydroxyl (-OH) | Confers metal-chelating properties and can be a key pharmacophore. | [24]|

Part 4: From Bench to Bedside - FDA-Approved Quinoline-Based Drugs

The therapeutic relevance of the quinoline scaffold is unequivocally demonstrated by the number of drugs that have received FDA approval. A significant portion of these approvals in the 21st century has been for the treatment of various cancers. [4][25]

Drug Name Year of FDA Approval Primary Indication(s) Mechanism of Action (Primary Target)
Bosutinib 2012 Chronic Myelogenous Leukemia (CML) Src/Abl Tyrosine Kinase Inhibitor
Cabozantinib 2012 Thyroid, Kidney, Liver Cancer MET, VEGFR2, RET Tyrosine Kinase Inhibitor
Lenvatinib 2015 Thyroid, Kidney, Liver Cancer VEGFR, FGFR, PDGFR Tyrosine Kinase Inhibitor
Neratinib 2017 Breast Cancer HER2/EGFR Tyrosine Kinase Inhibitor
Capmatinib 2020 Non-Small Cell Lung Cancer (NSCLC) MET Tyrosine Kinase Inhibitor

| Tivozanib | 2021 | Renal Cell Carcinoma (Kidney Cancer) | VEGFR Tyrosine Kinase Inhibitor |

(This table is a selection of FDA-approved quinoline-based oncology drugs for illustrative purposes) [4][26][25]

Conclusion: The Future is Bright for a Classic Scaffold

The quinoline scaffold remains a vibrant and highly productive area of research in medicinal chemistry. [3][6]Its synthetic tractability, coupled with its ability to interact with a diverse array of biological targets, ensures its continued relevance. The integration of modern discovery technologies, from high-throughput screening to advanced computational modeling, is accelerating the identification of novel quinoline-based drug candidates. As our understanding of disease biology deepens, the rational design of next-generation quinoline therapeutics, tailored for specific targets and patient populations, will undoubtedly lead to new and improved treatments for some of the world's most challenging diseases.

References

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). Google Scholar.
  • Application Notes and Protocols for High-Throughput Screening of Quinoline Compound Libraries - Benchchem. (n.d.). BenchChem.
  • Review on recent development of quinoline for anticancer activities. (n.d.). Google Scholar.
  • Quinoline: An Attractive Scaffold in Drug Design. (2020). PubMed.
  • Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. (2025). Thieme.
  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (n.d.). Oriental Journal of Chemistry.
  • Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. (n.d.). Google Scholar.
  • an overview of quinoline derivatives as anti-cancer agents. (2024). ResearchGate.
  • Structure-Activity Relationship (SAR) of 2-Substituted Quinoline Analogs as Anticancer Agents: A Comparative Guide. (n.d.). BenchChem.
  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). Wiley-VCH GmbH.
  • Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. (n.d.). Frontiers.
  • Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. (n.d.). Arabian Journal of Chemistry.
  • Similar structure-activity relationships of quinoline derivatives for antiprion and antimalarial effects. (2006). PubMed.
  • Anticancer Activity of Quinoline Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research.
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). PubMed Central.
  • Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. (n.d.). MDPI.
  • A review on synthetic investigation for quinoline- recent green approaches. (n.d.). Google Scholar.
  • Quinoline‐derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review. (n.d.). ResearchGate.
  • Recent Advances in Metal-Free Quinoline Synthesis. (n.d.). MDPI.
  • Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review. (2022). PubMed.
  • Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. (n.d.). PubMed Central.
  • Structural–activity relationship (SAR) of 4-quinolone derivatives. (n.d.). ResearchGate.
  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. (n.d.). PubMed Central.
  • Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (2020). Google Scholar.
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). ResearchGate.
  • A Comprehensive Investigation of Diverse Synthetic Methodologies for Constructing Quinoline Frameworks: A Critical Overview. (n.d.). Semantic Scholar.
  • Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. (n.d.). MDPI.
  • A Novel Enzymatic Synthesis of Quinoline Derivatives. (2025). ResearchGate.
  • A High-Throughput Cell-Based Screen Identified a 2-[(E)-2-Phenylvinyl]-8-Quinolinol Core Structure That Activates p53. (n.d.). PLOS One.
  • Quinine. (n.d.). Wikipedia.
  • Quantitative High-Throughput Screening Identifies 8-Hydroxyquinolines as Cell-Active Histone Demethylase Inhibitors. (2010). NIH.
  • Green Synthesis of Quinoline and Its Derivatives. (n.d.). International Journal of Pharmaceutical Sciences.
  • Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. (n.d.). PubMed Central.
  • Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. (2025). PubMed Central.
  • Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. (2025). ResearchGate.
  • Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. (2024). Semantic Scholar.
  • Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. (n.d.). PubMed Central.
  • A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. (n.d.). Frontiers.
  • A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. (2020). PubMed.

Sources

Biological Activity Screening of a 6-Bromo-2-Arylquinoline Library: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry.[1][2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including antimalarial, antimicrobial, and notably, anticancer properties.[1][2] Several quinoline-based drugs are already in clinical use for cancer treatment, and many more are undergoing clinical trials.[3] The versatility of the quinoline scaffold allows for extensive structural modifications, enabling the fine-tuning of its biological activity.[2] This guide will provide an in-depth technical overview of the process for screening the biological activity of a specific library of quinoline derivatives: 6-bromo-2-arylquinolines. The introduction of a bromine atom at the 6-position and an aryl group at the 2-position is a strategic design choice aimed at exploring novel chemical space and potentially enhancing therapeutic efficacy. The presence of a halogen like bromine at the C6 position has been linked to increased cytotoxic effects in certain compound series.[4]

Library Synthesis: Crafting the Molecular Tools

The foundation of any screening campaign is a well-characterized compound library. The synthesis of 6-bromo-2-arylquinolines can be achieved through various established synthetic routes. A common and effective method is the Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive methylene group.

For the synthesis of the 6-bromo-2-arylquinoline library, a typical starting material would be 2-amino-5-bromobenzaldehyde. This can be reacted with a variety of aryl methyl ketones (Ar-CO-CH3) in the presence of a base or acid catalyst to yield the desired 2-aryl-6-bromoquinoline derivatives. The diversity of the library is generated by varying the substituents on the aryl ring of the ketone.

Rationale for Synthetic Route: The Friedländer synthesis is advantageous due to its relative simplicity, good yields, and the commercial availability of a wide range of substituted aryl ketones, allowing for the creation of a diverse library.

General Synthetic Protocol: Friedländer Annulation
  • Reaction Setup: To a solution of 2-amino-5-bromobenzaldehyde (1 equivalent) in a suitable solvent such as ethanol or toluene, add the desired aryl methyl ketone (1.1 equivalents).

  • Catalyst Addition: Add a catalytic amount of a base (e.g., potassium hydroxide) or an acid (e.g., p-toluenesulfonic acid).

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, cool the reaction mixture, and isolate the crude product by filtration or extraction. Purify the product by recrystallization or column chromatography to obtain the pure 6-bromo-2-arylquinoline derivative.

  • Characterization: Confirm the structure and purity of each synthesized compound using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

High-Throughput Screening (HTS): A Funneling Approach to Discovery

High-throughput screening (HTS) is a crucial technology in modern drug discovery that allows for the rapid testing of thousands to millions of compounds against a specific biological target.[5][6] The primary objective of HTS is to identify "hits"—compounds that exhibit the desired biological activity.[6]

Workflow for HTS of the 6-Bromo-2-Arylquinoline Library

The screening process is designed as a tiered cascade, starting with broad primary screens to identify active compounds and progressing to more specific secondary and tertiary assays to confirm activity and elucidate the mechanism of action.

HTS_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Mechanism of Action Studies Primary_Assay Cell Viability Assay (MTT) (e.g., MCF-7, A549, HCT116) Hit_Identification Identify Compounds with Significant Cytotoxicity Primary_Assay->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Hit_Confirmation Confirmed Hits Dose_Response->Hit_Confirmation Selectivity_Panel Counter-screen against Normal Cell Line (e.g., HEK293) Selectivity_Panel->Hit_Confirmation Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI Staining) Hit_Confirmation->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Hit_Confirmation->Cell_Cycle_Analysis Target_Identification Target Deconvolution (e.g., Kinase Profiling, Proteomics) Hit_Confirmation->Target_Identification Lead_Candidate Lead Candidate Apoptosis_Assay->Lead_Candidate Cell_Cycle_Analysis->Lead_Candidate Target_Identification->Lead_Candidate

Caption: High-throughput screening cascade for the 6-bromo-2-arylquinoline library.

Primary Screening: Casting a Wide Net

The initial screen aims to identify compounds that exhibit cytotoxic or anti-proliferative activity against a panel of cancer cell lines. The MTT assay is a widely used, robust, and cost-effective colorimetric method for this purpose.[7][8]

Detailed Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with the 6-bromo-2-arylquinoline library compounds at a single, high concentration (e.g., 10 µM). Include appropriate controls: vehicle (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.[9] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[7][8]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.[9]

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound relative to the vehicle control. Compounds that reduce cell viability below a predefined threshold (e.g., 50%) are considered "hits."

Self-Validation: The inclusion of positive and negative controls on every plate is critical for quality control. The Z'-factor, a statistical parameter that reflects the separation between the positive and negative control signals, should be calculated for each assay plate to ensure the robustness and reliability of the screen. A Z'-factor between 0.5 and 1.0 is considered excellent.

Secondary Screening: Confirming and Characterizing Hits

Hits from the primary screen are subjected to further testing to confirm their activity and assess their potency and selectivity.

Dose-Response and IC₅₀ Determination

The potency of the hit compounds is determined by generating dose-response curves. This involves treating the cancer cell lines with a range of concentrations of each hit compound. The half-maximal inhibitory concentration (IC₅₀), the concentration of the compound that inhibits cell growth by 50%, is then calculated.

Selectivity Profiling

To assess the therapeutic potential of the hit compounds, it is crucial to evaluate their selectivity for cancer cells over normal cells. This is achieved by counter-screening the hits against a non-cancerous cell line (e.g., HEK293, normal human fibroblasts). Compounds with a significant difference in IC₅₀ values between cancer and normal cells (a high selectivity index) are prioritized for further investigation.

Data Presentation: Summary of Screening Results

Compound IDPrimary Screen (% Viability @ 10 µM)IC₅₀ (µM) on MCF-7IC₅₀ (µM) on HEK293Selectivity Index (SI = IC₅₀ HEK293 / IC₅₀ MCF-7)
QA-00185.2> 20> 20-
QA-00215.71.215.813.2
QA-00348.95.612.32.2
QA-0049.30.818.423.0
Doxorubicin5.10.51.53.0

This is example data and does not reflect actual experimental results.

Mechanism of Action (MoA) Studies: Unraveling the "How"

Once potent and selective hits are identified, the next critical step is to elucidate their mechanism of action. Quinoline derivatives are known to exert their anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[1][2][3]

Apoptosis Induction

Apoptosis, or programmed cell death, is a common mechanism by which anticancer drugs kill cancer cells.[10]

Protocol: Annexin V/Propidium Iodide (PI) Staining
  • Cell Treatment: Treat cancer cells with the hit compound at its IC₅₀ concentration for a defined period (e.g., 24 hours).

  • Staining: Harvest the cells and stain them with FITC-conjugated Annexin V and propidium iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI intercalates with the DNA of late apoptotic or necrotic cells with compromised membranes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of viable, early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis

Many anticancer agents function by arresting the cell cycle at specific checkpoints, thereby preventing cell proliferation.[2]

Protocol: Propidium Iodide (PI) Staining for DNA Content
  • Cell Treatment: Treat cells with the hit compound at its IC₅₀ concentration for a time course (e.g., 12, 24, 48 hours).

  • Fixation: Harvest and fix the cells in cold 70% ethanol.

  • Staining: Treat the cells with RNase A to remove RNA and then stain the DNA with propidium iodide.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The resulting histogram will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizing Cellular Effects: Fluorescence Microscopy

Fluorescence microscopy is a powerful tool for visualizing the morphological changes associated with apoptosis and for studying the subcellular localization of fluorescent compounds or cellular components.[11][12][13]

Protocol: Hoechst 33342 and PI Co-staining
  • Cell Culture and Treatment: Grow cells on glass coverslips and treat them with the hit compound.

  • Staining: Stain the cells with Hoechst 33342, a blue fluorescent dye that stains the condensed chromatin in apoptotic cells more brightly than the chromatin in normal cells, and PI to identify cells with compromised membranes.

  • Imaging: Visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit characteristic features such as chromatin condensation, nuclear fragmentation, and membrane blebbing.

Apoptosis_Pathway Compound 6-Bromo-2-Arylquinoline Mitochondria Mitochondria Compound->Mitochondria Induces Stress Caspase9 Caspase-9 Mitochondria->Caspase9 Release of Cytochrome c Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: A potential intrinsic apoptosis pathway induced by a hit compound.

Antimicrobial Screening: Exploring Broader Biological Activity

In addition to anticancer activity, quinoline derivatives are well-known for their antimicrobial properties.[1] Therefore, it is prudent to screen the 6-bromo-2-arylquinoline library for antibacterial and antifungal activity.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14]

  • Bacterial/Fungal Culture: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Serial Dilution: Perform serial dilutions of the library compounds in a suitable broth medium in 96-well plates.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plates under appropriate conditions for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.[14]

Conclusion and Future Directions

This technical guide has outlined a comprehensive strategy for the biological activity screening of a 6-bromo-2-arylquinoline library. The described workflow, from library synthesis to primary and secondary screening, and finally to mechanism of action studies, provides a robust framework for the identification and characterization of novel bioactive compounds. The multi-faceted screening approach, encompassing both anticancer and antimicrobial assays, maximizes the potential for discovering new therapeutic leads from this promising class of molecules. Promising lead candidates identified through this process would then advance to more complex preclinical studies, including in vivo efficacy and toxicity assessments, with the ultimate goal of developing new and effective therapeutic agents.

References

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Gajbhiye, A., & Kumar, P. (2022). Comprehensive review on current developments of quinoline-based anticancer agents. Journal of the Indian Chemical Society, 99(9), 100645.
  • International Journal of Pharmaceutical Sciences Review and Research. (2022). Anticancer Activity of Quinoline Derivatives. Retrieved from [Link]

  • Khan, I., et al. (2021). Quinoline anticancer agents active on DNA and DNA-interacting proteins: From classical to emerging therapeutic targets. European Journal of Medicinal Chemistry, 223, 113555.
  • Mishra, A., et al. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances, 10(52), 31253-31276.
  • National Center for Biotechnology Information. (2018). Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 6-bromo-4-hydroxyquinoline. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis of 6-bromo-4-iodoquinoline. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Wang, W., et al. (2017). Synthesis of 6-bromo-4-iodoquinoline. In 5th International Conference on Mechatronics, Materials, Chemistry and Computer Engineering (ICMMCCE 2017).

Sources

Methodological & Application

protocol for Doebner-von Miller synthesis of 2-aryl-quinoline-4-carboxylic acids

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Synthesis of 2-Aryl-Quinoline-4-Carboxylic Acids via the Doebner Reaction

Authored by a Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis of 2-aryl-quinoline-4-carboxylic acids, a class of compounds with significant interest in pharmaceutical research and drug development.[1][2][3] The protocol detailed herein utilizes the Doebner reaction, a powerful one-pot, three-component synthesis.[4] This guide is intended for researchers, chemists, and drug development professionals, offering in-depth mechanistic insights, a detailed step-by-step experimental protocol, troubleshooting advice, and safety considerations to ensure reliable and optimized synthesis.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[5][6] Specifically, derivatives of 2-aryl-quinoline-4-carboxylic acid exhibit a wide spectrum of biological activities, including potential as antiviral, antimicrobial, and immunosuppressive agents.[2][3] Their versatile structure serves as a crucial intermediate for the development of novel therapeutic agents.[2][7]

The Doebner reaction, first reported by Oscar Doebner in 1887, offers a direct and efficient route to these valuable compounds.[4] It is a variation of the more general Doebner-von Miller synthesis and is characterized by the condensation of an aromatic amine, an aromatic aldehyde, and pyruvic acid to form the target 2-aryl-quinoline-4-carboxylic acid.[4][6] This application note will elucidate the mechanism and provide a robust protocol for its successful implementation in a laboratory setting.

Reaction Mechanism and Rationale

Understanding the underlying mechanism is critical for optimizing reaction conditions and troubleshooting potential issues. The Doebner reaction is believed to proceed through several distinct steps, initiated under acidic or thermal conditions.[4]

  • Schiff Base Formation: The reaction commences with the condensation of the aromatic amine (e.g., aniline) and the aromatic aldehyde to form an N-arylimine, commonly known as a Schiff base.[4]

  • Enolization: Concurrently, pyruvic acid tautomerizes to its more nucleophilic enol form.[4]

  • Addition & Cyclization: The enol of pyruvic acid then undergoes a Michael-type addition to the Schiff base. This is followed by an intramolecular electrophilic aromatic substitution, where the newly formed adduct cyclizes onto the aniline ring.[4]

  • Dehydration and Aromatization: The resulting dihydroquinoline intermediate readily undergoes dehydration and subsequent oxidation to yield the final, stable aromatic quinoline product.[4] The oxidizing agent is often another molecule of the Schiff base, which is reduced in the process.[4]

This multi-component, one-pot synthesis is highly efficient, assembling a complex heterocyclic structure from simple starting materials.

Doebner_Mechanism Figure 1: Proposed Mechanism of the Doebner Reaction Reactants Aniline + Aryl Aldehyde + Pyruvic Acid SchiffBase Schiff Base (Imine) Formation Reactants->SchiffBase Condensation Enol Pyruvic Acid (Enol Form) Reactants->Enol Tautomerization Addition Michael-Type Addition SchiffBase->Addition Enol->Addition Cyclization Intramolecular Electrophilic Cyclization Addition->Cyclization Dihydroquinoline Dihydroquinoline Intermediate Cyclization->Dihydroquinoline Oxidation Dehydration & Aromatization (Oxidation) Dihydroquinoline->Oxidation Product 2-Aryl-Quinoline-4-Carboxylic Acid Oxidation->Product

Caption: Figure 1: Proposed Mechanism of the Doebner Reaction.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of 2-phenyl-quinoline-4-carboxylic acid from aniline, benzaldehyde, and pyruvic acid.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
AnilineReagent Grade, ≥99.5%Sigma-AldrichShould be freshly distilled if discolored.
BenzaldehydeReagent Grade, ≥99%Sigma-AldrichShould be free of benzoic acid.
Pyruvic Acid98%Sigma-Aldrich
Ethanol200 Proof, AbsoluteFisher ScientificReaction solvent.
Reflux Condenser-VWR
Round-Bottom Flask250 mLVWR
Magnetic Stirrer/Hotplate-IKA
Thin Layer Chromatography (TLC) PlatesSilica Gel 60 F254MilliporeFor reaction monitoring.
Sodium Hydroxide (NaOH)Pellets, ≥97%Sigma-AldrichFor work-up.
Hydrochloric Acid (HCl)Concentrated, 37%Fisher ScientificFor work-up.
Ethyl AcetateACS GradeFisher ScientificExtraction solvent.
Anhydrous Sodium Sulfate (Na₂SO₄)GranularFisher ScientificFor drying organic layer.
Step-by-Step Procedure

Workflow Figure 2: Experimental Workflow A 1. Setup & Reagent Addition - Combine Aniline, Benzaldehyde, Pyruvic Acid, and Ethanol in RBF. B 2. Reaction - Heat mixture to reflux (approx. 80°C). - Stir vigorously for 4-6 hours. A->B C 3. Monitoring - Monitor progress via TLC. B->C D 4. Work-up: Quench & Neutralize - Cool to RT. - Add NaOH(aq) to basify (pH > 10). C->D Upon Completion E 5. Work-up: Extraction - Wash with organic solvent to remove impurities. - Acidify aqueous layer with HCl (pH ~4-5). D->E F 6. Isolation - Collect precipitated product by vacuum filtration. - Wash solid with cold water. E->F G 7. Purification & Drying - Recrystallize from Ethanol/Water. - Dry under vacuum. F->G H 8. Characterization - Obtain melting point, NMR, and MS data. G->H

Caption: Figure 2: Experimental Workflow for Doebner Synthesis.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add absolute ethanol (100 mL).

  • Reagent Addition: To the ethanol, add aniline (10.0 mmol, 1.0 eq.), followed by benzaldehyde (10.0 mmol, 1.0 eq.), and finally pyruvic acid (12.0 mmol, 1.2 eq.). The addition of pyruvic acid should be done carefully.

  • Reaction Execution: Heat the mixture to reflux (approximately 80°C) with vigorous stirring. The solution will typically turn dark yellow or brown.[8]

  • Monitoring: Allow the reaction to proceed for 4-6 hours. Monitor the progress by TLC using a 7:3 mixture of hexane and ethyl acetate as the eluent. The product spot should be UV active and will likely have a lower Rf than the starting materials.

  • Work-up - Quenching: Once the reaction is complete (as indicated by the consumption of the limiting reagent), remove the flask from the heat and allow it to cool to room temperature.

  • Work-up - Basification: Carefully pour the reaction mixture into a beaker containing 100 mL of a 2 M sodium hydroxide (NaOH) solution. This will deprotonate the carboxylic acid, making it soluble in the aqueous layer, and neutralize any acid.

  • Work-up - Extraction of Impurities: Transfer the basic aqueous solution to a separatory funnel and wash it with ethyl acetate (2 x 50 mL) to remove any unreacted benzaldehyde and other non-polar impurities. Discard the organic layers.

  • Work-up - Precipitation: Cool the aqueous layer in an ice bath and acidify it by slowly adding concentrated hydrochloric acid (HCl) dropwise with stirring until the pH reaches approximately 4-5. The 2-phenyl-quinoline-4-carboxylic acid product will precipitate as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold deionized water (3 x 30 mL) to remove any inorganic salts.

  • Purification and Drying: The crude product can be further purified by recrystallization from an ethanol/water mixture. Dry the purified crystals under vacuum to obtain the final product.

Troubleshooting and Optimization

The Doebner reaction, while powerful, can be prone to certain issues. The most common challenge is the formation of tar-like byproducts, which significantly reduces yield and complicates purification.[9][10]

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield - Inactive reagents.- Insufficient heating or reaction time.- Incorrect pH during work-up.- Use freshly distilled aniline and pure benzaldehyde.[10]- Ensure the reaction is maintained at a steady reflux. Monitor via TLC to confirm completion.[11]- Carefully check the pH during precipitation; the product is amphoteric and may redissolve in strong acid.
Significant Tar/Polymer Formation - Reaction temperature is too high.- High concentration of aldehyde.- Strong acidic conditions catalyzing polymerization.- Maintain the lowest effective temperature for the reaction to proceed at a reasonable rate.[9]- Consider the slow, dropwise addition of the aldehyde to the heated aniline/pyruvic acid mixture.[9][10]- While this protocol avoids strong acid catalysts, if one is used (e.g., HCl, H₂SO₄), its concentration should be optimized.[9]
Product is Difficult to Purify - Contamination with byproducts or starting materials.- Incomplete removal of impurities during work-up.- Ensure the basic wash during the work-up is thorough to remove non-acidic impurities.- If recrystallization is ineffective, consider column chromatography on silica gel, using a gradient elution of ethyl acetate in hexane containing 1% acetic acid.
Incomplete Reaction - Sterically hindered or electronically deactivated substrates.- Insufficient reaction time.- For anilines with strong electron-withdrawing groups, longer reaction times or higher temperatures may be necessary.[4]- Consider using a Lewis acid catalyst (e.g., ZnCl₂, Sc(OTf)₃) to improve the reaction rate.[10][12]

Safety Precautions

The Doebner reaction involves hazardous materials and should be performed with appropriate safety measures.[10]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Conduct the entire procedure in a well-ventilated fume hood. Aniline and benzaldehyde are toxic and volatile.

  • Acid/Base Handling: Concentrated acids and bases are corrosive. Handle with extreme care and perform neutralization steps slowly, preferably in an ice bath, to control any exothermic processes.

  • Waste Disposal: Dispose of all chemical waste according to institutional guidelines.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction.
  • Benchchem. (n.d.). Technical Support Center: Doebner-von Miller Quinoline Synthesis.
  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Wikipedia. (n.d.). Doebner–Miller reaction.
  • PubMed. (n.d.). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis.
  • SynArchive. (n.d.). Doebner-Miller Reaction.
  • Benchchem. (n.d.). Optimizing solvent and base conditions for quinoline synthesis.
  • Benchchem. (n.d.). Application Notes and Protocols for the Doebner Reaction in Quinoline Derivative Synthesis.
  • Frontiers. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors.
  • Benchchem. (n.d.). Byproduct formation in the Doebner-von Miller reaction.
  • International Journal of Chemical and Physical Sciences. (n.d.). Synthesis and Molecular Docking study of 2-Aryl/Heteroaryl quinoline - 4- Carboxylic Acids for Antimalerial, Antituberculosos an.
  • ACS Omega. (2020). Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism.
  • ResearchGate. (n.d.). The structures of 2-aryl-quinoline-4-carboxylic acid derivatives with antimicrobial activities.
  • ACS Publications. (n.d.). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis.
  • ResearchGate. (2018). What is the complete procedure for Doebner-von miller reaction ?.

Sources

The Pfitzinger Reaction: A Comprehensive Guide to the Synthesis of Quinoline-4-Carboxylic Acids from Isatin

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of quinoline-4-carboxylic acids is a cornerstone in medicinal chemistry, as this scaffold is a key component in a wide array of therapeutic agents.[1] These compounds exhibit a broad spectrum of biological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties.[2] The Pfitzinger reaction, a classic yet enduringly relevant transformation, provides a direct and versatile route to this privileged structure from readily available isatins and carbonyl compounds.[3][4] This guide offers an in-depth exploration of the Pfitzinger reaction, from its mechanistic underpinnings to detailed, field-proven protocols, designed to empower researchers in their synthetic endeavors.

The Underlying Chemistry: A Mechanistic Dissection of the Pfitzinger Reaction

The Pfitzinger reaction, also referred to as the Pfitzinger-Borsche reaction, is fundamentally a condensation reaction between an isatin and a carbonyl compound possessing an α-methylene group, conducted in the presence of a base.[1][3] The reaction proceeds through a cascade of well-defined steps, offering a clear understanding of the transformation and allowing for rational optimization.

The reaction commences with the base-catalyzed hydrolysis of the amide bond within the isatin ring. This ring-opening step generates a keto-acid intermediate, which is typically not isolated but formed in situ.[1][3] This is followed by the condensation of the aniline moiety of the intermediate with the carbonyl compound to form an imine. Tautomerization of the imine to the more stable enamine sets the stage for the key intramolecular cyclization. The final step involves dehydration to yield the aromatic quinoline-4-carboxylic acid.[1][3]

Pfitzinger_Mechanism Isatin Isatin KetoAcid Keto-acid Intermediate Isatin->KetoAcid  Base-catalyzed  hydrolysis Base Base (e.g., KOH) Imine Imine KetoAcid->Imine  Condensation Carbonyl Carbonyl Compound (with α-methylene) Carbonyl->Imine Enamine Enamine Imine->Enamine  Tautomerization Cyclized Cyclized Intermediate Enamine->Cyclized  Intramolecular  cyclization Product Quinoline-4-carboxylic Acid Cyclized->Product  Dehydration General_Workflow Start Start: Isatin + Carbonyl Compound + Base Reaction Reaction (Reflux or Microwave) Start->Reaction Workup Work-up Reaction->Workup Precipitation Precipitation (Acidification) Workup->Precipitation Isolation Isolation (Filtration) Precipitation->Isolation Purification Purification (Recrystallization) Isolation->Purification End End: Pure Quinoline-4-carboxylic Acid Purification->End

Sources

Suzuki coupling for the introduction of aryl groups at the C2 position of quinolines

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Suzuki-Miyaura Coupling for the Strategic Introduction of Aryl Groups at the C2 Position of Quinolines

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2-Arylquinolines

The quinoline scaffold is a privileged heterocyclic motif, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. Specifically, 2-arylquinolines are of paramount interest in medicinal chemistry, exhibiting a wide spectrum of biological activities, including antimalarial, anticancer, and anti-inflammatory properties. The precise and efficient introduction of diverse aryl groups at the C2 position is therefore a critical synthetic challenge.

Among the array of modern cross-coupling methodologies, the Palladium-catalyzed Suzuki-Miyaura reaction stands out for its remarkable functional group tolerance, mild reaction conditions, and the commercial availability of a vast library of boronic acid reagents.[1] This application note serves as an in-depth guide to the theory, optimization, and practical execution of the Suzuki-Miyaura coupling for the C2-arylation of quinolines, providing researchers with the foundational knowledge and actionable protocols to accelerate their discovery programs.

The Catalytic Heart: Mechanism of the Suzuki-Miyaura Coupling

A deep understanding of the reaction mechanism is not merely academic; it is the basis for rational troubleshooting and optimization. The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[2]

The cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (C-X) of the 2-haloquinoline. This is often the rate-limiting step and results in a square planar Pd(II) complex. The reactivity of the halide is critical, following the general trend: I > Br > OTf >> Cl.[2]

  • Transmetalation: For this step to occur, the organoboron reagent (e.g., an arylboronic acid) must be activated by a base.[3] The base converts the boronic acid into a more nucleophilic boronate species, which then transfers its aryl group to the Pd(II) center, displacing the halide. The choice of base and solvent is crucial for the efficiency of this step.[4][5]

  • Reductive Elimination: The two organic groups (the quinolinyl and the new aryl group) on the Pd(II) center couple and are eliminated from the metal center, forming the desired C-C bond of the 2-arylquinoline product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[2][6]

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_label Oxidative Addition pd0->oa_label oa_complex Oxidative Addition Complex (Quinolinyl-Pd(II)-X) tm_label Transmetalation oa_complex->tm_label X⁻ tm_complex Transmetalation Complex (Quinolinyl-Pd(II)-Ar) re_label Reductive Elimination tm_complex->re_label re_label->pd0 2-Arylquinoline (Product) oa_label->oa_complex 2-Haloquinoline tm_label->tm_complex Ar-B(OR)₃⁻ (from Base + ArB(OH)₂)

Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura C2-arylation of a haloquinoline.

Optimizing the Reaction: A Guide to Key Parameters

The success of the Suzuki coupling hinges on the judicious selection of several interdependent parameters. Catalyst poisoning by the quinoline nitrogen's lone pair is a specific challenge that must be addressed through careful component selection.[7]

Parameter Selection & Rationale Typical Examples
Quinoline Substrate The C-X bond reactivity is paramount. 2-Bromoquinolines offer a good balance of reactivity and stability. 2-Chloroquinolines are more economical but require more active catalysts and harsher conditions due to the strength of the C-Cl bond.[2][8]2-Bromoquinoline, 2-Chloroquinoline, 2-Iodoquinoline
Boronic Acid Most arylboronic acids are stable, crystalline solids. Both electron-rich and electron-poor variants are generally well-tolerated. Purity is essential, as boronic acid anhydrides (boroxines) can affect stoichiometry and reactivity.Phenylboronic acid, 4-Methoxyphenylboronic acid, 3-Trifluoromethylphenylboronic acid
Palladium Catalyst The choice of ligand is critical to prevent catalyst inhibition by the quinoline nitrogen. Bulky, electron-rich phosphine ligands shield the palladium center and promote the oxidative addition and reductive elimination steps.[7][9] Pd(PPh₃)₄ can be used directly, while Pd(OAc)₂ or PdCl₂(PPh₃)₂ are pre-catalysts that form the active Pd(0) species in situ.[10][11]Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ + Ligand (e.g., SPhos, XPhos, PCy₃)
Base The base activates the boronic acid for transmetalation.[3][12] An aqueous solution of an inorganic base is common. Carbonates (K₂CO₃, Cs₂CO₃) are widely used. Phosphates (K₃PO₄) can be effective for less reactive substrates. The choice can influence reaction rate and side reactions.K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH[5][9][12]
Solvent A biphasic solvent system (e.g., organic/aqueous) is often optimal, facilitating the interaction of organic-soluble substrates and catalyst with the water-soluble inorganic base.[12] Anhydrous polar aprotic solvents are also common. The solvent must fully dissolve the quinoline substrate and catalyst at the reaction temperature.1,4-Dioxane/H₂O, Toluene/H₂O, Dimethylformamide (DMF), Tetrahydrofuran (THF)[9][12][13]
Temperature Reactions are typically run at elevated temperatures (80-120 °C) to ensure efficient oxidative addition and overcome activation barriers.[1][13]80 - 120 °C

Detailed Experimental Protocol: Synthesis of 2-Phenylquinoline

This section provides a representative, step-by-step protocol for the coupling of 2-chloroquinoline with phenylboronic acid.

Materials & Equipment:

  • 2-Chloroquinoline (1.0 mmol, 163.6 mg)

  • Phenylboronic acid (1.2 mmol, 146.3 mg)

  • Palladium(II) acetate [Pd(OAc)₂] (0.03 mmol, 6.7 mg)

  • Tricyclohexylphosphine [PCy₃] (0.06 mmol, 16.8 mg)

  • Potassium Carbonate (K₂CO₃) (3.0 mmol, 414.6 mg)

  • 1,4-Dioxane (5 mL, anhydrous)

  • Deionized Water (1 mL)

  • Schlenk flask or reaction vial with stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Heating mantle or oil bath with temperature control

  • Standard laboratory glassware for work-up and purification

  • TLC plates, ethyl acetate, hexanes, celite

Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up & Purification a Weigh Reagents: 2-Chloroquinoline Phenylboronic Acid K₂CO₃ b Add to Schlenk Flask a->b c Add Dioxane & Water b->c d Degas Mixture (Ar/N₂ Purge, 3x) c->d e Add Catalyst & Ligand (Pd(OAc)₂ + PCy₃) d->e f Heat to 100 °C (Stir for 12-18h) e->f g Cool to RT Monitor by TLC f->g h Dilute with EtOAc Filter through Celite g->h i Wash with H₂O & Brine h->i j Dry (Na₂SO₄), Concentrate i->j k Purify via Column Chromatography j->k l Characterize Product (NMR, MS) k->l

Figure 2: Step-by-step experimental workflow for the C2-arylation of quinoline.

Step-by-Step Methodology:

  • Reagent Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 2-chloroquinoline (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (3.0 mmol).

  • Solvent Addition: Add 1,4-dioxane (5 mL) and deionized water (1 mL) to the flask.[9]

  • Degassing: Seal the flask and thoroughly degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes. This step is critical to remove oxygen, which can deactivate the palladium catalyst.[7]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium(II) acetate (0.03 mmol) and tricyclohexylphosphine ligand (0.06 mmol). The use of an electron-rich, bulky phosphine ligand like PCy₃ is known to accelerate key steps in the catalytic cycle.[9]

  • Reaction Execution: Seal the flask tightly and place it in a preheated oil bath at 100 °C. Stir the reaction vigorously for 12-18 hours.

  • Monitoring: The reaction's progress can be monitored by Thin-Layer Chromatography (TLC), eluting with a mixture of ethyl acetate and hexanes (e.g., 1:9 v/v). The disappearance of the 2-chloroquinoline spot indicates completion.

  • Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter the mixture through a short pad of celite to remove the palladium catalyst and inorganic salts.[13]

  • Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 2-phenylquinoline.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Troubleshooting Common Issues

Observation Potential Cause(s) Recommended Solution(s)
No or Low Conversion Catalyst Poisoning: The quinoline nitrogen is coordinating to the palladium center, deactivating it.[7]Use a bulkier phosphine ligand (e.g., XPhos, SPhos, RuPhos) to sterically hinder this coordination.[7]
Inefficient Pre-catalyst Activation: The Pd(II) pre-catalyst is not being reduced to the active Pd(0) species.Use a direct Pd(0) source like Pd(PPh₃)₄. Ensure the reaction is properly degassed.[7]
Poor Reagent Quality: Impurities, especially water or oxygen, in solvents or reagents. Boronic acid has decomposed into boroxine.Use freshly distilled/degassed solvents. Use high-purity reagents. Store boronic acids in a desiccator.
Significant Homocoupling of Boronic Acid Presence of Oxygen: Oxygen can promote the oxidative homocoupling of boronic acids.[6]Ensure the degassing procedure is thorough. Maintain a positive inert gas atmosphere throughout the reaction.
Reaction Temperature Too High: High temperatures can lead to thermal decomposition and side reactions.Lower the reaction temperature and monitor for conversion over a longer period.
Product is Difficult to Purify Incomplete Reaction: Starting material is co-eluting with the product.Allow the reaction to run to full conversion as monitored by TLC.
Formation of Phosphine Oxides: The phosphine ligand has been oxidized.Phosphine oxides can often be removed during column chromatography, but minimizing oxygen in the reaction is the best prevention.

Conclusion

The Suzuki-Miyaura cross-coupling is a robust and versatile tool for the C2-arylation of quinolines. A successful outcome is predicated on a rational understanding of the catalytic cycle and the careful selection of catalyst, ligand, base, and solvent to overcome challenges unique to this heterocyclic system, such as catalyst inhibition. By following the optimized protocols and troubleshooting guidance provided, researchers can confidently and efficiently synthesize a diverse range of 2-arylquinoline derivatives to advance their scientific objectives.

References

  • Palladium-Catalysed Synthesis and Transform
  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. PubMed Central.
  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Semantic Scholar.
  • Palladium in Quinoline Synthesis. ScienceDirect.
  • Palladium-Catalyzed Dehydrogenative Coupling: An Efficient Synthetic Strategy for the Construction of the Quinoline Core. MDPI.
  • Optimizing Palladium-Catalyzed Cross-Coupling Reactions for Quinolines. Benchchem.
  • Suzuki reaction. Wikipedia.
  • One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids.
  • KMnO4-mediated direct selective radical cross-coupling: An effective strategy for C2 arylation of quinoline N-oxide with arylboronic acids. Science China Press.
  • Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-3-(2-pyridinyl)quinoxaline. Benchchem.
  • Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. MDPI.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • New Quinoline Derivatives via Suzuki Coupling Reactions.
  • Synthesis of new arylated Quinolines by Suzuki cross coupling.
  • Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction...
  • Suzuki Coupling. Organic Chemistry Portal.
  • The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.
  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube.
  • Suzuki Cross Coupling Reaction-A Review.
  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI.

Sources

Application Notes and Protocols for the Derivatization of the Carboxylic Acid Moiety of Quinoline-4-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][2][3] The carboxylic acid moiety at the 4-position is a critical handle for chemical modification, allowing for the synthesis of diverse libraries of esters, amides, and other derivatives to modulate pharmacokinetic and pharmacodynamic profiles. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the principal strategies for derivatizing this functional group. It combines established chemical principles with detailed, field-proven protocols for amide bond formation and esterification, offering insights into reaction mechanisms, reagent selection, and process optimization.

Introduction: The Strategic Importance of the Quinoline-4-Carboxylic Acid Core

The quinoline ring system is a recurring motif in pharmacologically active molecules.[2][3] The derivatization of the C-4 carboxyl group is a cornerstone of synthetic strategies in this area. By converting the carboxylic acid into amides or esters, researchers can significantly alter a compound's properties, including:

  • Target Binding: Introducing new hydrogen bond donors/acceptors or hydrophobic moieties to enhance interaction with biological targets.

  • Physicochemical Properties: Modulating lipophilicity (LogP), solubility, and polar surface area to improve absorption, distribution, metabolism, and excretion (ADME) profiles.

  • Prodrug Strategies: Creating ester prodrugs that can be hydrolyzed in vivo to release the active carboxylic acid parent drug.

This guide focuses on the two most common and impactful derivatization pathways: amide bond formation and esterification. For clarity, we will first briefly touch upon the synthesis of the quinoline-4-carboxylic acid starting material itself, as the choice of synthetic route can influence the purity and reactivity of the substrate.

A Note on the Synthesis of the Starting Material

Quinoline-4-carboxylic acids are frequently synthesized via classic named reactions such as the Pfitzinger reaction , which involves the condensation of isatin with a carbonyl compound in the presence of a base.[4][5][6] Another common route is the Doebner reaction , a three-component reaction between an aniline, an aldehyde, and pyruvic acid.[3][7][8] The choice of method depends on the desired substitution pattern on the quinoline core. Ensuring the high purity of the starting acid is critical for successful derivatization, as impurities can interfere with coupling reagents and complicate product purification.

Derivatization Strategy I: Amide Bond Formation

The formation of a stable amide bond is the most frequently employed reaction in medicinal chemistry.[9] It requires the "activation" of the carboxylic acid to make it susceptible to nucleophilic attack by a primary or secondary amine. The direct reaction is unfavorable as the amine and acid will form a non-reactive ammonium carboxylate salt.[10]

Two primary classes of coupling reagents are recommended for the quinoline-4-carboxylic acid scaffold: carbodiimides (e.g., EDC) and aminium/uronium salts (e.g., HATU).

Mechanism of Action: Coupling Reagents

The general workflow for amide coupling involves the activation of the carboxylic acid, followed by nucleophilic attack from the amine.


}

General workflow for amide bond formation.

  • Carbodiimides (EDC): Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[11] This intermediate is prone to racemization and can rearrange to a stable N-acylurea byproduct. To mitigate this, an additive like 1-Hydroxybenzotriazole (HOBt) is almost always included. HOBt intercepts the O-acylisourea to form a more stable HOBt-ester, which is less susceptible to side reactions and reacts cleanly with the amine.[9][12]

  • Aminium/Uronium Salts (HATU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are among the most efficient coupling reagents available.[11] In the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated and attacks HATU to form a highly reactive OAt-active ester.[13][14] The 7-aza-benzotriazole (HOAt) moiety makes this intermediate exceptionally reactive and highly effective at suppressing racemization, even with sterically hindered substrates.[11]

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol is a robust and cost-effective method suitable for a wide range of amines. The use of EDC is particularly advantageous because its urea byproduct is water-soluble, simplifying purification.[11]

Materials:

  • Quinoline-4-carboxylic acid (1.0 eq)

  • Desired primary or secondary amine (1.1 eq)

  • EDC·HCl (1.2 eq)

  • HOBt·H₂O (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq, if amine is a hydrochloride salt)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Under an inert atmosphere (Nitrogen or Argon), dissolve the quinoline-4-carboxylic acid (1.0 eq) and HOBt·H₂O (1.2 eq) in anhydrous DMF (to a concentration of approx. 0.1-0.5 M).

  • Add the amine (1.1 eq). If the amine is provided as a hydrochloride salt, add DIPEA (3.0 eq) and stir for 5 minutes.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise to the stirred solution. Maintain the temperature at 0 °C for 15-30 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours.

  • Monitoring: Track the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

  • Work-up: Upon completion, pour the reaction mixture into water and extract with an organic solvent like Ethyl Acetate (3x). Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., Hexane/Ethyl Acetate or DCM/Methanol gradient).

Protocol 2: HATU Mediated Amide Coupling

This protocol is recommended for challenging couplings, including those with sterically hindered amines, electron-deficient amines, or when minimizing racemization is critical.[11]

Materials:

  • Quinoline-4-carboxylic acid (1.0 eq)

  • Desired primary or secondary amine (1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Under an inert atmosphere, dissolve the quinoline-4-carboxylic acid (1.0 eq) in anhydrous DMF (0.1-0.5 M).

  • Add DIPEA (3.0 eq) and stir for 5 minutes at room temperature.

  • Add HATU (1.1 eq) to the solution. A color change may be observed. Stir for 10-15 minutes to pre-activate the acid. This step is crucial.

  • Add the amine (1.1 eq) to the reaction mixture.

  • Stir at room temperature for 1-4 hours.

  • Monitoring: Track reaction progress by TLC or LC-MS. These reactions are often significantly faster than EDC couplings.

  • Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.

Data Summary: Comparison of Amide Coupling Reagents
Reagent SystemKey AdvantagesCommon DisadvantagesBest For...
EDC / HOBt Cost-effective; water-soluble urea byproduct simplifies work-up.[11]Slower reaction times; less effective for hindered substrates; risk of racemization without HOBt.General purpose synthesis, large scale reactions, standard primary/secondary amines.
HATU / DIPEA Very fast reaction rates; high yields; excellent for hindered substrates; very low racemization.[11][13]Higher cost; byproduct removal can be more difficult than EDC's.Difficult couplings, valuable substrates, chiral amines where epimerization is a concern.
SOCl₂ / Amine Very inexpensive; drives reaction to completion by forming a highly reactive acyl chloride.Harsh conditions (reflux); generates HCl; not suitable for sensitive or complex substrates with acid-labile groups.Simple, robust substrates where functional group tolerance is not an issue.[7][15]

Derivatization Strategy II: Esterification

Esterification is another key derivatization strategy, often used to create prodrugs or fine-tune solubility and lipophilicity. The two primary methods are the classic acid-catalyzed Fischer esterification and the milder carbodiimide-mediated Steglich esterification.

Protocol 3: Fischer-Speier Esterification (Acid-Catalyzed)

This classic method involves reacting the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst. The reaction is an equilibrium, so it must be driven to completion, typically by using the alcohol as the solvent or by removing water as it forms.

Materials:

  • Quinoline-4-carboxylic acid (1.0 eq)

  • Desired alcohol (e.g., Methanol, Ethanol; used as solvent)

  • Concentrated Sulfuric Acid (H₂SO₄) (catalytic, ~5 mol%)

  • Standard reflux apparatus

Procedure:

  • Suspend the quinoline-4-carboxylic acid (1.0 eq) in the desired alcohol (e.g., 20-50 mL of Methanol per gram of acid).

  • Carefully add the concentrated sulfuric acid catalyst dropwise to the suspension.

  • Heat the mixture to reflux and maintain for 4-24 hours.

  • Monitoring: Track the disappearance of the starting material by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature. Slowly pour it into a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst. Extract the product with an organic solvent (e.g., Ethyl Acetate). Wash the organic layer with water and brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify via flash column chromatography or recrystallization.

Protocol 4: Steglich Esterification

The Steglich esterification is a much milder method that proceeds at room temperature, making it ideal for substrates with sensitive functional groups.[16][17] It uses a carbodiimide (like DCC or EDC) to activate the acid and a nucleophilic catalyst, 4-Dimethylaminopyridine (DMAP), to facilitate the ester formation.[18][19]


}

Mechanism of the Steglich Esterification.

Materials:

  • Quinoline-4-carboxylic acid (1.0 eq)

  • Desired alcohol (1.2 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Standard glassware

Procedure:

  • Dissolve the quinoline-4-carboxylic acid (1.0 eq), alcohol (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in DCM dropwise to the reaction mixture.

  • A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Monitoring: Track the reaction by TLC or LC-MS.

  • Work-up: Upon completion, filter off the DCU precipitate and wash it with a small amount of cold DCM. Combine the filtrates and wash sequentially with 0.5 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude ester by flash column chromatography.

Conclusion and Outlook

The derivatization of the C-4 carboxyl group of quinoline-4-carboxylic acids is a pivotal step in the development of novel therapeutics. The choice between amide formation and esterification, and the specific protocol employed, depends heavily on the target molecule's complexity, the nature of the coupling partner, and the desired final properties. For amide synthesis, EDC/HOBt offers a reliable and economical route for standard substrates, while HATU provides superior efficiency for more challenging cases. For ester synthesis, the mild conditions of the Steglich esterification make it a versatile and highly recommended method for complex molecules. By leveraging these detailed protocols, researchers can efficiently generate diverse chemical libraries and accelerate the drug discovery process.

References

  • Pfitzinger, W. (1886). Chinolinderivate aus Isatinsäure. Journal für Praktische Chemie, 33(1), 100. Available at: [Link]

  • Jie Jack Li. (2009). Name Reactions in Organic Synthesis. Pfitzinger Quinoline Synthesis. Cambridge University Press. Available at: [Link]

  • Sangshetti, J. N., et al. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Mini-Reviews in Organic Chemistry, 11(2). Available at: [Link]

  • Islam, R., et al. (2014). Facile Synthesis of 2-Phenylquinoline-4-carboxamide Derivatives with Variant Structural Features. HETEROCYCLES, 89(3), 695. Available at: [Link]

  • Zhang, H., et al. (2017). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 22(1), 143. Available at: [Link]

  • Jayashankara, V.P., et al. (2009). Application of pfitzinger reaction in the synthesis of indophenazino fused quinoline-4-carboxylic acid derivatives. Journal of Chemical and Pharmaceutical Research, 1(1), 148-154. Available at: [Link]

  • Islam, R., et al. (2014). Facile synthesis of 2-phenylquinoline-4-carboxamide derivatives with variant structural features. ChemInform. Available at: [Link]

  • Lv, P-C., et al. (2017). Design, synthesis and biological evaluation of 2-phenylquinoline-4-carboxamide derivatives as a new class of tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry, 25(21), 5939-5951. Available at: [Link]

  • MDPI. (2017). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. MDPI. Available at: [Link]

  • ResearchGate. (2025). Selected examples of quinoline-4-carboxamide containing bioactive molecules. ResearchGate. Available at: [Link]

  • Ueda, M., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 88(17), 12377–12387. Available at: [Link]

  • Baragaña, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 59(21), 9672-9685. Available at: [Link]

  • Baragaña, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. National Institutes of Health. Available at: [Link]

  • ACS Publications. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry. Available at: [Link]

  • SynArchive. (n.d.). Steglich Esterification. Available at: [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Available at: [Link]

  • Subash, B., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(15), 1991-1994. Available at: [Link]

  • Janardhanan, J., et al. (2025). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. Medicinal Chemistry Research. Available at: [Link]

  • Steglich, W., & Neises, B. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. Available at: [Link]

  • Kumar, A., et al. (2021). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Results in Chemistry, 3, 100109. Available at: [Link]

  • CEM Corporation. (n.d.). Esterification Experiment. Available at: [Link]

  • Lasne, M-C., et al. (2005). Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. Scope and limitations of the reaction. Organic & Biomolecular Chemistry, 3, 1147-1152. Available at: [Link]

  • Ueda, M., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. Available at: [Link]

  • Google Patents. (2013). Preparation method for quinoline-4-carboxylic acid derivative. CN102924374B.
  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Available at: [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Available at: [Link]

  • Procter, D. J., et al. (2015). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. Chemical Society Reviews, 44, 4110-4132. Available at: [Link]

  • Meenta. (2022). TO STUDY ESTERIFICATION REACTION BETWEEN ALCOHOL AND CARBOXYLIC ACID. Available at: [Link]

  • Blackmond, D. G., et al. (2001). Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. The Journal of Organic Chemistry, 66(5), 1602–1608. Available at: [Link]

  • Sneddon, H. F., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23, 6405-6413. Available at: [Link]

  • ResearchGate. (2017). A simple one-pot synthesis of quinoline-4-carboxylic acids by the Pfitzinger reaction of isatin with enaminones in water. ResearchGate. Available at: [Link]

  • Reddit. (2023). HATU coupling - what's the best order?. r/Chempros. Available at: [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Available at: [Link]

  • The Organic Chemistry Tutor. (2020). HATU, DIPEA Peptide Coupling Mechanism. YouTube. Available at: [Link]

Sources

The Versatile Scaffold of 6-Bromo-2-(4-methoxyphenyl)quinoline-4-carboxylic acid in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline-4-carboxylic acid moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1] This guide focuses on a particularly promising derivative, 6-Bromo-2-(4-methoxyphenyl)quinoline-4-carboxylic acid , detailing its synthesis, potential as a versatile scaffold for chemical library development, and protocols for evaluating the biological activity of its derivatives. The strategic placement of the bromo, methoxyphenyl, and carboxylic acid groups offers multiple points for chemical modification, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.

Introduction to the Scaffold

6-Bromo-2-(4-methoxyphenyl)quinoline-4-carboxylic acid is a heterocyclic compound featuring a quinoline core. The quinoline ring system itself is found in many natural products and synthetic drugs with diverse therapeutic applications, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[2] The substituents on this particular scaffold are strategically chosen:

  • The 2-(4-methoxyphenyl) group: The presence of an aryl group at the 2-position is a common feature in many biologically active quinolines. The methoxy group can participate in hydrogen bonding and can be a site for metabolic modification.

  • The 4-carboxylic acid group: This functional group is crucial for the biological activity of many quinoline-4-carboxylic acid derivatives. It can act as a hydrogen bond donor and acceptor and can be involved in salt bridge interactions with biological targets.[3] It also provides a convenient handle for further chemical modifications, such as esterification or amidation.

  • The 6-bromo group: The bromine atom at the 6-position offers a site for various cross-coupling reactions, allowing for the introduction of a wide range of substituents to explore SAR.[4] The electron-withdrawing nature of the bromine can also influence the overall electronic properties of the quinoline ring system.

This unique combination of functional groups makes 6-Bromo-2-(4-methoxyphenyl)quinoline-4-carboxylic acid an attractive starting point for the design and synthesis of novel drug candidates.

Synthesis of the Core Scaffold

The synthesis of 2-aryl-quinoline-4-carboxylic acids is most commonly achieved through two classical named reactions: the Pfitzinger reaction and the Doebner reaction .

Pfitzinger Reaction

The Pfitzinger reaction involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a strong base.[5] For the synthesis of the title compound, 5-bromoisatin would be reacted with 4-methoxyacetophenone.

Pfitzinger_Reaction cluster_reactants Reactants cluster_conditions Conditions Bromoisatin 5-Bromoisatin Base Base (e.g., KOH) Bromoisatin->Base Methoxyacetophenone 4-Methoxyacetophenone Methoxyacetophenone->Base Product 6-Bromo-2-(4-methoxyphenyl) quinoline-4-carboxylic acid Base->Product Pfitzinger Reaction Solvent Solvent (e.g., Ethanol) Solvent->Product Heat Heat (Reflux) Heat->Product

Caption: General scheme of the Pfitzinger reaction for scaffold synthesis.

Doebner Reaction

The Doebner reaction is a three-component reaction between an aniline, an aldehyde, and pyruvic acid.[6] To synthesize the target scaffold, 4-bromoaniline, 4-methoxybenzaldehyde, and pyruvic acid would be the starting materials.

Doebner_Reaction cluster_reactants Reactants cluster_conditions Conditions Bromoaniline 4-Bromoaniline Solvent Solvent (e.g., Ethanol) Bromoaniline->Solvent Methoxybenzaldehyde 4-Methoxybenzaldehyde Methoxybenzaldehyde->Solvent PyruvicAcid Pyruvic Acid PyruvicAcid->Solvent Product 6-Bromo-2-(4-methoxyphenyl) quinoline-4-carboxylic acid Solvent->Product Doebner Reaction Heat Heat (Reflux) Heat->Product Derivatization_Workflow cluster_modifications Modification Sites Scaffold 6-Bromo-2-(4-methoxyphenyl) quinoline-4-carboxylic acid Bromo 6-Bromo Position (e.g., Suzuki Coupling) Scaffold->Bromo CarboxylicAcid 4-Carboxylic Acid (e.g., Amidation, Esterification) Scaffold->CarboxylicAcid Methoxy 4-Methoxyphenyl Group (e.g., Demethylation) Scaffold->Methoxy Library Diverse Chemical Library Bromo->Library CarboxylicAcid->Library Methoxy->Library

Sources

Application of Quinoline Derivatives as Kinase Inhibitors: A Detailed Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold represents a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents due to its versatile biological activities. In recent years, quinoline derivatives have garnered significant attention as potent inhibitors of protein kinases, enzymes that play a pivotal role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a critical target for drug development. This guide provides a comprehensive overview of the application of quinoline derivatives as kinase inhibitors, detailing their mechanisms of action, structure-activity relationships, and practical protocols for their synthesis and evaluation.

FDA-Approved Quinoline-Based Kinase Inhibitors

Several quinoline-based kinase inhibitors have successfully navigated the rigorous drug development process and received FDA approval for the treatment of various cancers. These drugs underscore the clinical significance of this chemical class.[1]

Drug Name (Brand Name) Primary Kinase Targets Mechanism of Action Approved Cancer Indications
Bosutinib (Bosulif®)BCR-Abl, Src family kinasesATP-competitive inhibitor of the Bcr-Abl tyrosine kinase and Src family kinases, leading to the inhibition of cell growth and induction of apoptosis in chronic myeloid leukemia (CML) cells.[2][3][4][5]Chronic phase, accelerated phase, or blast phase Philadelphia chromosome-positive chronic myelogenous leukemia (CML).[6]
Lenvatinib (Lenvima®)VEGFR1-3, FGFR1-4, PDGFRα, RET, KITMulti-targeted tyrosine kinase inhibitor that blocks several key proteins involved in cancer-related signaling pathways, primarily inhibiting angiogenesis and cell proliferation.[7][8][9][10][11]Differentiated thyroid cancer, renal cell carcinoma, hepatocellular carcinoma, and endometrial carcinoma.[9]
Cabozantinib (Cabometyx®, Cometriq®)VEGFR2, MET, RET, AXLOral multi-targeted tyrosine kinase inhibitor that blocks signaling through VEGFR2, c-MET, and RET, thereby inhibiting tumor angiogenesis, invasion, and metastasis.[12][13][14][15]Medullary thyroid cancer, renal cell carcinoma, and hepatocellular carcinoma.[13]
Neratinib (Nerlynx®)EGFR (HER1), HER2, HER4Irreversible pan-HER inhibitor that covalently binds to the ATP-binding site of EGFR, HER2, and HER4, leading to sustained inhibition of these receptors and their downstream signaling pathways.[16][17][18][19][20]Adjuvant treatment of adult patients with early-stage HER2-overexpressed/amplified breast cancer.[18]

Key Signaling Pathways Targeted by Quinoline Derivatives

Quinoline-based kinase inhibitors exert their therapeutic effects by modulating critical signaling pathways that are often hyperactivated in cancer cells. Understanding these pathways is crucial for rational drug design and for interpreting the biological activity of these compounds.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The EGFR signaling pathway is a key regulator of cell proliferation, survival, and differentiation.[21][22][23][24][25] Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, initiating downstream cascades such as the RAS-RAF-MEK-ERK and PI3K-Akt pathways.[23][25] Quinoline inhibitors like Neratinib target the ATP-binding site of EGFR, blocking its activation and subsequent signaling.[18]

EGFR_Pathway EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K Ligand EGF/TGF-α Ligand->EGFR Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Neratinib Neratinib (Quinoline Inhibitor) Neratinib->EGFR

EGFR Signaling Pathway Inhibition
Vascular Endothelial Growth Factor Receptor (VEGFR) Signaling Pathway

The VEGFR signaling pathway is central to angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[26][27][28][29][30] VEGF binding to its receptor, VEGFR, triggers downstream signaling that promotes endothelial cell proliferation, migration, and survival.[28] Quinoline derivatives such as Lenvatinib and Cabozantinib inhibit VEGFR, thereby blocking angiogenesis.[8][31]

VEGFR_Pathway VEGFR VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K VEGF VEGF VEGF->VEGFR Angiogenesis Angiogenesis, Vascular Permeability PLCg->Angiogenesis Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS NO Nitric Oxide eNOS->NO NO->Angiogenesis Lenvatinib Lenvatinib (Quinoline Inhibitor) Lenvatinib->VEGFR

VEGFR Signaling Pathway Inhibition
PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling network that governs cell growth, proliferation, survival, and metabolism.[32][33][34][35][36] This pathway is frequently hyperactivated in various cancers.[33] Upon activation by upstream signals, PI3K phosphorylates PIP2 to PIP3, which in turn activates Akt. Akt then phosphorylates a range of downstream targets, including mTOR, to promote cell growth and survival.[34]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Quinoline_Inhibitor Quinoline Inhibitor (Upstream) Quinoline_Inhibitor->RTK

PI3K/Akt/mTOR Signaling Pathway

Structure-Activity Relationships (SAR) of Quinoline Kinase Inhibitors

The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring.[1][37][38][39] Understanding these structure-activity relationships is fundamental for the rational design of potent and selective kinase inhibitors.

A key structural feature of many quinoline-based kinase inhibitors is the 4-anilinoquinoline scaffold. The aniline moiety at the 4-position often mimics the adenine ring of ATP, allowing the compound to bind to the ATP-binding pocket of the kinase. Substituents on this aniline ring can significantly impact potency and selectivity. For instance, small electron-withdrawing groups at the meta- and para-positions of the aniline ring can enhance inhibitory activity.

Substitutions at the 6- and 7-positions of the quinoline ring are also crucial for activity. These positions are often occupied by methoxy or other alkoxy groups, which can form hydrogen bonds with the kinase hinge region, thereby anchoring the inhibitor in the active site. The nature of these substituents can also influence the solubility and pharmacokinetic properties of the compound.

Experimental Protocols

Synthesis of Quinoline Derivatives

The synthesis of quinoline-based kinase inhibitors often involves multi-step reaction sequences. Below are illustrative synthetic schemes for Bosutinib and Lenvatinib.

Illustrative Synthesis of Bosutinib:

A common synthetic route to Bosutinib starts from 3-methoxy-4-hydroxybenzoic acid.[9][32] The key steps involve esterification, alkylation, nitration, reduction, cyclization to form the quinoline core, chlorination, and subsequent amination reactions to introduce the side chains.[32]

Bosutinib_Synthesis A 3-Methoxy-4- hydroxybenzoic acid B Esterification & Alkylation A->B C Nitration B->C D Reduction C->D E Cyclization D->E F Chlorination E->F G Amination F->G H Final Amination G->H Bosutinib Bosutinib H->Bosutinib

Synthetic Scheme for Bosutinib

Illustrative Synthesis of Lenvatinib:

The synthesis of Lenvatinib can be achieved through various routes, often involving the coupling of a 4-chloro-7-methoxyquinoline-6-carboxamide intermediate with a substituted aminophenol derivative.[4][5][17][26]

Lenvatinib_Synthesis A 4-Amino-3-chlorophenol B Reaction with Chlorobenzoic ester A->B C Amine Hydrolysis B->C D Urea Intermediate C->D F Nucleophilic Substitution D->F E 4-Chloro-7-methoxy quinoline-6-amide E->F Lenvatinib Lenvatinib F->Lenvatinib

Synthetic Scheme for Lenvatinib
In Vitro Kinase Assays

In vitro kinase assays are essential for determining the inhibitory potency of quinoline derivatives against their target kinases. Modern assays are typically non-radioactive and can be performed in a high-throughput format.

Protocol: ADP-Glo™ Luminescent Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[1][3][18][27][35]

  • Kinase Reaction Setup:

    • Prepare a reaction mixture containing the target kinase, substrate, and the quinoline inhibitor at various concentrations in a kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Initiate the reaction by adding ATP to a final concentration appropriate for the specific kinase (often at or near the Km for ATP).

    • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal via a coupled luciferase reaction. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • The luminescent signal is proportional to the amount of ADP produced and therefore reflects the kinase activity.

    • Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control.

    • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Protocol: HTRF® (Homogeneous Time-Resolved Fluorescence) Kinase Assay

This assay is based on the principle of time-resolved fluorescence resonance energy transfer (TR-FRET) to detect the phosphorylation of a biotinylated substrate.[2][8][14][16][25]

  • Kinase Reaction:

    • In a microplate, combine the kinase, a biotinylated substrate, and the quinoline inhibitor.

    • Start the reaction by adding ATP.

    • Incubate at room temperature for a predetermined time.

  • Detection:

    • Stop the reaction by adding a detection mixture containing a europium cryptate-labeled anti-phospho-specific antibody and streptavidin-XL665.

    • Incubate for 60 minutes at room temperature to allow for the binding of the detection reagents.

  • Signal Measurement:

    • Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at both 620 nm (cryptate) and 665 nm (XL665).

    • The HTRF ratio (665 nm / 620 nm) is proportional to the amount of phosphorylated substrate.

    • Calculate IC₅₀ values as described for the ADP-Glo™ assay.

Cellular Assays

Cell-based assays are crucial for evaluating the efficacy of quinoline derivatives in a more biologically relevant context, assessing factors such as cell permeability and off-target effects.

Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of the quinoline inhibitor. Include a vehicle control (e.g., DMSO).

    • Incubate for a specified period (e.g., 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution (e.g., to a final concentration of 0.5 mg/mL) to each well.

    • Incubate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization and Absorbance Measurement:

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.

    • Determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value from the dose-response curve.

Protocol: Western Blotting for Target Engagement

Western blotting can be used to confirm that a quinoline inhibitor is engaging its target kinase within the cell by assessing the phosphorylation status of the kinase or its downstream substrates.[7][23][24][28][30][33][38]

  • Cell Treatment and Lysis:

    • Treat cells with the quinoline inhibitor for a specified time.

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[19][23][24]

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Protein Transfer and Immunoblotting:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST for phospho-antibodies).

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase (e.g., anti-p-EGFR).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the target kinase or a housekeeping protein like β-actin.

    • Quantify the band intensities using densitometry software to determine the reduction in phosphorylation upon inhibitor treatment.

References

Sources

Evaluating the Antiproliferative Potential of 6-Bromo-2-(4-methoxyphenyl)quinoline-4-carboxylic acid: Application Notes & Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for assessing the in vitro antiproliferative activity of the novel synthetic compound, 6-Bromo-2-(4-methoxyphenyl)quinoline-4-carboxylic acid. Quinoline-4-carboxylic acid derivatives represent a promising class of heterocyclic compounds with a wide spectrum of pharmacological activities, including significant potential as anticancer agents.[1] This document outlines detailed protocols for three robust and widely accepted assays for screening and characterizing cytotoxic and cytostatic effects: the MTT, Sulforhodamine B (SRB), and Colony Formation assays. Beyond procedural steps, this guide delves into the scientific rationale behind methodological choices, data interpretation, and potential mechanisms of action, empowering researchers in drug discovery and oncology to conduct rigorous and reproducible evaluations.

Introduction: The Rationale for Investigating Quinoline Derivatives

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with therapeutic value.[1] Specifically, derivatives of quinoline-4-carboxylic acid have garnered substantial interest for their potential to modulate critical cellular pathways implicated in cancer.[2][3] These compounds have been shown to exert their anticancer effects through diverse mechanisms, including the inhibition of key enzymes involved in cell signaling and epigenetic regulation.[1]

The compound of interest, 6-Bromo-2-(4-methoxyphenyl)quinoline-4-carboxylic acid, combines the quinoline-4-carboxylic acid core with a brominated phenyl ring and a methoxyphenyl substituent. These modifications are hypothesized to enhance its biological activity and provide opportunities for further structure-activity relationship (SAR) studies. This guide provides the foundational assays to test this hypothesis by quantifying its impact on cancer cell proliferation and survival.

Foundational Proliferation & Viability Assays

A multi-faceted approach is crucial for accurately determining the antiproliferative effects of a test compound.[4] Short-term assays provide rapid screening data on metabolic activity or cellular biomass, while long-term assays assess the capacity for sustained proliferation, a hallmark of cancer cells.[5]

MTT Assay: A Measure of Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a rapid, colorimetric method widely used to assess cell viability.[6][7] It is predicated on the ability of NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells to reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The quantity of formazan produced is directly proportional to the number of metabolically active cells.[8]

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of 6-Bromo-2-(4-methoxyphenyl)quinoline-4-carboxylic acid in a suitable solvent (e.g., DMSO). Perform serial dilutions in culture medium to achieve the desired final concentrations. Replace the medium in the wells with 100 µL of the medium containing the test compound or vehicle control (e.g., 0.1% DMSO).[9] Include wells with medium only as a blank control.

  • Incubation: Incubate the plates for a specified duration (e.g., 48 or 72 hours) at 37°C and 5% CO₂.[9]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[9][10]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing for the formazan crystals to form.[10]

  • Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the crystals.[7] Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[6]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[10] A reference wavelength of 630 nm can be used to reduce background noise.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀).

Sulforhodamine B (SRB) Assay: Quantifying Cellular Protein

The SRB assay is a colorimetric method that estimates cell density based on the measurement of total cellular protein content.[11] The bright pink aminoxanthene dye, Sulforhodamine B, binds stoichiometrically to basic amino acid residues of proteins under mildly acidic conditions.[12][13] This assay is less susceptible to interference from compounds that affect metabolic activity without causing cell death.[14]

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plates for the desired treatment duration (e.g., 48 or 72 hours).

  • Cell Fixation: Gently add 50-100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.[11][12]

  • Washing: Carefully remove the TCA and wash the plates four to five times with slow-running tap water or 1% (v/v) acetic acid to remove unbound dye and excess TCA.[12][14] Allow the plates to air-dry completely.

  • Staining: Add 50-100 µL of 0.04% or 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[12][14]

  • Removal of Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove any unbound SRB dye.[11]

  • Drying: Allow the plates to air-dry completely at room temperature.

  • Solubilization: Add 100-200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[12] Place the plates on a shaker for 5-10 minutes to ensure complete solubilization.

  • Absorbance Measurement: Read the absorbance at approximately 510-540 nm using a microplate reader.[11][12]

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle-treated control and determine the IC₅₀ value.

AssayPrincipleEndpointAdvantages
MTT Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells.[6]Colorimetric measurement of formazan product.Rapid, widely used, and suitable for high-throughput screening.[15]
SRB Binding of Sulforhodamine B dye to total cellular protein.[11]Colorimetric measurement of bound dye.Inexpensive, sensitive, and less prone to interference from metabolic modifiers.[11][14]

Long-Term Proliferation: The Colony Formation (Clonogenic) Assay

The colony formation assay is the gold standard for assessing the long-term survival and proliferative capacity of single cells after treatment with cytotoxic or cytostatic agents.[5] It measures the ability of a single cell to undergo enough divisions to form a visible colony, typically defined as a cluster of at least 50 cells.[5] This assay is particularly valuable as it can distinguish between treatments that cause immediate cell death and those that induce reproductive death, where cells remain metabolically active but can no longer divide.[5]

Protocol: Colony Formation Assay
  • Cell Preparation: Prepare a single-cell suspension from a healthy, sub-confluent culture using standard trypsinization methods.[5] Determine the viable cell count using a hemocytometer and trypan blue exclusion.

  • Cell Seeding: Seed a low and precise number of cells (e.g., 200-1000 cells/well) into 6-well plates containing complete culture medium. The optimal seeding density should be determined empirically for each cell line.

  • Compound Treatment: Allow the cells to attach for 24 hours. Then, replace the medium with fresh medium containing various concentrations of 6-Bromo-2-(4-methoxyphenyl)quinoline-4-carboxylic acid or a vehicle control.

  • Incubation: Incubate the plates for an extended period (typically 7-14 days) at 37°C and 5% CO₂, allowing sufficient time for colonies to form.[16] The medium can be carefully replaced every 3-4 days if necessary.

  • Colony Fixation and Staining:

    • Gently wash the wells with PBS.

    • Fix the colonies by adding a solution such as 4% paraformaldehyde or a methanol:acetic acid (3:1) mixture and incubating for 15-20 minutes at room temperature.[17]

    • Remove the fixative and wash with PBS.

    • Stain the colonies by adding a solution of 0.5% crystal violet in methanol for 20-30 minutes.[17]

  • Washing and Drying: Gently wash the plates with water to remove excess stain and allow them to air-dry overnight.[17]

  • Colony Counting: Count the number of visible colonies (≥50 cells) in each well, either manually or using an automated colony counter.

  • Data Analysis: Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment condition.

    • PE = (Number of colonies formed / Number of cells seeded) x 100%

    • SF = (Number of colonies formed after treatment) / (Number of cells seeded x PE)

Mechanistic Insights and Experimental Design

The design of robust antiproliferative assays requires careful consideration of the compound's potential mechanism of action. Quinoline derivatives have been reported to interfere with various signaling pathways crucial for cancer cell proliferation.

Potential Signaling Pathways

G cluster_0 Quinoline-4-Carboxylic Acid Derivative cluster_2 Downstream Effects Compound 6-Bromo-2-(4-methoxyphenyl) quinoline-4-carboxylic acid Enzymes Kinases, HDACs, etc. Compound->Enzymes Inhibition Tubulin Tubulin Polymerization Compound->Tubulin Disruption CellCycle Cell Cycle Arrest Enzymes->CellCycle Apoptosis Apoptosis Induction Enzymes->Apoptosis Tubulin->CellCycle Proliferation Inhibition of Proliferation CellCycle->Proliferation Apoptosis->Proliferation

Caption: Potential mechanisms of antiproliferative activity for quinoline derivatives.

Experimental Workflow

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Confirmation & Long-Term Effects cluster_2 Phase 3: Mechanistic Studies cluster_3 Outcome Screening MTT or SRB Assay (72h incubation) Confirmation Colony Formation Assay (7-14 days) Screening->Confirmation Validate Hits Mechanism Cell Cycle Analysis (Flow Cytometry) Apoptosis Assays (Annexin V/PI, Caspase Activity) Confirmation->Mechanism Investigate 'How' Outcome Determine IC50 Characterize Cytotoxic vs. Cytostatic Effects Elucidate Mechanism of Action Mechanism->Outcome

Caption: A tiered workflow for evaluating antiproliferative compounds.

Data Interpretation and Trustworthiness

To ensure the trustworthiness of the results, each assay must be a self-validating system.

  • Controls: Always include positive controls (a known cytotoxic drug like Doxorubicin), negative controls (vehicle-treated cells), and blank controls (medium only).

  • Dose-Response Curve: A full dose-response curve with multiple data points is essential for accurately calculating the IC₅₀ value.

  • Reproducibility: All experiments should be performed with at least three biological replicates to ensure the results are consistent and statistically significant.

  • Distinguishing Cytotoxicity from Cytostasis: A significant reduction in cell number in MTT or SRB assays indicates a cytotoxic (cell-killing) or cytostatic (inhibition of proliferation) effect.[4] The colony formation assay is critical for differentiating between these two outcomes. A decrease in the number of colonies indicates a loss of reproductive integrity, a key goal in cancer therapy.[5]

Conclusion

The protocols detailed in this guide provide a robust and validated framework for the in vitro evaluation of 6-Bromo-2-(4-methoxyphenyl)quinoline-4-carboxylic acid's antiproliferative activity. By employing a combination of short-term viability and long-term clonogenic survival assays, researchers can generate high-quality, reproducible data to characterize the compound's potency and potential as a novel anticancer agent. Further mechanistic studies, such as cell cycle analysis and apoptosis assays, will be crucial for elucidating the specific cellular pathways targeted by this promising quinoline derivative.

References

  • Danaher Life Sciences. Cell Viability and Proliferation Assays in Drug Screening. [Link]

  • Creative Bioarray. Sulforhodamine B (SRB) Assay Protocol. [Link]

  • Kasinski, A. L., & Slack, F. J. (2016). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Bio-protocol, 6(21), e1984. [Link]

  • National Center for Biotechnology Information. Optimization of Cell Viability Assays for Drug Sensitivity Screens. [Link]

  • Cell Biolabs, Inc. Soft Agar Assay for Colony Formation Protocol. [Link]

  • YouTube. A Guide to the Colony Forming Cell Assay: Methods and Tips. [Link]

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature protocols, 1(3), 1112–1116. [Link]

  • Assay Genie. Cell Viability, Cytotoxicity & Proliferation Assays. [Link]

  • Roche. MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • Skehan, P., et al. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112-1116. [Link]

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]

  • Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]

  • National Center for Biotechnology Information. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. [Link]

  • ACS Publications. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. [Link]

  • Frontiers. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. [Link]

  • National Center for Biotechnology Information. Cytotoxicity and Antiproliferative Activity Assay of Clove Mistletoe (Dendrophthoe pentandra (L.) Miq.) Leaves Extracts. [Link]

  • Frontiers. In vitro Antiproliferative and Apoptosis Inducing Effect of Allium atroviolaceum Bulb Extract on Breast, Cervical, and Liver Cancer Cells. [Link]

  • Springer Nature Experiments. In Vitro Long-Term Proliferation Assays to Study Antiproliferative Effects of PARP Inhibitors on Cancer Cells. [Link]

  • National Center for Biotechnology Information. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. [Link]

  • MDPI. In Vitro Assessment of Antiproliferative Activity and Cytotoxicity Modulation of Capsicum chinense By-Product Extracts. [Link]

  • National Center for Biotechnology Information. Antiproliferative activity and apoptosis induced by 6-bromo-2-(morpholin-1-yl)-4-anilinoquinazoline on cells of leukemia lines. [Link]

  • ResearchGate. Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. [Link]

  • PubChem. 6-Bromo-2-(4-bromophenyl)quinoline-4-carboxylic acid. [Link]

  • ResearchGate. Synthesis of 6-bromo-4-iodoquinoline. [Link]

  • National Center for Biotechnology Information. Antiproliferative activity and possible mechanism of action of certain 5-methoxyindole tethered C-5 functionalized isatins. [Link]

  • National Center for Biotechnology Information. Antiproliferation activity and the mechanism of action of 9-bromo-5-morpholino-tetrazolo[1,5-c]quinazoline--potential anticancer drug. [Link]

Sources

Application Notes & Protocols: The Strategic Deployment of Quinoline Compounds in Multistage Antimalarial Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in parasitology and medicinal chemistry.

Abstract: The complex life cycle of the Plasmodium parasite, the causative agent of malaria, presents a formidable challenge to therapeutic intervention. Effective eradication strategies necessitate a multistage approach, targeting the parasite not only in its symptomatic blood stage but also in the asymptomatic liver stage and the transmission-enabling gametocyte stage. Quinoline-containing compounds have long been a cornerstone of antimalarial chemotherapy. This guide provides an in-depth exploration of their application in modern multistage antimalarial research, detailing the mechanistic rationale and providing validated protocols for their evaluation across the parasite's life cycle.

Introduction: The Quinoline Scaffold in the Multistage Battle Against Malaria

The quinoline core is a privileged scaffold in antimalarial drug design, giving rise to seminal drugs like chloroquine, quinine, and primaquine. Historically, these agents were deployed against specific stages of the parasite's life cycle. Chloroquine and mefloquine are potent blood schizonticides, effective at clearing the asexual erythrocytic stages responsible for clinical malaria.[1][2][3] In contrast, 8-aminoquinolines like primaquine and its successor tafenoquine are unique in their ability to eradicate the dormant liver-stage forms (hypnozoites) of P. vivax and P. ovale, thus preventing relapse.[4][5][6]

Modern drug discovery efforts are focused on identifying single chemical entities with activity across multiple parasite stages, which could simplify treatment regimens and combat the spread of drug resistance.[7][8][9] Newly developed quinoline derivatives, such as quinoline-4-carboxamides and quinolin-4(1H)-imines, have shown promising multistage activity, inhibiting parasite development in the liver, blood, and even the sexual gametocyte stages responsible for transmission.[7][8][10][11]

This document serves as a practical guide for researchers aiming to characterize the multistage activity of novel or existing quinoline compounds. We will delve into the mechanistic underpinnings of their stage-specific activities and provide detailed, field-tested protocols for robust in vitro evaluation.

Mechanistic Landscape of Quinoline Antimalarials

The efficacy of quinoline compounds is intrinsically linked to the unique biology of each parasite stage. Understanding these mechanisms is crucial for designing rational screening cascades and interpreting experimental outcomes.

Blood Stage: Disrupting Hemoglobin Metabolism

The asexual blood stage is the primary target for classic 4-aminoquinolines like chloroquine . During its intraerythrocytic development, the parasite digests host hemoglobin within an acidic digestive vacuole, releasing large quantities of toxic free heme. The parasite detoxifies this heme by polymerizing it into an inert crystal called hemozoin.[12][13] Chloroquine, a weak base, accumulates in the acidic digestive vacuole and is thought to cap the growing hemozoin crystal, preventing further polymerization.[13][14] The resulting buildup of free heme leads to oxidative stress and parasite death.[1][12]

Mefloquine , another blood schizonticide, has a more complex and debated mechanism. Recent evidence strongly suggests that it inhibits protein synthesis by binding to the parasite's 80S ribosome.[15][16]

Liver Stage: Targeting Hypnozoites and Schizonts

The liver stage is a critical target for preventing clinical disease (causal prophylaxis) and, in the case of P. vivax and P. ovale, for preventing relapse (radical cure). The 8-aminoquinolines, primaquine and tafenoquine , are the only licensed drugs that effectively kill the dormant hypnozoites.[4][17] Their precise mechanism is not fully elucidated but is believed to involve metabolic activation by host cytochrome P450 enzymes (specifically CYP2D6) into reactive metabolites.[5][18] These metabolites generate reactive oxygen species (ROS) that induce oxidative damage and disrupt the parasite's mitochondrial electron transport chain.[5][19]

Gametocyte Stage: Blocking Malaria Transmission

To eradicate malaria, it is essential to block the transmission of the parasite from humans to mosquitoes. This requires targeting the sexual stages, or gametocytes. Primaquine is currently the only widely recommended drug with potent gametocytocidal activity.[20][21] Its ROS-mediated mechanism is also thought to be effective against these stages.[19] Several novel quinoline hybrids and derivatives are now being investigated for their transmission-blocking potential, aiming to provide safer alternatives to primaquine, which can cause severe hemolysis in individuals with G6PD deficiency.[22][23][24]

Visualizing the Multistage Attack

The following diagram illustrates the Plasmodium life cycle and the points of intervention for key classes of quinoline antimalarials.

Malaria_Life_Cycle_Quinolines cluster_human Human Host cluster_liver_drugs Liver Stage Inhibitors cluster_blood_drugs Blood Stage Inhibitors cluster_gameto_drugs Transmission Blockers cluster_mosquito Mosquito Vector Liver Liver Stage (Exo-erythrocytic Schizonts & Hypnozoites) Blood Blood Stage (Asexual Erythrocytic Cycle) Liver->Blood Merozoites Blood->Blood Gametocytes Gametocytes (Sexual Stage) Blood->Gametocytes Differentiation Sporozoites Sporozoites Gametocytes->Sporozoites Transmission to Mosquito Primaquine_Tafenoquine Primaquine Tafenoquine Primaquine_Tafenoquine->Liver Inhibits Chloroquine_Mefloquine Chloroquine Mefloquine Chloroquine_Mefloquine->Blood Inhibits Primaquine_G Primaquine Primaquine_G->Gametocytes Inhibits Sporozoites->Liver Infection

Caption: Multistage activity of quinoline compounds against the Plasmodium life cycle.

Quantitative Assessment of Multistage Activity

A systematic evaluation of a compound's potency at each stage is essential. The half-maximal inhibitory concentration (IC50) or effective concentration (EC50) is the standard metric for comparison.

Table 1: Representative Potency of Key Quinoline Antimalarials

CompoundClassLiver Stage (IC50)Blood Stage (IC50)Gametocyte Stage (IC50)Primary Mechanism
Chloroquine 4-Aminoquinoline>10 µM (Inactive)10-100 nM (Sensitive Strains)Weakly active/InactiveHeme Polymerization Inhibition[13][14]
Mefloquine Quinoline MethanolµM range20-50 nMWeakly active80S Ribosome Inhibition[15][16]
Primaquine 8-Aminoquinoline0.5-5 µM>1 µM0.1-1 µMROS Generation (Metabolic Activation)[5][19]
Tafenoquine 8-Aminoquinoline50-200 nM500-1000 nMPotent (nM range)ROS Generation (Metabolic Activation)
P4Q-158 3-Phenyl-4(1H)-quinolone~3 nM (P. berghei)Potent (nM range)Not widely reportedMitochondrial Target (Likely)[4][17]
DDD107498 Quinoline-4-carboxamidePotent (nM range)1-10 nMPotent (nM range)PfEF2 (Translation) Inhibition[7][8][9]

Note: IC50 values are approximate and can vary significantly based on the Plasmodium species/strain, assay methodology, and cell type used.

Experimental Protocols for Multistage Evaluation

The following section provides detailed, step-by-step protocols for assessing the in vitro activity of quinoline compounds against the three key stages of the parasite life cycle.

Experimental Workflow Overview

Screening_Workflow Start Test Quinoline Compound BS_Assay Protocol 4.1: Blood Stage Assay (P. falciparum) Start->BS_Assay LS_Assay Protocol 4.2: Liver Stage Assay (P. berghei) Start->LS_Assay GC_Assay Protocol 4.3: Gametocyte Assay (P. falciparum) Start->GC_Assay Data_Analysis Calculate IC50 Values & Determine Selectivity Index BS_Assay->Data_Analysis LS_Assay->Data_Analysis GC_Assay->Data_Analysis End Identify Multistage Candidate Data_Analysis->End

Caption: A typical screening cascade for evaluating multistage antimalarial activity.

Protocol 4.1: Asexual Blood Stage Activity Assay (P. falciparum)

This protocol utilizes the SYBR Green I-based fluorescence assay, a robust and widely used method for quantifying parasite proliferation in red blood cells.[25][26]

Objective: To determine the IC50 value of a test compound against the asexual erythrocytic stages of P. falciparum.

Materials:

  • P. falciparum culture (e.g., 3D7, Dd2 strains) synchronized to the ring stage.

  • Human O+ erythrocytes.

  • Complete RPMI-1640 medium (with L-glutamine, HEPES, hypoxanthine, and supplemented with Albumax II or human serum).

  • Test compound stock solution (in DMSO).

  • 96-well black, clear-bottom microplates.

  • SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, containing 1X SYBR Green I).

  • Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm).

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compound in complete medium. Dispense 100 µL of each dilution into the wells of a 96-well plate. Include wells for "no drug" (positive control) and "uninfected erythrocytes" (background) controls.

  • Parasite Culture Preparation: Prepare a parasite suspension of synchronized rings at 0.5% parasitemia and 2% hematocrit in complete medium.

  • Incubation: Add 100 µL of the parasite suspension to each well. The final volume will be 200 µL.

  • Culture Maintenance: Incubate the plate for 72 hours in a humidified, modular incubator chamber gassed with 5% CO₂, 1% O₂, and 94% N₂ at 37°C.

  • Lysis and Staining: After incubation, carefully remove 150 µL of the supernatant. Add 100 µL of SYBR Green I lysis buffer to each well.

  • Final Incubation: Seal the plate and incubate in the dark at room temperature for 1-2 hours (or overnight at 4°C).

  • Data Acquisition: Read the fluorescence intensity using a plate reader.

  • Data Analysis:

    • Subtract the background fluorescence (uninfected RBCs) from all readings.

    • Normalize the data by expressing the fluorescence in treated wells as a percentage of the "no drug" control.

    • Plot the percentage inhibition versus the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 4.2: Liver Stage Activity Assay (P. berghei)

This protocol describes an in vitro assay using a luciferase-expressing P. berghei parasite line and a human hepatoma cell line (HepG2), which is a common model for initial liver-stage screening.[4][17]

Objective: To determine the IC50 value of a test compound against the exo-erythrocytic (liver) stages of Plasmodium.

Materials:

  • HepG2 cells.

  • DMEM medium (supplemented with 10% FBS, L-glutamine, penicillin-streptomycin).

  • P. berghei sporozoites expressing luciferase, freshly dissected from infected Anopheles stephensi mosquito salivary glands.

  • Test compound stock solution (in DMSO).

  • 96-well black, clear-bottom microplates, collagen-coated.

  • Bioluminescence substrate (e.g., Luciferin).

  • Luminometer plate reader.

Procedure:

  • Cell Seeding: Seed HepG2 cells into a collagen-coated 96-well plate at a density of ~30,000 cells per well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Sporozoite Infection: Aspirate the medium from the HepG2 cells. Add 10,000 P. berghei sporozoites to each well in DMEM. Centrifuge the plate at 1,800 x g for 5 minutes to facilitate infection.

  • Compound Addition: After 3 hours of incubation, carefully wash the wells to remove extracellular sporozoites. Add fresh medium containing serial dilutions of the test compound.

  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.

  • Lysis and Luminescence Reading: Aspirate the medium. Add 1X cell lysis buffer and incubate for 10 minutes. Add the luciferin substrate to each well.

  • Data Acquisition: Immediately read the luminescence intensity using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence from wells with uninfected cells.

    • Normalize the data against the "no drug" control.

    • Plot the percentage inhibition versus the log of the compound concentration and calculate the IC50 value using a dose-response curve fit.

Protocol 4.3: Gametocyte Viability Assay (P. falciparum)

This protocol uses a functional assay to assess the viability of mature (Stage V) gametocytes by measuring their ability to undergo activation and form male gametes (exflagellation).[27][28]

Objective: To determine the IC50 of a test compound against mature P. falciparum gametocytes.

Materials:

  • Mature (Day 14-17) P. falciparum gametocyte culture (e.g., NF54 strain).

  • Gametocyte activation medium (RPMI-1640, 25 mM HEPES, 100 µM xanthurenic acid, pH 8.0).

  • Test compound stock solution (in DMSO).

  • 96-well plates.

  • Light microscope with a 40x or 100x objective.

  • Hoechst 33342 nuclear stain.

Procedure:

  • Gametocyte Purification: Purify mature gametocytes from the asexual culture using a magnetic separation column (MACS) or density gradient centrifugation.

  • Compound Incubation: Resuspend the purified gametocytes to ~1% gametocytemia in complete medium. Add 100 µL of this suspension to wells of a 96-well plate containing 100 µL of medium with serial dilutions of the test compound.

  • Incubation: Incubate the plate for 48 hours under standard culture conditions.

  • Gametocyte Activation: After incubation, pellet the gametocytes and resuspend them in 50 µL of the gametocyte activation medium. Incubate at room temperature for 15-20 minutes.

  • Quantification of Exflagellation:

    • Take a 10 µL aliquot and add it to a slide.

    • Observe under a light microscope. An exflagellation center is defined as a motile center from which multiple male gametes emerge.

    • Count the number of exflagellation centers per field of view.

  • Data Analysis:

    • Normalize the number of exflagellation centers in the drug-treated wells to the "no drug" control.

    • Plot the percentage inhibition of exflagellation versus the log of the compound concentration to determine the IC50 value.

Trustworthiness and Validation: The Path to a Multistage Candidate

The protocols described are designed to be self-validating. Each assay must include appropriate controls:

  • Positive Controls: A known antimalarial with activity against the specific stage (e.g., Chloroquine for blood stage, Primaquine for liver/gametocyte stage) should be run in parallel to confirm assay sensitivity.

  • Negative Controls: A "no drug" control (vehicle only, e.g., 0.5% DMSO) is essential for data normalization.

  • Cytotoxicity Counter-screen: It is critical to assess the compound's toxicity against the host cells used (e.g., HepG2 cells, or a standard mammalian cell line like HEK293T) to calculate a selectivity index (SI = Host Cell IC50 / Parasite IC50). A high SI (>10) is a key indicator of a promising hit.

A compound demonstrating potent, low-nanomolar activity against the blood stage, sub-micromolar activity against liver stages, and significant transmission-blocking potential, all coupled with a high selectivity index, represents a strong candidate for further preclinical development. The strategic application of quinoline chemistry, guided by robust multistage screening, remains a highly valuable approach in the global effort to develop next-generation antimalarials for malaria eradication.

References

  • Baragaña, B., et al. (2015). A novel multiple-stage antimalarial agent that inhibits protein synthesis. Nature, 522(7556), 315–320. Available at: [Link]

  • Ashley, E. A., et al. (2014). From discovery to deployment: the pivotal role of translational science in the development of artemisinin combination therapies for malaria. The American journal of tropical medicine and hygiene, 91(3 Suppl), 3–13. Available at: [Link]

  • Wells, T. N. C., van Huijsduijnen, R. H., & Van Voorhis, W. C. (2015). Malaria medicines: a glass half full? Nature reviews. Drug discovery, 14(6), 424–442. Available at: [Link]

  • Meister, S., et al. (2011). Imaging of liver stages to drive next-generation antimalarial drug discovery. Science, 334(6061), 1372–1377. Available at: [Link]

  • Nasereddin, A., et al. (2014). 4(1H)-quinolones with liver stage activity against Plasmodium berghei. Antimicrobial agents and chemotherapy, 58(12), 7113–7119. Available at: [Link]

  • Vale, N., Moreira, R., & Gomes, P. (2009). Primaquine revisited six decades after its discovery. European journal of medicinal chemistry, 44(3), 937–953. Available at: [Link]

  • Rodrigues, T., et al. (2012). Targeting the liver stage of malaria parasites: a yet unmet goal. Journal of medicinal chemistry, 55(3), 995–1012. Available at: [Link]

  • Campo, B., et al. (2015). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of medicinal chemistry, 59(1), 133-147. Available at: [Link]

  • Rodrigues, T., et al. (2013). Quinolin-4(1H)-imines are potent antiplasmodial drugs targeting the liver stage of malaria. Journal of medicinal chemistry, 56(11), 4811–4815. Available at: [Link]

  • Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents. Pharmacology & therapeutics, 79(1), 55–87. Available at: [Link]

  • World Health Organization. (2015). Guidelines for the treatment of malaria. 3rd edition. Available at: [Link]

  • Pereira, G. R., et al. (2017). Quinoline-Based Hybrid Compounds with Antimalarial Activity. Molecules, 22(10), 1743. Available at: [Link]

  • Wong, Y. K., et al. (2020). The antimalarial mefloquine targets the Plasmodium falciparum 80S ribosome to inhibit protein synthesis. Nature communications, 11(1), 302. Available at: [Link]

  • Desjardins, R. E., et al. (1979). Quantitative assessment of antimalarial activity in vitro by a semiautomated microdilution technique. Antimicrobial agents and chemotherapy, 16(6), 710–718. Available at: [Link]

  • Plouffe, D., et al. (2016). In Silico Activity Profiling Reveals the Mechanism of Action of Antimalarials. PLoS computational biology, 12(7), e1004925. Available at: [Link]

  • Medicines for Malaria Venture. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Available at: [Link]

  • Egan, T. J. (2008). Haemozoin formation. Molecular and biochemical parasitology, 157(2), 127–136. Available at: [Link]

  • Wong, W., et al. (2017). Mefloquine targets the Plasmodium falciparum 80S ribosome and inhibits protein synthesis. Nature microbiology, 2, 17031. Available at: [Link]

  • Warhurst, D. C. (2001). A molecular marker for chloroquine-resistant falciparum malaria. The New England journal of medicine, 344(4), 299–302. Available at: [Link]

  • Delves, M., et al. (2012). The activities of current antimalarial drugs on the life cycle stages of Plasmodium: a comparative study with human and rodent parasites. PLoS medicine, 9(2), e1001169. Available at: [Link]

  • Rueckle, T., et al. (2017). A new in vitro assay for testing drug activity against Plasmodium falciparum gametocytes. Malaria journal, 16(1), 25. Available at: [Link]

  • Singh, K., et al. (2015). Quinoline-pyrimidine hybrids: Synthesis, antiplasmodial activity, SAR, and mode of action studies. Journal of medicinal chemistry, 58(12), 5037–5050. Available at: [Link]

  • Medscape. Mefloquine Dosing, Indications, Interactions, Adverse Effects, and More. Available at: [Link]

  • Delves, M. J., et al. (2014). A male and female gametocyte functional viability assay to identify biologically relevant malaria transmission-blocking drugs. Antimicrobial agents and chemotherapy, 58(12), 7292–7302. Available at: [Link]

  • YouTube. (2020). Chloroquine Mechanism of action. Available at: [Link]

  • World Health Organization. (2018). Primaquine to reduce transmission of P. falciparum malaria. Available at: [Link]

  • Roobsoong, W. (2015). The In Vitro Invasion Inhibition Assay (IIA) for Plasmodium vivax. Methods in molecular biology, 1325, 187–196. Available at: [Link]

  • Riscoe, M. K., et al. (2005). Dihydroquinazolinone inhibitors of proliferation of blood and liver stage malaria parasites. Antimicrobial agents and chemotherapy, 49(11), 4483–4488. Available at: [Link]

  • Camarda, G., et al. (2019). Antimalarial activity of primaquine operates via a two-step biochemical relay. Nature communications, 10(1), 3226. Available at: [Link]

  • Medicines for Malaria Venture. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Available at: [Link]

  • de Souza, M. V. N. (2017). The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines. In Malaria. IntechOpen. Available at: [Link]

  • Delves, M., Plouffe, D., Schelpe, A., et al. (2012). The activities of current antimalarial drugs on the life cycle stages of Plasmodium: a comparative study with human and rodent parasites. PLoS medicine, 9(2), e1001169. Available at: [Link]

  • Lucantoni, L., et al. (2013). Whole-cell in vitro screening for gametocytocidal compounds. Future medicinal chemistry, 5(12), 1435–1453. Available at: [Link]

  • Dihydroquinazolinone Inhibitors of Proliferation of Blood and Liver Stage Malaria Parasites. (2005). Antimicrobial Agents and Chemotherapy, 49(11), 4483-4488. Available at: [Link]

  • PubChem. Mefloquine. National Center for Biotechnology Information. Available at: [Link]

  • Roobsoong, W. (2015). The In Vitro Invasion Inhibition Assay (IIA) for Plasmodium vivax. Methods in Molecular Biology, 1325, 187-96. Available at: [Link]

  • Tadesse, F. G., et al. (2018). The Effect of Artemether–Lumefantrine Combined with a Single Dose of Primaquine on Plasmodium falciparum Gametocyte Clearance and Post-Treatment Infectivity to Anopheles arabiensis. Pathogens, 7(1), 1. Available at: [Link]

  • Kumar, A., & Singh, R. K. (2014). New Quinoline-Based Multiple Ligands in Antimalarial Drug Development. In Antimicrobial Drug Discovery: Emerging Strategies. CABI. Available at: [Link]

  • Tuntivalit, T., et al. (2012). Assessment of in vitro sensitivity of Plasmodium vivax fresh isolates. Asian Pacific journal of tropical medicine, 5(1), 18–22. Available at: [Link]

  • Galazzi, A., et al. (2021). Primaquine for Plasmodium vivax radical cure: What we do not know and why it matters. International journal for parasitology. Drugs and drug resistance, 15, 11–18. Available at: [Link]

  • Smilkstein, M., et al. (2004). In Vitro Plasmodium falciparum Drug Sensitivity Assay: Inhibition of Parasite Growth by Incorporation of Stomatocytogenic Amphiphiles into the Erythrocyte Membrane. Antimicrobial agents and chemotherapy, 48(5), 1803–1807. Available at: [Link]

  • Peatey, C. L., et al. (2013). In Vitro Activities of Primaquine-Schizonticide Combinations on Asexual Blood Stages and Gametocytes of Plasmodium falciparum. Antimicrobial agents and chemotherapy, 57(11), 5347–5354. Available at: [Link]

  • Kumar, N., & Singh, J. P. (2017). Achieving in vitro gametocytogenesis of Plasmodium falciparum in optimal conditions: A review. Journal of vector borne diseases, 54(2), 113–121. Available at: [Link]

  • MESA. (2023). Plasmodium falciparum gametocytogenesis in vitro and in vivo. Available at: [Link]

  • Paton, D. G., et al. (2017). Failure of in vitro differentiation of Plasmodium falciparum gametocytes into ookinetes arises because of poor gamete fertilisation. bioRxiv. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Doebner-von Miller Reaction for Electron-Deficient Anilines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to enhancing the yield and success of the Doebner-von Miller quinoline synthesis, with a particular focus on challenging electron-deficient aniline substrates. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to troubleshoot and optimize this venerable yet often temperamental reaction. Here, we move beyond simple protocols to explain the "why" behind the experimental choices, empowering you to make informed decisions at the bench.

Frequently Asked Questions (FAQs)

Q1: My Doebner-von Miller reaction with an electron-deficient aniline is resulting in very low or no yield. What are the primary reasons for this?

A1: Low yields with electron-deficient anilines are a known challenge in the conventional Doebner-von Miller reaction.[1] The primary reason is the reduced nucleophilicity of the aniline nitrogen due to the electron-withdrawing group (e.g., nitro, cyano, halo groups). This decreased nucleophilicity slows down the initial crucial Michael addition step to the α,β-unsaturated carbonyl compound, making competing side reactions, such as polymerization of the carbonyl species, more likely.[1][2][3]

Q2: I'm observing significant tar and polymer formation in my reaction mixture. How can I mitigate this?

A2: Tar formation is one of the most common pitfalls of the Doebner-von Miller reaction and is primarily caused by the acid-catalyzed self-polymerization of the α,β-unsaturated aldehyde or ketone.[4][5] To minimize this, consider the following strategies:

  • Slow Addition of Reagents: Gradually add the α,β-unsaturated carbonyl compound to the heated acidic solution of the aniline. This maintains a low concentration of the carbonyl compound, favoring the desired reaction pathway over polymerization.[4][6]

  • Employ a Biphasic Solvent System: Sequestering the α,β-unsaturated carbonyl compound in a non-polar organic phase (like toluene) while the aniline is in an acidic aqueous phase can dramatically reduce its self-polymerization.[2][3][4]

  • Control Reaction Temperature: While heat is often necessary, excessive temperatures can accelerate polymerization. Maintain the lowest effective temperature for the reaction to proceed at a reasonable rate.[4]

Q3: My final product is contaminated with partially hydrogenated quinoline derivatives. What is the cause and how can I ensure complete aromatization?

A3: The final step of the Doebner-von Miller synthesis is the oxidation of a dihydroquinoline intermediate to the aromatic quinoline.[4] Incomplete oxidation can lead to dihydro- or even tetrahydroquinoline byproducts. To drive the reaction to completion, ensure you are using a sufficient amount of an appropriate oxidizing agent. In many cases, an intermediate anil or the α,β-unsaturated carbonyl compound itself can act as the oxidant, but for challenging substrates, an external oxidizing agent may be necessary.[7]

Q4: Can I use a different catalyst besides strong Brønsted acids like HCl or H₂SO₄?

A4: Yes, both Brønsted and Lewis acids can catalyze the Doebner-von Miller reaction.[6][8] While strong Brønsted acids are common, they can also promote tar formation.[4] Exploring milder Lewis acids such as ZnCl₂, SnCl₄, or Sc(OTf)₃ can sometimes provide a better balance between reaction rate and side product formation.[4][6][8] The choice of catalyst can significantly influence the reaction's efficiency and yield.[1]

Troubleshooting Guide

This section provides a more in-depth, systematic approach to troubleshooting and optimizing the Doebner-von Miller reaction for electron-deficient anilines.

Issue 1: Low Conversion of the Starting Aniline

Root Cause Analysis: The primary culprit is the low nucleophilicity of the electron-deficient aniline, which hinders the initial Michael addition. Harsh reaction conditions may also lead to decomposition of the starting material.

Troubleshooting Workflow:

cluster_catalyst Catalyst Optimization cluster_conditions Condition Adjustment cluster_reagents Reagent Quality Control start Low Aniline Conversion catalyst Optimize Catalyst System start->catalyst Is the catalyst optimal? reagents Evaluate Reagent Quality start->reagents Are reagents pure? conditions Adjust Reaction Conditions catalyst->conditions Yes lewis_acid Screen Lewis Acids (e.g., ZnCl₂, SnCl₄, Sc(OTf)₃) catalyst->lewis_acid bronsted_acid Vary Brønsted Acid Concentration catalyst->bronsted_acid temperature Optimize Temperature (stepwise heating) conditions->temperature solvent Implement Biphasic System (e.g., Toluene/H₂O) conditions->solvent reagents->catalyst Yes purify_aniline Purify Aniline (distillation/chromatography) reagents->purify_aniline check_carbonyl Ensure Purity of Carbonyl reagents->check_carbonyl outcome Improved Yield lewis_acid->conditions bronsted_acid->conditions temperature->outcome solvent->outcome purify_aniline->catalyst check_carbonyl->catalyst cluster_concentration Concentration Control cluster_conditions Condition Modification start Excessive Tar Formation concentration Control Reactant Concentration start->concentration conditions Modify Reaction Conditions concentration->conditions slow_addition Slow Dropwise Addition of Carbonyl Compound concentration->slow_addition biphasic Use Biphasic Solvent System concentration->biphasic temp_control Lower Reaction Temperature conditions->temp_control acid_type Switch to Milder Acid (Lewis or weaker Brønsted) conditions->acid_type outcome Reduced Tar, Improved Yield slow_addition->conditions biphasic->conditions temp_control->outcome acid_type->outcome

Caption: Strategies to mitigate tar formation.

Protocol 2: Doebner-von Miller Reaction in a Biphasic System

  • Aqueous Phase Preparation: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine the electron-deficient aniline (1.0 eq) and 6 M hydrochloric acid. Heat the mixture to reflux. [4]2. Organic Phase Preparation: In a separate addition funnel, dissolve the α,β-unsaturated carbonyl compound (1.2 eq) in toluene. [4]3. Reactant Addition: Add the toluene solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours. [4]4. Reaction: After the addition is complete, continue to reflux for an additional 4-6 hours, monitoring the reaction progress by TLC. [4]5. Work-up:

    • Cool the mixture to room temperature.

    • Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic. [4] * Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. [4]6. Purification: Purify the crude product by column chromatography or recrystallization.

Alternative Strategy: The Doebner Hydrogen-Transfer Reaction

For particularly challenging electron-deficient anilines, a modified approach known as the Doebner hydrogen-transfer reaction may be more suitable. [4][9]This method has been shown to improve the yield of electron-deficient quinolines. [9]In this variation, the oxidation of the dihydroquinoline intermediate is coupled with the reduction of an imine, which acts as the hydrogen acceptor. [1][9]

Reaction Mechanism Overview

The mechanism of the Doebner-von Miller reaction is complex and has been a subject of debate. A widely accepted pathway involves a fragmentation-recombination mechanism. [8][10][11]

aniline Aniline michael_adduct Michael Adduct aniline->michael_adduct carbonyl α,β-Unsaturated Carbonyl carbonyl->michael_adduct fragments Imine + Saturated Carbonyl Fragments michael_adduct->fragments Fragmentation new_imine New Conjugated Imine fragments->new_imine Recombination dihydroquinoline Dihydroquinoline new_imine->dihydroquinoline Cyclization quinoline Quinoline dihydroquinoline->quinoline Oxidation

Caption: Simplified fragmentation-recombination mechanism of the Doebner-von Miller reaction.

References

  • Technical Support Center: Doebner-von Miller Quinoline Synthesis - Benchchem. (URL: )
  • Doebner–Miller reaction - Wikipedia. (URL: [Link])

  • Doebner-Miller Reaction - SynArchive. (URL: [Link])

  • byproduct formation in the Doebner-von Miller reaction - Benchchem. (URL: )
  • On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed. (URL: [Link])

  • optimizing solvent and base conditions for quinoline synthesis - Benchchem. (URL: )
  • Recent Advances in Metal-Free Quinoline Synthesis - MDPI. (URL: [Link])

  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • troubleshooting side reactions in the synthesis of quinoline deriv
  • Application Notes and Protocols for the Doebner Reaction in Quinoline Deriv
  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC - PubMed Central. (URL: [Link])

  • Recent Advances in Metal-Free Quinoline Synthesis - PMC - NIH. (URL: [Link])

  • Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction - Benchchem. (URL: )

Sources

Technical Support Center: Direct Halogenation of the Quinoline Core

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for navigating the complexities of direct quinoline halogenation. This guide is structured to provide researchers, medicinal chemists, and process scientists with actionable insights and solutions to common experimental hurdles. We will delve into the underlying principles governing reactivity and selectivity, offering a framework for rational troubleshooting and methods development.

Section 1: Core Principles & Fundamental Challenges

Direct halogenation of the quinoline scaffold is a cornerstone transformation in medicinal chemistry, yet it is fraught with challenges rooted in the electronic nature of the heterocycle. The primary difficulties include poor regioselectivity, the potential for over-halogenation, and the need for harsh reaction conditions that can compromise sensitive functional groups.[1]

The key to mastering this reaction lies in understanding the inherent reactivity of the quinoline core.

  • Electronic Dichotomy: The quinoline system consists of two fused aromatic rings with distinct electronic properties. The pyridine ring is electron-deficient (π-deficient) due to the electron-withdrawing effect of the nitrogen atom, making it resistant to electrophilic attack. Conversely, the benzene ring is comparatively electron-rich and is the typical site for electrophilic aromatic substitution (SEAr).[1]

  • Regioselectivity in SEAr: Under electrophilic (acidic) conditions, halogenation preferentially occurs at the C-5 and C-8 positions of the benzene ring.[1][2] This is because the cationic Wheland intermediates formed by attack at these positions are more stable, as the positive charge can be delocalized without disrupting the aromaticity of the adjacent pyridine ring.[1]

Caption: Reactivity map of the quinoline core for electrophilic substitution.

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses specific experimental failures and provides a logical path to resolution.

Issue 1: Poor Regioselectivity – Mixture of 5- and 8-Haloquinolines

  • Q: My reaction produces an inseparable mixture of the 5- and 8-halogenated isomers. How can I favor one over the other?

    A: This is a classic challenge. The relative ratio of 5- and 8-isomers is highly dependent on sterics and electronics.

    • Steric Hindrance: The C-8 position is sterically hindered by the peri-hydrogen at C-1 of the pyridine ring. Using a bulkier halogenating reagent or introducing a sterically demanding substituent at C-8 can favor substitution at C-5. Conversely, a directing group at the 8-position, such as an amide, can selectively direct halogenation to the C-5 position with exceptional control.[3][4]

    • Solvent and Temperature: Non-coordinating solvents often provide better selectivity. Experiment with solvents like CH2Cl2, CHCl3, or CCl4. Lowering the reaction temperature can also enhance selectivity by favoring the thermodynamically more stable product, though this may require longer reaction times.

    • Directing Groups: The most powerful strategy for achieving high regioselectivity is the use of a directing group.[1] For example, an 8-amino or 8-hydroxy group strongly activates the ring and can direct halogenation almost exclusively to the 5-position.

Issue 2: Low or No Yield – Reaction Stalls

  • Q: I'm recovering mostly starting material, even after extended reaction times. What's preventing the reaction from proceeding?

    A: Low reactivity is typically due to insufficient electrophilicity of the halogenating agent or deactivation of the quinoline substrate.

    • Catalyst Inefficiency: For less reactive halogens like bromine and chlorine, a Lewis acid catalyst (e.g., FeCl3, AlCl3) is often required to polarize the Halogen-Halogen bond and generate a more potent electrophile.[5][6][7] Ensure your Lewis acid is anhydrous and active. The quinoline nitrogen can coordinate to the Lewis acid, potentially inhibiting its catalytic activity. A slight excess of the catalyst may be necessary.

    • Substrate Deactivation: Electron-withdrawing groups (EWGs) on the quinoline ring, particularly on the benzene portion, will significantly decrease its nucleophilicity and slow down the reaction. In such cases, harsher conditions (higher temperature, stronger Lewis acid) or a more reactive halogenating agent (e.g., switching from NBS to Br2/FeBr3) may be required.[1]

    • Protonation: In strongly acidic media, the quinoline nitrogen becomes protonated. This places a positive charge on the molecule, further deactivating the entire ring system towards electrophilic attack. A careful balance of acidity is crucial.

Issue 3: Polyhalogenation – Multiple Halogens are Added

  • Q: My desired monohalogenated product is contaminated with di- and tri-halogenated species. How can I control the reaction?

    A: Over-halogenation occurs when the monohalogenated product is more reactive than the starting material or when reaction conditions are too harsh.

    • Stoichiometry Control: Carefully control the stoichiometry of the halogenating agent. Use no more than 1.0 to 1.1 equivalents for monohalogenation.[1] Adding the reagent slowly or portion-wise can help maintain a low concentration and prevent over-reaction.

    • Milder Reagents: Switch to a less reactive halogenating agent. For example, N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) are generally milder and more controllable than Br2 or Cl2.[1]

    • Temperature and Time: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent further halogenation.

Troubleshooting_Flowchart cluster_problems cluster_solutions_selectivity cluster_solutions_yield cluster_solutions_over Start Problem with Quinoline Halogenation PoorSelectivity Poor Regioselectivity (5- vs 8- isomers) Start->PoorSelectivity LowYield Low or No Yield Start->LowYield Overhalogenation Polyhalogenation Start->Overhalogenation Sol_Sterics Use Bulky Reagent or Directing Group PoorSelectivity->Sol_Sterics Steric Control Sol_Temp Lower Temperature PoorSelectivity->Sol_Temp Thermodynamic Control Sol_Solvent Change Solvent PoorSelectivity->Sol_Solvent Kinetic Control Sol_Catalyst Increase Catalyst Loading or Use Stronger Lewis Acid LowYield->Sol_Catalyst Catalyst Issue Sol_Reagent Use More Reactive Halogenating Agent LowYield->Sol_Reagent Deactivated Substrate Sol_Protect Consider N-Oxide Strategy LowYield->Sol_Protect Ring Deactivation Sol_Stoich Control Stoichiometry (1.0-1.1 eq) Overhalogenation->Sol_Stoich Reagent Control Sol_MildReagent Use Milder Reagent (e.g., NBS instead of Br2) Overhalogenation->Sol_MildReagent Reactivity Control Sol_Monitor Monitor Closely (TLC) & Quench Promptly Overhalogenation->Sol_Monitor Time Control

Caption: Troubleshooting workflow for common quinoline halogenation issues.

Section 3: Frequently Asked Questions (FAQs)

  • Q1: Why is it so difficult to directly halogenate the pyridine ring (e.g., at C-3 or C-6)?

    • A: The pyridine ring is electron-deficient and, under acidic conditions, the nitrogen is protonated, creating a positively charged pyridinium species. This makes the ring extremely resistant to attack by electrophiles. Halogenation at these positions typically requires entirely different strategies, such as nucleophilic aromatic substitution on pre-functionalized quinolines or modern C-H activation methods.[1] An alternative classical approach involves the electrophilic cyclization of N-(2-alkynyl)anilines, which can yield 3-haloquinolines.[8]

  • Q2: What is the "N-Oxide" strategy and when should I use it?

    • A: The quinoline N-oxide strategy is a powerful method to alter the innate reactivity of the quinoline core. The N-oxide group is strongly electron-donating through resonance, which activates the C-2 and C-4 positions of the pyridine ring towards nucleophilic attack and can also influence electrophilic attack.[9][10][11] This strategy is particularly useful when you need to functionalize the pyridine ring, a task difficult to achieve by direct electrophilic halogenation on the parent quinoline.[12][13] After the desired halogenation, the N-oxide can be easily removed by reduction (e.g., with PCl3 or H2/Pd).

  • Q3: Can I use free-radical halogenation on quinoline?

    • A: Yes, but it follows a completely different mechanism and yields different products. Free-radical halogenation, typically initiated by UV light or a radical initiator (e.g., AIBN) with a reagent like NBS, proceeds via hydrogen abstraction.[14][15] In alkyl-substituted quinolines, this will preferentially occur at the benzylic position of the alkyl group rather than on the aromatic core. For the unsubstituted quinoline, radical conditions are generally not effective for direct C-H halogenation on the ring itself.

  • Q4: What are the most common halogenating agents for quinoline?

    • A: The choice depends on the desired halogen and required reactivity.

      • N-Halosuccinimides (NCS, NBS, NIS): Widely used for mild and selective chlorination, bromination, and iodination.[1]

      • Molecular Halogens (Cl2, Br2, I2): More reactive and less selective; often require a Lewis acid catalyst and careful control to prevent over-halogenation.[1]

      • Trihaloisocyanuric acids (TCCA, TBCA): These are inexpensive, atom-economical, and effective for regioselective halogenations, often under metal-free conditions.[1][3][4]

Section 4: Validated Experimental Protocols

Protocol 1: Regioselective C5-Chlorination of an 8-Amidoquinoline Derivative

This metal-free protocol, adapted from Motati, D. R., et al. (2018), demonstrates the powerful directing effect of an 8-position amide group for exclusive C-5 halogenation.[4]

ParameterValue
Starting Material N-(quinolin-8-yl)acetamide (0.4 mmol, 1.0 eq)
Reagent Trichloroisocyanuric acid (TCCA) (0.145 mmol, 0.36 eq)
Solvent Acetonitrile (ACN) (3 mL)
Temperature Room Temperature
Atmosphere Open Air
Reaction Time 15 minutes

Methodology:

  • To a standard round-bottom flask equipped with a magnetic stir bar, add N-(quinolin-8-yl)acetamide (0.4 mmol).

  • Add acetonitrile (3 mL) and stir at room temperature to dissolve the starting material.

  • Add Trichloroisocyanuric acid (TCCA) (0.145 mmol) in a single portion.

  • Stir the reaction mixture vigorously at room temperature for 15 minutes. The reaction is typically rapid.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na2S2O3).

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to afford the pure 5-chloro-N-(quinolin-8-yl)acetamide.

Protocol 2: Direct Bromination of 8-Methoxyquinoline

This protocol, adapted from Ökten, S., et al. (2016), illustrates the bromination of a quinoline activated with an electron-donating group, leading primarily to substitution at the activated C-5 position.

ParameterValue
Starting Material 8-Methoxyquinoline (2.4 mmol, 1.0 eq)
Reagent Bromine (Br2) (2.7 mmol, 1.1 eq)
Solvent Dichloromethane (DCM) / Chloroform (CHCl3)
Temperature 0°C to Room Temperature
Atmosphere Air
Reaction Time 2 hours

Methodology:

  • Dissolve 8-methoxyquinoline (2.4 mmol) in distilled dichloromethane (15 mL) in a round-bottom flask equipped with a stir bar and a dropping funnel. Cool the flask to 0°C in an ice bath.

  • In the dropping funnel, prepare a solution of bromine (2.7 mmol) in a small amount of chloroform.

  • Add the bromine solution dropwise to the stirred quinoline solution over 15-20 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Continue stirring for 2 hours, monitoring the reaction by TLC.

  • Upon completion, quench the reaction by carefully adding a 5% aqueous solution of sodium bicarbonate until the bromine color disappears and gas evolution ceases.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and evaporate the solvent under reduced pressure to yield the crude product, which can be further purified by recrystallization or chromatography.

References

  • Li, G., et al. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Advances. Retrieved from [Link]

  • Li, G., et al. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. Royal Society of Chemistry. Retrieved from [Link]

  • Li, G., et al. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. National Center for Biotechnology Information. Retrieved from [Link]

  • Motati, D. R., Uredi, D., & Watkins, E. B. (2018). A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Chemical Science. Retrieved from [Link]

  • Obayes, H. R., et al. (2016). Theoretical Studies on Electrophilic Aromatic Substitution Reaction for 8-Hydroxyquinoline. Oriental Journal of Chemistry. Retrieved from [Link]

  • Besson, T., et al. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. National Center for Biotechnology Information. Retrieved from [Link]

  • Motati, D. R., Uredi, D., & Watkins, E. B. (2018). A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Royal Society of Chemistry. Retrieved from [Link]

  • Sun, Y., et al. (2024). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. MDPI. Retrieved from [Link]

  • ResearchGate. (2018). Nucleophilic halogenations of pyridine‐ and isoquinoline‐N‐oxides with.... Retrieved from [Link]

  • Kumar, A., et al. (2021). Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Halogenation of 8-methyl quinoline. Retrieved from [Link]

  • American Chemical Society. (2022). Ligand-Controlled Regioselective Dearomative Vicinal and Conjugate Hydroboration of Quinolines. Journal of the American Chemical Society. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Metal-free C5-selective halogenation of quinolines under aqueous conditions. Organic Chemistry Frontiers. Retrieved from [Link]

  • MDPI. (2019). Iron(III)-Catalyzed Highly Regioselective Halogenation of 8-Amidoquinolines in Water. Retrieved from [Link]

  • American Chemical Society. (2018). Synthesis of Quinolines through Three-Component Cascade Annulation of Aryl Diazonium Salts, Nitriles, and Alkynes. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2017). Regioselectivity of Friedländer Quinoline Syntheses. Retrieved from [Link]

  • Semantic Scholar. (2018). A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). An Integrated Theoretical/Experimental Study of Quinolinic–Isoquinolinic Derivatives Acting as Reversible Electrochromes. Retrieved from [Link]

  • ResearchGate. (2024). Electrophilic substitution reaction of disubstituted quinoline derivatives. Retrieved from [Link]

  • Organic Syntheses. (2024). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Retrieved from [Link]

  • Química Orgánica.org. (n.d.). Electrophilic substitution reaction in quinoline and isoquinoline. Retrieved from [Link]

  • METTLER TOLEDO. (n.d.). Halogenation Reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Free-radical halogenation. Retrieved from [Link]

  • American Chemical Society. (1951). 3-Haloquinolines with Substituents in the 6- and 8-Positions. Journal of the American Chemical Society. Retrieved from [Link]

  • MDPI. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Retrieved from [Link]

  • American Chemical Society. (2023). Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes: Selective C–H Fluorination of Quinolines. Journal of the American Chemical Society. Retrieved from [Link]

  • YouTube. (2020). 10.1 Free Radical Halogenation. Chad's Prep. Retrieved from [Link]

  • National Center for Biotechnology Information. (2005). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Retrieved from [Link]

  • Quora. (2018). What is the role of Lewis acid in halogenation of benzene?. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). The roles of Lewis acidic additives in organotransition metal catalysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes: Selective C–H Fluorination of Quinolines. Retrieved from [Link]

  • American Chemical Society. (2016). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Retrieved from [Link]

  • Khan Academy. (n.d.). Aromatic halogenation. Retrieved from [Link]

  • ResearchGate. (2022). Large-Scale Synthesis of 3-Fluoro-6-methoxyquinoline. Retrieved from [Link]

Sources

Optimization of reaction conditions for the Friedländer synthesis of quinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Friedländer synthesis of quinolines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth solutions to common challenges encountered during this fundamental reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust understanding and empowering you to optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of the Friedländer synthesis?

The Friedländer synthesis is a classic condensation reaction that forms a quinoline ring system. It involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as another ketone or aldehyde.[1] This reaction is renowned for its efficiency and versatility in producing polysubstituted quinolines, which are crucial scaffolds in many biologically active compounds.[2] The process is typically catalyzed by either an acid or a base.[1][3]

Q2: What are the key advantages of using the Friedländer synthesis over other methods for quinoline synthesis?

The primary advantages of the Friedländer synthesis lie in its operational simplicity and the ready availability of starting materials.[4] It is a highly convergent method, meaning it builds a complex quinoline core from relatively simple precursors in a single step. Compared to other named reactions for quinoline synthesis like the Combes, Knorr, or Skraup reactions, the Friedländer synthesis often proceeds under milder conditions and can offer a more direct route to specific substitution patterns.[3]

Q3: What is the generally accepted mechanism for the Friedländer synthesis?

The reaction mechanism proceeds through a two-stage process. First, the two carbonyl-containing starting materials undergo an aldol condensation, followed by dehydration, to form an α,β-unsaturated aldehyde or ketone intermediate. Subsequently, the amino group of the 2-aminoaryl component performs an intramolecular condensation with the newly formed carbonyl group. This is followed by an acid- or base-catalyzed ring-closing dehydration to yield the final quinoline ring system.[3]

Friedlander_Mechanism Reactants 2-Aminoaryl Ketone/Aldehyde + α-Methylene Carbonyl Aldol_Adduct Aldol Condensation (Intermolecular) Reactants->Aldol_Adduct + Acid/Base Unsaturated_Intermediate α,β-Unsaturated Intermediate (after Dehydration) Aldol_Adduct->Unsaturated_Intermediate - H₂O Schiff_Base Intramolecular Cyclization (Schiff Base Formation) Unsaturated_Intermediate->Schiff_Base Quinoline Substituted Quinoline Schiff_Base->Quinoline - H₂O Microwave_Protocol_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants and Acetic Acid in Vessel B Seal Vessel and Place in Microwave Reactor A->B C Irradiate at 160°C for 5-10 min B->C D Cool and Quench with Water C->D E Neutralize with NaHCO₃ D->E F Extract with Organic Solvent E->F G Dry and Concentrate F->G H Purify by Chromatography G->H

Sources

Technical Support Center: Purification Strategies for Polar Quinoline-4-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of polar quinoline-4-carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating these valuable compounds. The unique zwitterionic nature of quinoline-4-carboxylic acids, arising from the basic quinoline nitrogen and the acidic carboxylic acid group, presents specific challenges that require tailored purification strategies.[1][2][3] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome these hurdles and achieve high-purity compounds.

I. Understanding the Challenge: The Zwitterionic Nature of Quinoline-4-Carboxylic Acids

At the heart of the purification challenge lies the dual functionality of quinoline-4-carboxylic acids. The quinoline ring possesses a basic nitrogen atom, while the carboxylic acid group is, by definition, acidic.[4] This combination can lead to the formation of a zwitterion, a molecule with both a positive and a negative electrical charge, which significantly influences its solubility and chromatographic behavior. The solubility of these compounds is highly dependent on pH.[5]

Key Physicochemical Properties:

PropertyTypical Value/BehaviorImplication for Purification
Appearance White to off-white or pale yellow crystalline solid[5][6]Visual cue for purity; color may indicate impurities.
pKa (Strongest Acidic) ~3.61[4]The carboxylic acid group will be deprotonated at pH > 3.61.
pKa (Strongest Basic) ~1.86[4]The quinoline nitrogen will be protonated at pH < 1.86.
Solubility Sparingly soluble in water[6]; soluble in DMSO[7][8]Limited solubility in common organic solvents necessitates careful solvent selection.
pH-Dependent Solubility Increased solubility in acidic and basic aqueous solutions[5]This property is the cornerstone of acid-base extraction techniques.

II. Troubleshooting and FAQs

This section addresses common issues encountered during the purification of polar quinoline-4-carboxylic acids in a question-and-answer format, providing practical solutions and the scientific reasoning behind them.

Recrystallization

Q1: My quinoline-4-carboxylic acid is "oiling out" instead of forming crystals during recrystallization. What's happening and how can I fix it?

A1: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This is often due to the solution being too concentrated or cooled too rapidly.[9]

  • Causality: The high concentration of the solute lowers its melting point to below the temperature of the solution, causing it to separate as a molten oil. Rapid cooling doesn't allow sufficient time for the ordered arrangement of molecules into a crystal lattice.

  • Troubleshooting Steps:

    • Re-heat and Dilute: Re-heat the solution until the oil redissolves completely. Add a small amount (5-10%) of additional hot solvent to slightly dilute the solution.[9]

    • Slow Cooling: Allow the flask to cool slowly to room temperature on a benchtop, insulated with a cork ring. Do not immediately place it in an ice bath.[9]

    • Solvent System Modification: If the problem persists, consider a different solvent or a binary solvent system. A good approach is to dissolve the compound in a "good" solvent at an elevated temperature and then add a "poor" solvent dropwise until the solution becomes slightly turbid.[9]

Q2: No crystals are forming, even after the solution has cooled completely. What should I do?

A2: The absence of crystal formation indicates that the solution is not supersaturated, or that nucleation has not been initiated.

  • Causality: The compound may be too soluble in the chosen solvent, or there are no nucleation sites for crystal growth to begin.

  • Troubleshooting Steps:

    • Induce Nucleation:

      • Scratching: Gently scratch the inside of the flask at the air-liquid interface with a glass rod. The microscopic scratches can provide nucleation sites.[9]

      • Seeding: If you have a small amount of pure crystalline product, add a tiny crystal to the cooled solution to act as a template for crystal growth.

    • Reduce Solubility:

      • Evaporation: If the solution is too dilute, you can gently heat it to evaporate some of the solvent and increase the concentration.

      • Add an Anti-Solvent: If using a single solvent, you can carefully add a "poor" solvent (one in which your compound is insoluble) dropwise to the cooled solution until it becomes slightly cloudy.

Q3: The purity of my recrystallized product isn't improving. What are the likely causes?

A3: This suggests that the impurities have similar solubility properties to your target compound in the chosen solvent, or that the washing step is inadequate.

  • Causality: If impurities co-crystallize with your product, a single recrystallization may not be sufficient. Ineffective washing can also leave mother liquor containing impurities on the surface of your crystals.

  • Troubleshooting Steps:

    • Re-evaluate the Solvent: The chosen solvent may not be optimal. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold, while the impurities should either be very soluble or insoluble at all temperatures.

    • Perform a Second Recrystallization: A second recrystallization from the same or a different solvent can often significantly improve purity.

    • Improve Washing Technique: Always wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor without dissolving a significant amount of the product.[10]

Chromatography

Q4: My quinoline-4-carboxylic acid is streaking badly on a silica gel TLC plate and column. How can I get sharp bands?

A4: Streaking of carboxylic acids on silica gel is a very common problem.[11]

  • Causality: The acidic proton of the carboxylic acid group strongly interacts with the slightly acidic silica gel. This can lead to a dynamic equilibrium between the protonated and deprotonated forms of the acid on the stationary phase, causing tailing or streaking.[11][12]

  • Troubleshooting Steps:

    • Acidify the Mobile Phase: Add a small amount (0.1-1%) of a volatile acid, such as acetic acid or formic acid, to your eluent.[11][12] This will keep the carboxylic acid fully protonated, minimizing its interaction with the silica and resulting in a more defined spot.

    • Consider Reversed-Phase Chromatography: For highly polar compounds, reversed-phase chromatography on a C18 stationary phase is often a better choice.[13] The mobile phase is typically a mixture of water and an organic solvent (like acetonitrile or methanol), often with an acidic modifier like formic acid or trifluoroacetic acid (TFA).[13][14]

    • Use an Alternative Stationary Phase: In some cases, alumina (basic or neutral) might be a suitable alternative to silica gel, although care must be taken as some quinoline derivatives can be sensitive to basic conditions.

Q5: My compound is not eluting from the reversed-phase (C18) column, even with a high percentage of organic solvent. Why is this happening?

A5: This indicates a very strong interaction between your compound and the stationary phase, or potential solubility issues in the mobile phase.

  • Causality: The quinoline ring system can have significant hydrophobic character, leading to strong retention on a C18 column. If the compound is in its zwitterionic form at the pH of the mobile phase, it might exhibit complex retention behavior.[2]

  • Troubleshooting Steps:

    • Adjust the Mobile Phase pH: The retention of zwitterionic compounds on a C18 column can be manipulated by adjusting the pH of the mobile phase.[2] Using an acidic mobile phase (e.g., with 0.1% formic acid or TFA) will ensure the carboxylic acid is protonated and the quinoline nitrogen is protonated, which can sometimes improve peak shape and elution.

    • Consider Ion-Pairing Chromatography: Adding an ion-pairing reagent to the mobile phase can be effective for highly polar or ionic compounds.[15] For example, a quaternary ammonium salt can pair with the carboxylate, increasing its retention, while an alkyl sulfonate can pair with the protonated quinoline nitrogen.

    • Increase Elution Strength: While you may have tried a high percentage of organic solvent, switching to a stronger organic solvent (e.g., from methanol to acetonitrile or even isopropanol) might be necessary.

Acid-Base Extraction

Q6: I'm performing an acid-base extraction, but my quinoline-4-carboxylic acid is precipitating at the interface between the organic and aqueous layers. What should I do?

A6: Precipitation at the interface is a common issue when the salt form of the compound has limited solubility in the aqueous phase.

  • Causality: While the sodium salt of the carboxylic acid is expected to be water-soluble, high concentrations or the presence of other salts can reduce its solubility, causing it to crash out of solution.

  • Troubleshooting Steps:

    • Dilute the Aqueous Phase: Add more water to the separatory funnel to dissolve the precipitate.

    • Increase the pH: Ensure the aqueous phase is sufficiently basic (pH > 8) to fully deprotonate the carboxylic acid and form the more soluble salt. A stronger base like dilute NaOH might be more effective than sodium bicarbonate if the acidity of the carboxylic acid is a factor.[16]

    • Add a Co-solvent: In some cases, adding a small amount of a polar organic solvent like methanol or THF to the aqueous layer can help to solubilize the salt.

Q7: After acidifying the basic aqueous extract to precipitate my product, the yield is very low. Where did my compound go?

A7: A low yield upon re-acidification can be due to several factors.

  • Causality:

    • Incomplete Extraction: The initial basic extraction may not have been efficient enough to transfer all the carboxylic acid into the aqueous layer.

    • Incomplete Precipitation: The pH may not have been lowered sufficiently to fully protonate the carboxylate and cause it to precipitate. The product may also have some residual solubility in the acidic aqueous solution.

    • Emulsion Formation: A stable emulsion during the extraction can trap the product, leading to its loss.

  • Troubleshooting Steps:

    • Repeat the Basic Extraction: Perform the extraction of the organic layer with the basic solution two or three times to ensure complete transfer of the carboxylic acid.[11]

    • Ensure Complete Acidification: Cool the combined aqueous extracts in an ice bath and slowly add a strong acid (e.g., 6M HCl) dropwise until the solution is strongly acidic (pH 1-2), checking with pH paper.[11]

    • Back-Extraction: If no solid precipitates, or if the yield is low, the protonated carboxylic acid may still be dissolved in the aqueous layer. Extract the acidified aqueous solution with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to recover the product.[17]

III. Experimental Protocols and Workflows

Workflow for Selecting a Purification Strategy

The choice of purification technique is critical and depends on the scale of your experiment, the nature of the impurities, and the final purity required.

Purification_Strategy start Crude Quinoline-4-Carboxylic Acid is_solid Is the crude product a solid? start->is_solid recrystallization Primary Strategy: Recrystallization is_solid->recrystallization Yes liquid_or_oil Crude product is a liquid or oil is_solid->liquid_or_oil No acid_base Alternative: Acid-Base Extraction recrystallization->acid_base If impurities are neutral/basic chromatography Final Polish: Chromatography recrystallization->chromatography For high purity acid_base->chromatography For high purity liquid_or_oil->acid_base

Caption: Decision tree for selecting a purification strategy.

Protocol 1: Purification by Acid-Base Extraction

This method is highly effective for separating quinoline-4-carboxylic acids from neutral or basic impurities.[11]

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.

  • Basic Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[11] Stopper the funnel and gently invert it several times, venting frequently to release pressure from CO₂ evolution. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer containing the sodium salt of the quinoline-4-carboxylic acid into a clean flask.[11][18]

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure all the acid has been removed. Combine the aqueous extracts.[11]

  • Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 6M HCl dropwise with stirring until the solution is acidic (pH ~2), which should cause the purified quinoline-4-carboxylic acid to precipitate.[11][19]

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with a small amount of cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified product under vacuum.

AcidBase_Workflow cluster_0 Separatory Funnel cluster_1 Precipitation & Isolation start Crude product in organic solvent add_base Add aq. NaHCO₃ start->add_base separate Separate Layers add_base->separate organic_layer Organic Layer (Impurities) separate->organic_layer aqueous_layer Aqueous Layer (Carboxylate Salt) separate->aqueous_layer acidify Acidify with HCl aqueous_layer->acidify precipitate Precipitate Forms acidify->precipitate filtrate Vacuum Filtration precipitate->filtrate pure_product Pure Product filtrate->pure_product

Caption: Workflow for acid-base extraction purification.

Protocol 2: Purification by Recrystallization

Recrystallization is an excellent method for purifying solid quinoline-4-carboxylic acids.[9][10]

  • Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but show poor solubility when cold.[9] Potential solvents include ethanol, methanol, isopropanol, or N,N-dimethylformamide (DMF).[9][20]

  • Dissolution: In an appropriately sized flask, add the crude compound and the minimum amount of the chosen solvent. Heat the mixture with stirring until the compound is completely dissolved.[9]

  • Cooling: Remove the flask from the heat source and allow it to cool slowly and undisturbed to room temperature. Crystal formation should occur during this time. Once at room temperature, the flask can be placed in an ice bath to maximize the yield.[9][10]

  • Isolation: Collect the crystals by vacuum filtration.[9]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.[9][10]

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.[9]

Protocol 3: Reversed-Phase Flash Chromatography

This technique is suitable for purifying quinoline-4-carboxylic acids that are difficult to separate by other means.

  • Stationary Phase: C18-functionalized silica gel.

  • Mobile Phase: A gradient of water and acetonitrile (or methanol), both containing 0.1% formic acid or TFA.[13] A typical gradient might be from 95:5 water:acetonitrile to 5:95 water:acetonitrile.

  • Sample Preparation: Dissolve the crude sample in a minimal amount of a suitable solvent, such as methanol or DMSO. If using DMSO, ensure the injection volume is small.

  • Chromatography:

    • Equilibrate the column with the initial mobile phase composition.

    • Load the sample onto the column.

    • Run the gradient and collect fractions.

  • Analysis: Analyze the collected fractions by TLC or LC-MS to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator. If TFA was used, it may need to be removed by co-evaporation with a non-acidic solvent or by lyophilization from a water/acetonitrile mixture.

IV. Conclusion

The successful purification of polar quinoline-4-carboxylic acids hinges on a thorough understanding of their pH-dependent properties. By leveraging techniques such as acid-base extraction, strategic recrystallization, and appropriately modified chromatography, researchers can effectively overcome the challenges posed by their zwitterionic nature. This guide provides a framework for troubleshooting common issues and selecting the optimal purification strategy, ultimately enabling the isolation of high-purity materials essential for research and development.

References

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Solubility of Things. (n.d.). Quinoline-4-carboxylic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • Reddit. (2022, May 11). Any tips for purification of two zwitterionic compounds?. r/Chempros. Retrieved from [Link]

  • Reddit. (2016, November 8). Column chromatography of carboxylic acids?. r/chemistry. Retrieved from [Link]

  • Kuchar, M. (1993). Chromatographic separations of aromatic carboxylic acids.
  • Chromatography Forum. (2004, September 21). Separation of zwitter ionic drug molecule. Retrieved from [Link]

  • Reddit. (2023, August 3). Work-up of a zwitterion?. r/Chempros. Retrieved from [Link]

  • HMDB. (2021, September 11). Showing metabocard for Quinoline-4-carboxylic acid (HMDB0257047). Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization1. Retrieved from [Link]

  • Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved from [Link]

Sources

Technical Support Center: Minimizing Side-Product Formation in the Skraup Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Skraup quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes. As Senior Application Scientists, we provide not just protocols, but the mechanistic reasoning behind them to empower your experimental design.

Troubleshooting Guide

This section addresses specific problems you may encounter during the Skraup synthesis. Each answer provides causative explanations and actionable solutions to mitigate side-product formation and improve yield.

Q1: My reaction is extremely vigorous and produces a significant amount of black, unworkable tar. What is happening and how can I control it?

A1: This is the most common issue with the Skraup synthesis. The reaction is notoriously exothermic and prone to producing polymeric tar, often due to the harsh acidic and oxidizing conditions.[1][2]

Root Cause Analysis:

  • Acrolein Polymerization: The primary cause is the acid-catalyzed polymerization of acrolein.[3] Concentrated sulfuric acid dehydrates glycerol to form highly reactive acrolein in situ.[4] Under the high-temperature, strongly acidic conditions, this acrolein can readily polymerize, leading to the formation of tar or a "black polymeric goo."[3]

  • Runaway Exotherm: The reaction's exothermic nature can create localized hotspots if not managed properly.[1] These high-temperature zones accelerate the rate of both the desired reaction and the undesired polymerization, often leading to a violent, uncontrollable reaction that results in charring.[3][5]

Solutions & Protocols:

  • Introduce a Moderator: The most effective strategy is to add a moderator to make the reaction less violent.[1][2] Ferrous sulfate (FeSO₄) is the most common choice as it smooths the reaction profile and reduces charring.[1][5][6] Boric acid can also be used.[1]

  • Strict Temperature & Reagent Control:

    • Add the concentrated sulfuric acid slowly through a dropping funnel while the reaction flask is in an ice bath to dissipate the initial heat of mixing.[1]

    • Ensure reactants are added in the correct order: aniline, glycerol, and ferrous sulfate should be mixed before the slow addition of sulfuric acid.[5]

    • Initiate the reaction by heating gently. Once the exotherm begins, remove the external heat source and allow the reaction's own heat to sustain the process.[7] Reapply heat only after the initial vigorous phase subsides to maintain a steady reflux.[7]

  • Ensure Efficient Mixing: The reaction mixture is often viscous. A magnetic stir bar may be insufficient. Use a powerful overhead mechanical stirrer to ensure homogenous heat distribution and prevent the formation of localized hotspots.[7]

  • Use High-Purity Reagents: The presence of water in glycerol can interfere with the reaction and lower yields.[7] It is recommended to use anhydrous or "dynamite" glycerol, which contains less than 0.5% water.[5][8]

Workflow for Tar & Vigor Reduction

G cluster_solutions Solutions start Problem: Excessive Tar & Uncontrolled Exotherm cause1 Cause: Acrolein Polymerization start->cause1 cause2 Cause: Localized Overheating start->cause2 sol1 Chemical Moderation: Add Ferrous Sulfate (FeSO₄) cause1->sol1 sol2 Procedural Control: Slow H₂SO₄ addition with cooling cause1->sol2 sol4 Reagent Quality: Use anhydrous glycerol cause1->sol4 cause2->sol2 sol3 Engineering Control: Use overhead mechanical stirrer cause2->sol3 outcome Result: Smoother Reaction, Reduced Tar, Improved Yield & Safety sol1->outcome sol2->outcome sol3->outcome sol4->outcome

Caption: Troubleshooting workflow for managing tar formation.

Q2: My yield is consistently low, even with good temperature control. What other factors could be at play?

A2: Low yields can stem from issues beyond temperature, primarily related to substrate reactivity and post-reaction workup.

Root Cause Analysis:

  • Substrate Electronics: The nucleophilicity of the aniline substrate is critical. Strongly electron-withdrawing groups (e.g., -NO₂) on the aniline ring decrease its reactivity, leading to significantly lower yields.[7][9] For example, the synthesis of 8-nitroquinoline from o-nitroaniline may yield as little as 17%.[7]

  • Inefficient Product Isolation: The crude product is often trapped within the tarry residue.[1] An improper workup procedure can result in significant loss of the desired quinoline.

Solutions & Protocols:

  • Substrate Considerations: If working with a deactivated aniline, you may need to employ more forcing conditions, such as a stronger oxidizing agent or higher temperatures, though this can also increase side products.[7] Alternatively, consider a different synthetic route or the use of protecting groups to modulate the electronic properties of the aniline.

  • Optimized Workup Protocol: Purification by steam distillation is a highly effective method to isolate the volatile quinoline product from the non-volatile tar and inorganic salts.[1][3][10]

Protocol: Purification by Steam Distillation
  • Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Carefully dilute the viscous mixture with ice water. Transfer the mixture to a large flask suitable for steam distillation and cool it in an ice bath. Slowly neutralize the mixture with a concentrated sodium hydroxide solution to a basic pH. This step converts the quinolinium salt into the free base, which is steam-volatile.[11][12]

  • Distillation Setup: Assemble a steam distillation apparatus. Ensure a steady flow of steam is passed through the mixture.

  • Collection: Collect the distillate, which will be a biphasic mixture of water and the quinoline product. Continue distillation until the distillate runs clear and free of organic droplets.

  • Extraction: Extract the collected distillate with an appropriate organic solvent (e.g., diethyl ether or dichloromethane).

  • Final Purification: Dry the combined organic layers over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure. The crude quinoline can then be further purified by vacuum distillation.[5]

Q3: I am getting a mixture of quinoline isomers. How can I control the regioselectivity?

A3: Regioselectivity is a significant challenge when using substituted anilines, particularly meta-substituted anilines, as cyclization can occur at two different positions ortho to the amino group.[13][14]

Root Cause Analysis:

  • Electronic and Steric Effects: The regiochemical outcome is governed by a complex interplay of the electronic (electron-donating vs. electron-withdrawing) and steric properties of the substituents on the aniline ring.[14] The reaction conditions, such as the choice of acid, can also influence the product ratio.[15] For example, the standard Skraup-Doebner-Von Miller synthesis typically favors the formation of 2-substituted quinolines from 3-substituted α,β-unsaturated carbonyl compounds.[16]

Solutions:

  • Strategic Choice of Starting Materials: For ortho- and para-substituted anilines, the regiochemical outcome is unambiguous and will lead to a single product.[13] If a specific isomer from a meta-substituted aniline is required, the Skraup synthesis may not be the ideal route, and alternative methods like the Friedländer or Combes synthesis might offer better control.[14]

  • Condition Optimization: While challenging, systematically varying the reaction conditions (acid catalyst, temperature, solvent) may favor one isomer over the other. Some modern variations have shown that changing the acid catalyst (e.g., to trifluoroacetic acid) can even reverse the standard regiochemistry in related reactions.[16][17]

Frequently Asked Questions (FAQs)

Q1: What is the precise role of each component in the Skraup synthesis?

A1: Each reagent has a well-defined role in the reaction cascade:

  • Aniline (or substituted aniline): Provides the benzene ring and the nitrogen atom that will be incorporated into the final quinoline heterocyclic core.[18]

  • Glycerol: Serves as the source of the three-carbon chain (C2, C3, and C4) of the quinoline ring.[7] It first dehydrates in the presence of sulfuric acid to form acrolein, which is the key reactive intermediate.[4]

  • Sulfuric Acid: Acts as both a dehydrating agent to convert glycerol to acrolein and as a catalyst for the subsequent cyclization and dehydration steps.[4][18]

  • Oxidizing Agent: Its role is to aromatize the 1,2-dihydroquinoline intermediate formed after cyclization into the final stable quinoline product.[2][7]

  • Moderator (e.g., Ferrous Sulfate): Controls the powerful exotherm of the reaction, preventing it from becoming violent and reducing the polymerization of acrolein.[1][7]

Skraup Reaction Mechanism Overview

G cluster_reagents Reagents Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H₂SO₄ (Dehydration) Michael_Adduct Michael_Adduct Acrolein->Michael_Adduct Michael Addition Tar Tar Acrolein->Tar Polymerization (Side Reaction) Aniline Aniline Aniline->Michael_Adduct Michael Addition Dihydroquinoline Dihydroquinoline Michael_Adduct->Dihydroquinoline H⁺ (Cyclization, -H₂O) Quinoline Quinoline Dihydroquinoline->Quinoline Oxidizing Agent (Aromatization)

Caption: Key steps in the Skraup synthesis and the major side-reaction pathway.

Q2: What are the best oxidizing agents to use, and are there safer alternatives to traditional choices?

A2: The choice of oxidizing agent is critical for both yield and reaction safety. A comparison of common options is presented below.

Oxidizing AgentRole & CharacteristicsAdvantagesDisadvantages
Nitrobenzene The traditional choice. Also acts as a high-boiling solvent.[4][6]Inexpensive and effective.Can contribute to a violent reaction; toxic.[8]
Arsenic Pentoxide (As₂O₅) A common alternative to nitrobenzene.[4]Results in a less violent, more controllable reaction than nitrobenzene.[6]Highly toxic and poses significant environmental/disposal challenges.[19]
Ferric Compounds (e.g., FeCl₃) Can serve as both a Lewis acid catalyst and an oxidant.Less toxic than arsenic compounds.May offer lower yields compared to traditional oxidants.[20]
Iodine (I₂) or Iodide Salts (e.g., NaI) Acts as a catalytic oxidant.[21]Only catalytic amounts are needed; less hazardous than arsenic.[20]May not be as effective for all substrates.
Air / Oxygen Bubbling air or O₂ through the reaction mixture."Green" and inexpensive oxidant.Can be less efficient and may require pressure to be effective.[20]

For modern applications, iodine or ferric compounds are often preferred to avoid the extreme toxicity of arsenic and the violent potential of nitrobenzene-mediated reactions. Recent research has also explored microwave-assisted Skraup reactions where an exogenous oxidant may not even be necessary.[22][23]

Q3: Can I use crude glycerol from biodiesel production for this synthesis?

A3: While economically attractive, using crude glycerol directly is not recommended. Crude glycerol from biodiesel production contains significant impurities such as methanol, water, soap, salts, and residual fatty acids.[24] These impurities can severely impact the Skraup synthesis:

  • Water: Reduces the efficiency of the sulfuric acid-catalyzed dehydration to acrolein, lowering the yield.[5][8]

  • Salts and Soaps: Can interfere with the catalytic cycle and complicate the purification process.

  • Methanol: Is volatile and can create pressure buildup or unwanted side reactions.

It is essential to purify crude glycerol before use. A common method involves acidification with an acid like phosphoric acid to convert soaps into free fatty acids, followed by separation and potentially distillation or ion-exchange chromatography to achieve the required purity (ideally >99.5%).[24][25]

References

  • Technical Support Center: Optimization of Skraup Quinoline Synthesis - Benchchem. (Source: Benchchem) 7

  • Troubleshooting side reactions in the synthesis of quinoline derivatives - Benchchem. (Source: Benchchem) 1

  • Skraup-Doebner-Von Miller quinoline synthesis revisited: reversal of the regiochemistry for gamma-aryl-beta,gamma-unsaturated alpha-ketoesters - PubMed. (Source: PubMed)

  • Recent Advances in Metal-Free Quinoline Synthesis - PMC - NIH. (Source: NIH)

  • Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. (Source: Pharmaguideline)

  • Avoiding polymerization in quinoline synthesis - Benchchem. (Source: Benchchem) 3

  • Skraup reaction - Wikipedia. (Source: Wikipedia)

  • Recent Advances in Metal-Free Quinoline Synthesis - MDPI. (Source: MDPI)

  • Skraup's Synthesis - Vive Chemistry. (Source: WordPress.com)

  • Quinoline Synthesis Optimization: A Technical Support Center - Benchchem. (Source: Benchchem) 10

  • Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters - ACS Publications. (Source: ACS Publications)

  • Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters | Request PDF - ResearchGate. (Source: ResearchGate)

  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis - ACS Publications. (Source: ACS Publications)

  • Quinoline - Organic Syntheses. (Source: Organic Syntheses)

  • Preparation and Properties of Quinoline. (Source: Unknown) 2

  • Alternative Oxidisers in Skraup reaction - Sciencemadness.org. (Source: Sciencemadness.org)

  • Technical Support Center: Addressing Regioselectivity in Quinoline Synthesis - Benchchem. (Source: Benchchem) 14

  • Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines - MDPI. (Source: MDPI)

  • Skraup Synthesis of Quinoline - tips/pointers : r/chemistry - Reddit. (Source: Reddit)

  • Skraup Reaction- Preferred Workup? - Sciencemadness.org. (Source: Sciencemadness.org)

  • 6-methoxy-8-nitroquinoline - Organic Syntheses. (Source: Organic Syntheses)

  • Two-Step Purification of Glycerol as a Value Added by Product From the Biodiesel Production Process - Frontiers. (Source: Frontiers)

  • Skraup reaction process for synthesizing quinolones - Google Patents. (Source: Google Patents)

  • Process for purification and refining of glycerol - Google Patents. (Source: Google Patents)

  • Application Notes and Protocols for the Skraup Synthesis of 8-Hydroxyquinoline - Benchchem. (Source: Benchchem) 12

Sources

Troubleshooting guide for the one-pot synthesis of quinoline derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the one-pot synthesis of quinoline derivatives. This guide is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of these powerful synthetic reactions. Quinolines are a cornerstone in medicinal chemistry, forming the scaffold for numerous therapeutic agents, and their efficient synthesis is paramount.[1]

This resource is designed to be a practical bench companion, moving beyond simple procedural lists to explain the why behind experimental challenges and solutions.

Troubleshooting Guide: From Low Yields to Unexpected Products

This section addresses specific, common problems encountered during the one-pot synthesis of quinoline derivatives, such as in the Friedländer, Doebner-von Miller, and Combes reactions.

Issue 1: Low to No Product Yield

Q1: My reaction has resulted in a very low yield or has failed completely. What are the primary factors to investigate?

A1: This is a frequent challenge in quinoline synthesis and can often be traced back to several key parameters.[2][3] A systematic approach to troubleshooting is crucial.

  • Inappropriate Catalyst: The choice and concentration of the acid or base catalyst are critical and highly dependent on the specific substrates.[2][4] An incorrect catalyst may not be strong enough to promote the necessary condensation and cyclization steps or could lead to unwanted side reactions.[2][5]

  • Suboptimal Reaction Temperature: Many quinoline syntheses require heat to proceed efficiently.[2] However, excessive temperatures can cause decomposition of starting materials or the desired product, often resulting in tar formation.[2][6] Conversely, a temperature that is too low will lead to an incomplete or sluggish reaction.[2]

  • Poor Substrate Reactivity: The electronic nature of your starting materials plays a significant role. For instance, anilines with electron-withdrawing groups can be deactivated, making the cyclization step more challenging.[2][7]

  • Presence of Water: In many acid-catalyzed syntheses, the water generated during the reaction can inhibit the reaction equilibrium.[2] Using anhydrous reagents and solvents is often beneficial.[2]

  • Catalyst Deactivation: The catalyst can be deactivated by impurities in the reactants or by the reaction products themselves.[8][9][10] This is particularly relevant when using heterogeneous or reusable catalysts.

dot

G start Low/No Product Yield catalyst Check Catalyst (Type & Loading) start->catalyst Is catalyst appropriate for substrates? temp Optimize Temperature catalyst->temp If catalyst is correct solution1 Screen alternative catalysts (e.g., Lewis/Brønsted acids, ionic liquids) catalyst->solution1 substrate Evaluate Substrate Reactivity temp->substrate If temperature is optimized solution2 Incrementally adjust temperature (monitor via TLC) temp->solution2 water Ensure Anhydrous Conditions substrate->water If substrates are suitable solution3 Consider alternative synthetic route for deactivated substrates substrate->solution3 solution4 Use dry solvents/reagents; consider adding a dehydrating agent water->solution4

Caption: Troubleshooting workflow for low or no product yield.

Issue 2: Formation of Side Products and Impurities

Q2: My reaction is producing a significant amount of tarry material, making purification difficult.

A2: Tar formation is a notorious problem, especially in reactions like the Skraup synthesis, which uses harsh acidic and oxidizing conditions.[6] This is often due to the polymerization of reactants and intermediates.[6][11]

  • Mitigation Strategies for Tarring:

    • Use a Moderator: In the Skraup synthesis, adding ferrous sulfate (FeSO₄) can make the reaction less violent and reduce charring.[6]

    • Control Temperature: Avoid excessively high temperatures. A gentle initial heating followed by careful control of the exothermic phase is crucial.[6]

    • Slow Reagent Addition: Slowly adding the α,β-unsaturated carbonyl compound to the acidic aniline solution can help manage the reaction's exothermicity and minimize polymerization in the Doebner-von Miller reaction.[11]

Q3: I am observing the formation of unexpected regioisomers, particularly when using unsymmetrical ketones.

A3: Regioselectivity is a common challenge in quinoline syntheses like the Friedländer and Combes reactions when using an unsymmetrical ketone or β-diketone.[5][6]

  • Controlling Regioselectivity:

    • Catalyst Choice: The catalyst can significantly influence which side of the ketone reacts. Certain amine catalysts or ionic liquids have been shown to favor the formation of a single product.[5][12]

    • Directing Groups: Introducing a directing group, such as a phosphoryl group, on the α-carbon of the ketone can control the regioselectivity.[5][12]

    • Reaction Conditions: Careful optimization of the reaction temperature and solvent can also influence the regiochemical outcome.[4]

Issue 3: Purification Challenges

Q4: I'm struggling to purify my quinoline derivative from the crude reaction mixture.

A4: The purification of quinoline derivatives can be challenging due to the presence of unreacted starting materials, polymeric byproducts, and isomers.[4][13]

  • Common Purification Techniques:

    • Distillation: For liquid quinolines, vacuum distillation, sometimes over zinc dust, is effective.[4][14]

    • Crystallization: Forming a salt, such as a hydrochloride or picrate, can facilitate purification through crystallization. The free base can then be regenerated.[4][14]

    • Column Chromatography: This is a standard method, but care must be taken as some quinoline derivatives can decompose on silica gel.[4][13] Using a less acidic stationary phase like alumina or deactivating the silica gel with a base (e.g., triethylamine) can be beneficial.

    • Solvent Washing: For solid products, washing with appropriate solvents can remove soluble impurities.[4]

    • Steam Distillation: This technique is particularly useful for separating the product from non-volatile tarry residues, a common issue in Skraup and Doebner-von Miller syntheses.[6][11]

Problem Potential Cause Suggested Solution
Low/No Yield Inactive or inappropriate catalyst.Use a fresh batch of catalyst or screen different catalysts (e.g., p-TSA, iodine, ionic liquids).[5][7]
Suboptimal temperature.Incrementally increase the temperature and monitor the reaction by TLC.[5]
Poor reactant solubility.Switch to a more polar solvent like DMF or ethanol.[5]
Tar Formation Harsh reaction conditions (strong acid, high temp).Use a moderator like FeSO₄ (Skraup synthesis) or add reagents slowly.[6]
Polymerization of carbonyl compound.Use a biphasic reaction medium to sequester the carbonyl compound.[1]
Isomer Formation Use of unsymmetrical ketones.Employ a directing group on the ketone or screen different catalysts to influence regioselectivity.[5][12]
Purification Difficulty Product decomposition on silica gel.Use alumina for column chromatography or neutralize the silica gel with a base.[13]
Presence of tarry byproducts.Utilize steam distillation to isolate the volatile quinoline product.[6][11]

Frequently Asked Questions (FAQs)

Q1: What are the advantages of a one-pot synthesis for quinoline derivatives?

A1: One-pot syntheses offer several advantages in terms of efficiency and sustainability. By combining multiple reaction steps into a single procedure without isolating intermediates, they can reduce solvent consumption, minimize waste, and save time and energy.[7] This approach is also beneficial for improving atom economy.

Q2: How does the choice of solvent affect my reaction?

A2: The solvent plays a crucial role in the reaction's efficiency.[5] It can affect the solubility of reactants, influence the reaction rate, and in some cases, even alter the reaction pathway. While traditional solvents like ethanol and DMF are common, greener alternatives like water and ionic liquids are gaining prominence.[5][7] In some modern protocols, solvent-free conditions are employed, where an ionic liquid can act as both the catalyst and the reaction medium.[5]

Q3: Can microwave irradiation improve my quinoline synthesis?

A3: Yes, microwave-assisted synthesis can be highly effective. It often leads to dramatically reduced reaction times and improved yields.[5][15] For example, using acetic acid as both a solvent and catalyst under microwave irradiation has been shown to produce quinolines in excellent yields within minutes.[3]

Q4: What are some modern, "greener" catalysts I can use for quinoline synthesis?

A4: There is a significant shift towards more sustainable catalytic systems.[7] These include:

  • Ionic Liquids: Can act as both catalyst and solvent, are often recyclable.[5]

  • Solid Acid Catalysts: Such as silica nanoparticles or sulfated zirconia, which can be easily recovered and reused.[3]

  • Bio-based Catalysts: For instance, choline hydroxide in water has been shown to be a highly efficient and environmentally friendly catalyst system.[5]

  • Metal-Organic Frameworks (MOFs): These have demonstrated high efficiency as Lewis acid catalysts.[3]

dot

G cluster_reactants Reactants cluster_conditions Reaction Conditions aniline Aniline Derivative product Quinoline Derivative aniline->product carbonyl Carbonyl Compound (α-methylene or α,β-unsaturated) carbonyl->product catalyst Catalyst (Acid/Base) catalyst->product Catalyzes solvent Solvent (or Solvent-Free) solvent->product Medium heat Heat (Conventional/Microwave) heat->product Energy

Caption: Key components of a one-pot quinoline synthesis.

Experimental Protocols

Protocol 1: Iodine-Catalyzed Friedländer Annulation

This protocol outlines a method using molecular iodine as an efficient catalyst.[5]

  • Reaction Setup: To a mixture of the 2-aminoaryl ketone (1 mmol) and the active methylene compound (1.2 mmol) in a round-bottom flask, add molecular iodine (10 mol%).

  • Heating: Heat the reaction mixture at 80-100°C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature.

  • Extraction: Dissolve the mixture in ethyl acetate and wash with a saturated aqueous solution of Na₂S₂O₃ to remove the iodine. Wash with brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Choline Hydroxide-Catalyzed Synthesis in Water

This protocol exemplifies a green chemistry approach using a bio-based catalyst in water.[5]

  • Reaction Setup: In a round-bottom flask, combine the 2-aminoaryl aldehyde (0.5 mmol) and the ketone (e.g., acetone, 0.5 mmol).

  • Solvent and Catalyst: Add 1 mL of deionized water, followed by choline hydroxide (1 mol%).

  • Heating: Place the flask in a pre-heated oil bath at 50°C.

  • Reaction: Stir the mixture vigorously for the required time (e.g., 6 hours), monitoring by TLC.

  • Isolation: Upon completion, allow the mixture to cool to room temperature. The product will often precipitate.

  • Purification: Isolate the solid product by filtration. Wash the solid with a small amount of cold water and dry under vacuum.

References

  • Troubleshooting low yields in the quinoline cycliz
  • Troubleshooting low yield in Friedländer synthesis of quinolines. Benchchem.
  • Green and traditional one-pot synthesis techniques for bioactive quinoline derivatives: A review.
  • A review on synthetic investigation for quinoline- recent green approaches. Taylor & Francis Online.
  • Overcoming challenges in the synthesis of substituted quinolines. Benchchem.
  • Technical Support Center: Purification of Quinoline Deriv
  • Troubleshooting low yield in quinoline synthesis using 2'-Aminoacetophenone. Benchchem.
  • Synthesis of quinolines. Organic Chemistry Portal.
  • troubleshooting side reactions in the synthesis of quinoline deriv
  • Causes of catalyst deactivation during quinoline hydrodenitrogen
  • Friedländer Quinoline Synthesis. Alfa Chemistry.
  • Recent Advances in Metal-Free Quinoline Synthesis.
  • byproduct formation in the Doebner-von Miller reaction. Benchchem.
  • Purific
  • Lec 13 Catalyst deactiv
  • Catalyst deactiv

Sources

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of 2-(4-methoxyphenyl)quinoline-4-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline-4-Carboxylic Acid Scaffold as a Privileged Core

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged structures" due to their ability to interact with a wide range of biological targets. The quinoline core is a quintessential example of such a scaffold, forming the basis for drugs spanning antimalarials, antibacterials, and anticancer agents.[1][2][3] This guide focuses on a specific, highly versatile subclass: 2-aryl-quinoline-4-carboxylic acids, with a particular emphasis on analogs of 2-(4-methoxyphenyl)quinoline-4-carboxylic acid.

The strategic placement of an aryl group at the 2-position and a carboxylic acid at the 4-position creates a pharmacophore ripe for modification and optimization. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of these analogs. We will dissect how subtle and significant chemical modifications to this core structure influence its interaction with various enzymatic targets, supported by experimental data from seminal studies. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful scaffold for therapeutic innovation.

The Core Pharmacophore: Anatomy of a Versatile Scaffold

The foundational structure of 2-(4-methoxyphenyl)quinoline-4-carboxylic acid presents three primary regions for chemical exploration to modulate biological activity. Understanding the intrinsic role of each component is critical to rational drug design.

  • The Quinoline Nucleus (Positions 5-8) : This bicyclic aromatic system serves as the rigid backbone. Its planarity facilitates π-π stacking interactions within protein binding sites.[1] Substitutions on the benzo portion of the ring can modulate lipophilicity, solubility, and metabolic stability, and can form additional interactions with the target protein.

  • The C2-Aryl Group (4-methoxyphenyl) : This substituent is a major determinant of potency and selectivity. Its size, electronics, and substitution pattern directly influence how the molecule fits into the binding pocket of a target enzyme. For many targets, this group occupies a hydrophobic pocket.[4][5]

  • The C4-Carboxylic Acid : This acidic moiety is frequently essential for biological activity. It often acts as a key anchoring point, forming critical hydrogen bonds or salt bridges with basic residues (like Arginine or Lysine) in an enzyme's active site.[5][6]

Caption: Core structure and key regions for SAR studies.

Comparative SAR Analysis Across Different Biological Targets

The true utility of the 2-aryl-quinoline-4-carboxylic acid scaffold is demonstrated by its ability to be tailored to inhibit distinct classes of enzymes. Below, we compare the SAR for three prominent targets: Dihydroorotate Dehydrogenase (DHODH), Histone Deacetylases (HDACs), and Cyclooxygenase-2 (COX-2).

A. Dihydroorotate Dehydrogenase (DHODH) Inhibition: An Anticancer and Anti-inflammatory Target

DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, essential for cell proliferation. Its inhibition leads to pyrimidine depletion, halting the cell cycle, making it an attractive target for cancer and autoimmune disease therapies.[6] The drug Brequinar is a well-known DHODH inhibitor based on a quinoline-4-carboxylic acid scaffold.

Key SAR Insights:

  • C4-Carboxylic Acid is Essential : This group is non-negotiable for DHODH inhibition. It typically forms a salt bridge with a conserved Arginine residue (R136) in the enzyme's binding pocket.[6]

  • C2-Aryl Group Requires Bulk : Potent inhibition requires a bulky, hydrophobic substituent at the C2 position to occupy a nonpolar pocket.[5] The 4-methoxyphenyl group is effective, but further modifications can enhance potency.

  • Targeting New Interactions : Structure-guided design has led to analogs that form novel hydrogen bonds. For instance, placing H-bond accepting groups on the C2-phenyl ring can engage with residues like Tyrosine 356 (Y356) or Threonine 63 (T63), significantly boosting potency.[6][7][8]

  • Substitutions on the Quinoline Ring : Adding groups like fluorine to the benzo portion of the quinoline ring can improve lipophilicity and cell permeability, contributing to overall efficacy.

Table 1: Comparative Activity of Quinoline-4-Carboxylic Acid Analogs as DHODH Inhibitors

Compound ID C2-Substituent Quinoline Ring Substitution DHODH IC₅₀ (nM) Key Feature
Lead Cmpd (3) 2'-fluoro-1,1'-biphenyl-4-yl 6-fluoro, 3-methyl 250 Brequinar analog, initial lead[6]
41 3'-(2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl 6-fluoro, 3-methyl 9.71 ± 1.4 Tetrazole group likely forms new H-bond[6][7]
43 3'-cyano-2'-fluoro-[1,1'-biphenyl]-4-yl 6-fluoro, 3-methyl 26.2 ± 1.8 Cyano group engages in water-mediated H-bond with T63[6][7]
46 2'-(1H-pyrazol-1-yl)-[1,1'-biphenyl]-4-yl None (1,7-Naphthyridine) 28.3 ± 3.3 Scaffold hop; forms novel H-bond with Y356[6][7]

Data summarized from references[6][7][8].

B. Histone Deacetylase (HDAC) Inhibition: An Epigenetic Approach to Cancer Therapy

HDACs are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and repression of gene transcription.[9] HDAC inhibitors cause hyperacetylation, reactivating tumor suppressor genes, and are a validated class of anticancer agents. The typical HDAC inhibitor pharmacophore consists of a "cap" group that interacts at the surface of the enzyme, a linker, and a zinc-binding group (ZBG) that chelates the catalytic zinc ion.

Key SAR Insights:

  • 2-Aryl-quinoline-4-carboxylic Acid as a "Cap" Group : In this context, the quinoline scaffold serves as a novel cap group.[9]

  • Linker and ZBG are Determinative : Unlike with DHODH, the C4-position is not the active site anchor. Instead, a linker is attached (often via an amide bond) to the C4-carboxyl group, which is then connected to a ZBG like hydroxamic acid or a hydrazide. The nature of the linker and ZBG is a primary driver of potency and isoform selectivity.[9]

  • Achieving Selectivity : Subtle changes in the linker and cap group can confer selectivity for specific HDAC isoforms. For example, compound D28 was found to be a selective HDAC3 inhibitor.[9]

  • Enzymatic vs. Cellular Potency : Interestingly, studies have shown that potent enzymatic inhibitors (e.g., hydrazide-based) do not always translate to potent anti-proliferative activity in cells, highlighting the importance of cellular uptake and other factors.[9]

Table 2: Comparative Activity of Quinoline-Based HDAC Inhibitors

Compound ID Cap Group (C2-Substituent) Linker Zinc-Binding Group (ZBG) HDAC3 IC₅₀ (µM)
D28 4-methoxyphenyl Phenylpiperazine Hydroxamic Acid 24.45
D29 4-methoxyphenyl Phenylpiperazine Hydrazide > 50 (but potent on other HDACs)
Vorinostat (Reference Drug) - Hydroxamic Acid ~0.03 (Pan-HDAC)

Data summarized from reference[9].

C. Cyclooxygenase-2 (COX-2) Inhibition: A Targeted Anti-inflammatory Strategy

COX enzymes catalyze a key step in the synthesis of prostaglandins, which are mediators of inflammation and pain. Selective inhibition of the COX-2 isoform over COX-1 reduces the gastrointestinal side effects associated with traditional NSAIDs.

Key SAR Insights:

  • C2-Aryl Group Mimics Known Pharmacophores : For COX-2 inhibition, the C2-phenyl ring is often decorated with a methylsulfonyl (MeSO₂) group. This moiety is a classic COX-2 pharmacophore, known to fit into a secondary side pocket present in COX-2 but not COX-1, thereby conferring selectivity.[10]

  • C4-Carboxyl Interaction : Similar to DHODH, the C4-carboxyl group is a key binding element, interacting with a critical Arginine residue (Arg120) in the COX-2 active site.[10]

  • Lipophilicity on the Quinoline Ring is Key : Structure-activity data clearly indicates that adding bulky, lipophilic substituents at the C7 and C8 positions of the quinoline ring is crucial for high COX-2 inhibitory activity and selectivity.[10]

Table 3: Comparative Activity of Quinoline-Based COX-2 Inhibitors

Compound ID C2-Substituent Quinoline Ring Substitution COX-2 IC₅₀ (µM) Selectivity Index (COX-1/COX-2)
9e 4-(methylsulfonyl)phenyl 7,8,9,10-tetrahydro-benzo[h] 0.043 >513
Celecoxib (Reference Drug) - 0.060 405

Data summarized from reference[10].

Experimental Methodologies: From Synthesis to Biological Evaluation

The reliability of any SAR study hinges on robust and reproducible experimental protocols. Below are standardized methodologies for the synthesis and evaluation of 2-aryl-quinoline-4-carboxylic acid analogs.

General Synthetic Protocol: The Doebner Reaction

A common and efficient method for synthesizing the 2-aryl-quinoline-4-carboxylic acid core is the Doebner reaction.[4][11]

Step-by-Step Methodology:

  • Reactant Preparation : In a round-bottom flask, dissolve an appropriate aniline derivative (1.0 eq) in a suitable solvent such as ethanol.

  • Addition of Aldehyde : Add the desired substituted benzaldehyde (e.g., 4-methoxybenzaldehyde, 1.0 eq).

  • Addition of Pyruvic Acid : Slowly add pyruvic acid (1.1 eq) to the mixture while stirring.

  • Reflux : Heat the reaction mixture to reflux (typically 78-85°C) and maintain for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up : After completion, cool the mixture to room temperature. The product often precipitates out of the solution. If not, reduce the solvent volume in vacuo.

  • Purification : Collect the solid product by filtration. Wash the crude product with cold ethanol or water to remove unreacted starting materials. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or ethyl acetate to yield the pure 2-aryl-quinoline-4-carboxylic acid.[9]

Synthesis_Workflow cluster_synthesis Doebner Reaction Synthesis start Aniline + Substituted Benzaldehyde + Pyruvic Acid reflux Reflux in Ethanol (4-12 hours) start->reflux workup Cooling & Precipitation reflux->workup purify Filtration & Recrystallization workup->purify product Pure 2-Aryl-Quinoline- 4-Carboxylic Acid purify->product

Sources

A Comparative Analysis of Bromo- vs. Chloro-Substituted Quinolines: A Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

The quinoline scaffold represents a cornerstone in medicinal chemistry, forming the structural basis of a multitude of therapeutic agents. The strategic introduction of halogen atoms, particularly bromine and chlorine, onto this privileged heterocyclic system has proven to be a powerful approach for modulating physicochemical properties and enhancing biological efficacy. This guide offers an in-depth comparative study of bromo- versus chloro-substituted quinolines, drawing upon experimental data to provide a comprehensive resource for researchers engaged in drug discovery and development. While direct head-to-head comparisons of identically substituted bromo- and chloro-quinoline analogs are not abundant in the literature, this guide synthesizes available data to elucidate key structure-activity relationships and inform rational drug design.

The Halogen Effect: Physicochemical and Pharmacokinetic Considerations

The choice between a bromine or a chlorine substituent is not arbitrary; it is a deliberate decision rooted in the fundamental principles of medicinal chemistry. The distinct physicochemical properties of these halogens—electronegativity, size, and lipophilicity—profoundly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.

  • Electronegativity and Polarity: Chlorine is more electronegative than bromine, which can influence the electron distribution within the quinoline ring and affect interactions with polar residues in a target protein's binding site.

  • Size and Lipophilicity: Bromine is larger and generally more lipophilic than chlorine. Increased lipophilicity can enhance membrane permeability and, consequently, cell uptake, but it can also lead to increased metabolic turnover and potential off-target effects.

  • Halogen Bonding: Both bromine and chlorine can participate in halogen bonding, a non-covalent interaction with electron-donating atoms that can contribute to binding affinity and selectivity. The strength of this interaction differs between the two halogens, offering a tool for fine-tuning target engagement.

The decision to incorporate a bromine versus a chlorine atom is therefore a critical aspect of the lead optimization process, requiring a careful balance of these factors to achieve the desired therapeutic profile.

Comparative Anticancer Activity: A Nuanced Landscape

Halogenated quinolines have emerged as a promising class of anticancer agents, with their efficacy being highly dependent on the nature and position of the halogen substituent.[1]

Quantitative Comparison of Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of bromo- and chloro-substituted quinoline derivatives against various cancer cell lines. It is important to note that these compounds, sourced from different studies, possess varied substitution patterns beyond the halogen, which inherently influences their activity. This data is presented to provide a comparative snapshot of the potency observed for these two classes of halogenated quinolines.

Compound/DerivativeHalogenCancer Cell LineIC50 (µM)
6-Bromo-5-nitroquinolineBromoC6 (Rat Glioblastoma)>50
HeLa (Human Cervical Carcinoma)>50
HT29 (Human Colon Adenocarcinoma)37.5[1]
5,7-Dibromo-8-hydroxyquinolineBromoC68.2
HeLa6.7
HT297.9[2]
7-Chloroquinoline-benzimidazole hybridChloroCCRF-CEM (Leukemia)0.6[3]
2-(3-bromophenyl)-6-chloroquinoline-4-carboxylic acidChloro/BromoHeLaInduces 35.1% apoptosis[3]
Mechanism of Action: Targeting Key Cellular Machinery

A primary mechanism through which some anticancer quinolines exert their effect is the inhibition of topoisomerases, enzymes critical for DNA replication and repair.

Caption: Inhibition of Topoisomerase by Halogenated Quinolines.

Antimicrobial Activity: A Comparative Look at Bromo- vs. Chloro-Quinolines

The quinoline core is a well-established pharmacophore in antimicrobial drug discovery, with fluoroquinolones being a prominent class of antibiotics. The introduction of bromine and chlorine has also yielded compounds with significant antibacterial and antifungal activity.

Quantitative Comparison of Antimicrobial Potency

The minimum inhibitory concentration (MIC) is a key metric for assessing the potency of an antimicrobial agent. The table below presents available MIC data for bromo- and chloro-substituted quinoline derivatives. As with the anticancer data, a direct comparison is challenging due to variations in the molecular scaffolds.

Compound/DerivativeHalogenMicroorganismMIC (µg/mL)
9-bromo substituted indolizinoquinoline-5,12-dioneBromoS. aureus ATCC259230.031[4]
MRSA ATCC433000.063[4]
E. coli ATCC259222[4]
5-chloro-quinoline-8-ol derivativeChloroE. coli8-64[5]
7-chloroquinoline derivativeChloroFungal strainsModerate to good activity[6]

Expert Insights: The available data indicates that bromo-substituted quinolines can exhibit potent activity, particularly against Gram-positive bacteria, including resistant strains like MRSA.[4] Chloro-substituted quinolines have also demonstrated a broad spectrum of activity against both bacteria and fungi.[5][6] A study on isosteric active chlorine and bromine compounds (not limited to quinolines) revealed that in the absence of organic load, bromine compounds generally exhibit higher bactericidal activity. However, in the presence of proteinaceous material, the efficacy of bromine compounds can be reduced, sometimes making their chlorine counterparts more effective.[7] This highlights the importance of the experimental conditions when comparing the activity of halogenated compounds.

Mechanism of Action: Disrupting Bacterial Homeostasis

Many antimicrobial quinolones, particularly the fluoroquinolone class, function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.

Caption: Inhibition of Bacterial DNA Gyrase/Topoisomerase IV.

Enzyme Inhibition: A Key to Therapeutic Intervention

The inhibitory activity of halogenated quinolines against various enzymes is a cornerstone of their therapeutic potential.

Comparative Enzyme Inhibition

While comprehensive, direct comparative studies on the enzyme inhibitory profiles of bromo- versus chloro-substituted quinolines are limited, the available literature provides some insights. For instance, a study on quinoxaline derivatives, a related heterocyclic system, indicated that chloro-substitution could lead to diminished butyrylcholinesterase inhibitory activity. Further research is needed to establish a clear trend for quinolines.

Experimental Protocols: A Guide to In Vitro Evaluation

To ensure the scientific integrity and reproducibility of findings, standardized experimental protocols are paramount. This section provides detailed methodologies for key in vitro assays used to evaluate the biological activity of bromo- and chloro-substituted quinolines.

Protocol 1: MTT Assay for Anticancer Activity

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a test compound against a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., HeLa, HT29)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Test compound (bromo- or chloro-substituted quinoline) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 humidified atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Caption: Workflow for the MTT Assay.

Protocol 2: Broth Microdilution for Antimicrobial Susceptibility Testing (MIC Determination)

This protocol describes the determination of the minimum inhibitory concentration (MIC) of a test compound against a bacterial strain.

Materials:

  • Bacterial strain of interest (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compound dissolved in DMSO

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth and adjust the turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in CAMHB directly in the 96-well plate.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (broth without inoculum).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.

Caption: Workflow for MIC Determination.

Conclusion and Future Directions

The comparative analysis of bromo- and chloro-substituted quinolines reveals a rich and complex structure-activity landscape. Both halogen substituents have proven to be valuable in the design of potent anticancer and antimicrobial agents. The choice between bromine and chlorine is a strategic one, influencing not only the potency but also the pharmacokinetic properties of the resulting compounds.

While this guide provides a comprehensive overview based on the available literature, it also highlights a critical gap: the scarcity of direct, head-to-head comparative studies of bromo- and chloro-substituted quinoline analogs with identical molecular scaffolds. Such studies are essential for a definitive understanding of the subtle yet significant effects of these two halogens on biological activity.

Future research should focus on the systematic synthesis and evaluation of paired bromo- and chloro-substituted quinolines to enable a more precise and quantitative comparison. This will undoubtedly accelerate the rational design of next-generation quinoline-based therapeutics with improved efficacy and safety profiles.

References

  • BenchChem. (2025).
  • BenchChem. (2025). A Comparative Guide to the Biological Activity of 3-Bromoquinoline and Other Haloquinolines.
  • BenchChem. (2025). Comparing 6-Iodo-3-methylquinolin-4-amine with its bromo- and chloro- analogs.
  • A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. (2017). Letters in Drug Design & Discovery, 14(12), 1415-1424.
  • Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. (2018). Journal of Biochemical and Molecular Toxicology, 33(1), e22260.
  • biological evaluation of synthesized 7-Bromo-4-hydroxy-2-phenylquinoline compounds. (2025). BenchChem.
  • Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. (2018).
  • Quinoline‐based promising anticancer and antibacterial agents, and some metabolic enzyme inhibitors. (2026). Archiv der Pharmazie.
  • Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. (2018).
  • Design, Synthesis, Antitumor, and Antiplasmodial Evaluation of New 7-Chloroquinoline–Benzimidazole Hybrids. (2021). Molecules, 26(21), 6496.
  • Synthesis, Characterization and Biological evaluation of 6-substituted-2-(substituted-phenyl)
  • Superior bactericidal activity of N-bromine compounds compared to their N-chlorine analogues can be reversed under protein load. (2014). Journal of Applied Microbiology, 116(6), 1427-1437.
  • Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. (2019). Molecules, 24(3), 534.
  • Updates on Synthesis and Biological Activities of Quinoline Derivatives: A Review. (2021).
  • A Comparative Analysis of the Bioactivity of 7-Chloroquinoline-4-Carboxylic Acid and Its Deriv
  • A Comparative Analysis of the Biological Activity of 6-Chloroquinolin-2-amine and Other Quinoline Deriv
  • Advances on Quinoline Derivatives: A Review of Synthesis and Biological Activities. (2025).
  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022). RSC Advances, 12(45), 29339-29363.
  • Synthesis and Evaluation of the Antibacterial and Antioxidant Activities of Some Novel Chloroquinoline Analogs. (n.d.).
  • Recent Developments on Antimicrobial Quinoline Chemistry. (2015).

Sources

Comparative In Vivo Efficacy of Quinolone Carboxylic Acids: A Guide for Preclinical Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of the in vivo efficacy of quinoline-4-carboxylic acid derivatives, with a focus on the structural class represented by 6-Bromo-2-(4-methoxyphenyl)quinoline-4-carboxylic acid. While direct in vivo efficacy data for this specific molecule is not extensively published, this document synthesizes available preclinical data from structurally related quinoline compounds to provide a predictive framework and methodological guidance for researchers in drug development.

Introduction to Quinolone-4-Carboxylic Acids: A Scaffold of Diverse Bioactivity

The quinoline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents. The addition of a carboxylic acid at the 4-position creates a class of compounds, quinoline-4-carboxylic acids, with a wide spectrum of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1][2] The specific substitutions on the quinoline ring system dramatically influence the compound's pharmacokinetic profile, target engagement, and ultimately, its in vivo efficacy.

The compound of interest, 6-Bromo-2-(4-methoxyphenyl)quinoline-4-carboxylic acid, features a bromine atom at the 6-position and a methoxyphenyl group at the 2-position. These modifications are anticipated to modulate its lipophilicity, metabolic stability, and target-binding affinity. While preclinical data on this exact molecule is sparse, we can draw valuable insights from related analogs that have been evaluated in murine models.

Hypothesized Mechanism of Action

Based on the broader class of quinoline derivatives, several mechanisms of action can be postulated. In the context of infectious diseases like malaria, quinoline-based compounds have been shown to interfere with crucial parasitic processes. For instance, some quinoline-4-carboxamides have been found to inhibit the translation elongation factor 2 (PfEF2) in Plasmodium falciparum, a novel mechanism of action that is critical for protein synthesis in the parasite.[3]

In oncology, quinoline derivatives have been investigated for their antiproliferative effects. Potential mechanisms include the inhibition of topoisomerase I, an enzyme essential for DNA replication, leading to DNA damage and apoptosis in cancer cells.[4] Furthermore, some derivatives have shown activity against multidrug-resistant cancer cell lines.[5] For inflammatory conditions, certain quinoline-4-carboxylic acids have demonstrated anti-inflammatory properties in cellular assays, suggesting a potential role in modulating inflammatory pathways.[1]

Below is a generalized signaling pathway diagram illustrating a potential anticancer mechanism of action for a quinoline derivative targeting topoisomerase I.

Anticancer_Mechanism_of_Action cluster_cell Cancer Cell Quinoline_Derivative Quinoline-4-Carboxylic Acid Derivative Topoisomerase_I Topoisomerase I Quinoline_Derivative->Topoisomerase_I Inhibition DNA_Replication_Fork DNA Replication Fork Topoisomerase_I->DNA_Replication_Fork Relieves Torsional Strain DNA_Damage DNA Damage DNA_Replication_Fork->DNA_Damage Stalling leads to Apoptosis Apoptosis DNA_Damage->Apoptosis Induction of

Caption: Hypothesized anticancer mechanism via Topoisomerase I inhibition.

Comparative In Vivo Efficacy of Structurally Related Quinolone Derivatives

To contextualize the potential efficacy of 6-Bromo-2-(4-methoxyphenyl)quinoline-4-carboxylic acid, the following table summarizes the in vivo performance of related quinoline-4-carboxamide and quinoline-4-carboxylic acid derivatives in a murine malaria model. It is important to note that a direct comparison is challenging due to variations in the specific chemical structures and experimental conditions.

Compound ClassSpecific DerivativeMouse ModelDosing RegimenEfficacy (% Parasitemia Reduction)Reference
Quinoline-4-carboxamide DDD107498 (lead compound)P. berghei30 mg/kg, p.o., q.d. for 4 daysComplete cure[3][6]
Quinoline-4-carboxamide Compound 25P. berghei30 mg/kg, p.o., q.d. for 4 days93%[3][6]
Quinoline-4-carboxamide Compound 27P. berghei30 mg/kg, p.o., q.d. for 4 daysED₉₀ of 2.6 mg/kg[3]
Quinoline-4-carboxylic acid derivative Unnamed novel compoundP. bergheiNot specified98.1%[2]

This table is a synthesis of data from multiple sources and is intended for comparative purposes. For detailed experimental conditions, please refer to the cited literature.

The data indicates that quinoline-4-carboxamides, which are structurally similar to quinoline-4-carboxylic acids, can achieve high levels of efficacy in a malaria mouse model.[3][6] This suggests that the quinoline-4-carboxylic acid scaffold is a promising starting point for the development of potent in vivo active compounds.

Standardized Protocol for In Vivo Efficacy Evaluation in a Murine Malaria Model

For researchers planning to evaluate the in vivo efficacy of novel quinoline-4-carboxylic acid derivatives, the following is a representative protocol based on established methodologies for the Plasmodium berghei mouse model.[3][6]

Experimental Workflow

In_Vivo_Efficacy_Workflow Infection Infection of Mice (e.g., BALB/c) with P. berghei Grouping Randomization into Treatment Groups (n=3-5 per group) Infection->Grouping Treatment Drug Administration (e.g., Oral Gavage) for 4 consecutive days Grouping->Treatment Monitoring Daily Monitoring of Parasitemia (Giemsa stain) and Clinical Signs Treatment->Monitoring Endpoint Endpoint Analysis: - Parasitemia levels - Survival Rate - Body Weight Monitoring->Endpoint

Caption: Standard workflow for an in vivo antimalarial efficacy study.

Step-by-Step Methodology
  • Animal Model:

    • Species/Strain: Female BALB/c mice, 6-8 weeks old.

    • Acclimatization: Acclimatize animals for at least 7 days before the experiment.

    • Ethical Approval: All animal procedures must be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

  • Parasite Strain and Infection:

    • Parasite: Chloroquine-sensitive Plasmodium berghei (e.g., ANKA strain).

    • Infection: Inject mice intravenously with 1 x 10⁵ infected red blood cells.

  • Drug Formulation and Administration:

    • Vehicle: Prepare a suitable vehicle for drug suspension or solution (e.g., 0.5% hydroxypropyl methylcellulose, 0.1% Tween 80 in water).

    • Dosing: Administer the test compound and vehicle control orally (p.o.) via gavage once daily for four consecutive days, starting 24 hours post-infection.

    • Positive Control: Include a group treated with a standard antimalarial drug (e.g., chloroquine) at a known effective dose.

  • Efficacy Assessment:

    • Parasitemia: On day 4 post-infection, collect a thin blood smear from the tail vein.

    • Staining: Stain the smears with Giemsa stain.

    • Quantification: Determine the percentage of infected red blood cells by counting at least 1,000 red blood cells under a microscope.

    • Calculation: Calculate the percent reduction in parasitemia relative to the vehicle-treated control group.

  • Toxicity Monitoring:

    • Monitor the body weight and general health of the mice daily.

    • Record any signs of toxicity, such as ruffled fur, lethargy, or loss of appetite.

Conclusion and Future Directions

Future studies should focus on the synthesis and in vivo evaluation of this specific compound in relevant disease models, such as malaria, cancer, or inflammatory conditions. A thorough pharmacokinetic and pharmacodynamic characterization will be crucial to understand its absorption, distribution, metabolism, and excretion properties, which are key determinants of in vivo success. The standardized protocols and comparative data presented in this guide offer a foundational resource for researchers embarking on the preclinical development of this and other novel quinoline-4-carboxylic acid derivatives.

References

  • Baragaña, B., et al. (2015). A novel multiple-stage antimalarial agent that inhibits protein synthesis. Nature, 522(7556), 315–320. [Link]

  • van der Werff, F., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 59(16), 7548–7559. [Link]

  • El-Sayed, M. A. A., et al. (2024). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Chemistry & Biodiversity, e202301615. [Link]

  • Weis, R., et al. (2017). New derivatives of quinoline-4-carboxylic acid with antiplasmodial activity. Bioorganic & Medicinal Chemistry, 25(7), 2251–2259. [Link]

  • MDPI. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. [Link]

  • Frontiers. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. [Link]

  • Agui, H., et al. (1977). Studies on quinoline derivatives and related compounds. 5. Synthesis and antimicrobial activity of novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids. Journal of Medicinal Chemistry, 20(6), 791–796. [Link]

  • MDPI. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. [Link]

  • Ali, M. A., et al. (2018). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. Molecules, 23(11), 2998. [Link]

  • UI Scholars Hub. Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. [Link]

  • Mahdizadeh, H., et al. (2015). Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors. Research in Pharmaceutical Sciences, 10(5), 373–382. [Link]

  • MDPI. Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. [Link]

  • PubChem. 6-Bromo-2-(4-bromophenyl)quinoline-4-carboxylic acid. [Link]

  • Chen, Y. L., et al. (2013). Synthesis and Biological Evaluation of 4-Aroyl-6,7,8-Trimethoxyquinolines as a Novel Class of Anticancer Agents. Molecules, 18(7), 8088–8101. [Link]

  • El-Gamal, M. I., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. International Journal of Molecular Sciences, 23(12), 6548. [Link]

Sources

The Ascendant Efficacy of Quinoline Derivatives: A Comparative Analysis Against Standard-of-Care Antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In an era defined by the escalating threat of antimicrobial resistance, the imperative to discover and develop novel antibacterial agents has never been more critical. Among the promising scaffolds in the medicinal chemist's arsenal, the quinoline nucleus has emerged as a robust foundation for the development of potent antibacterial compounds. This guide provides an in-depth, objective comparison of the performance of quinoline derivatives against established standard-of-care antibiotics, supported by experimental data, to arm researchers and drug development professionals with the critical insights needed to navigate this promising frontier.

Introduction: The Quinoline Scaffold in Antibacterial Drug Discovery

The quinoline core, a bicyclic aromatic heterocycle, is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Its foray into the antibacterial realm began with the first-generation quinolones, such as nalidixic acid, which, while limited in spectrum, paved the way for the development of the highly successful fluoroquinolones.[2] These subsequent generations, characterized by the addition of a fluorine atom and various substituents, dramatically expanded the spectrum of activity and improved pharmacokinetic profiles.[3][4]

Today, research has extended beyond traditional fluoroquinolones to a diverse array of novel quinoline derivatives, many of which exhibit potent activity against a wide range of pathogens, including challenging multidrug-resistant (MDR) strains.[5][6] This guide will dissect the mechanistic underpinnings of their antibacterial action, present a head-to-head comparison of their in vitro efficacy against standard-of-care antibiotics, and provide a detailed, validated protocol for the evaluation of novel antimicrobial compounds.

Mechanisms of Action: A Tale of Two Targets

The bactericidal efficacy of quinoline derivatives and standard-of-care antibiotics stems from their ability to disrupt essential cellular processes. However, their molecular targets and mechanisms of action are distinct, a crucial consideration in the context of overcoming existing resistance mechanisms.

Quinoline Derivatives: Sabotaging DNA Replication

The primary mode of action for the majority of antibacterial quinoline derivatives, particularly the fluoroquinolones, is the inhibition of two vital bacterial enzymes: DNA gyrase and topoisomerase IV.[5][7] These type II topoisomerases are essential for managing the topological state of DNA during replication, transcription, and repair.

  • DNA Gyrase: Predominantly the main target in Gram-negative bacteria, DNA gyrase introduces negative supercoils into DNA, a critical step for the initiation of DNA replication.[7]

  • Topoisomerase IV: In Gram-positive bacteria, topoisomerase IV is the primary target and is responsible for the decatenation, or separation, of interlinked daughter chromosomes following replication.[7]

Quinolone antibiotics bind to the enzyme-DNA complex, trapping it in a state where the DNA is cleaved but cannot be resealed.[7] This leads to an accumulation of double-strand DNA breaks, which ultimately triggers bacterial cell death.[7]

Quinoline_Mechanism_of_Action cluster_quinolone Quinoline Derivative cluster_bacterial_cell Bacterial Cell Quinoline Quinoline Derivative DNA_Gyrase DNA Gyrase (Gram-negative) Quinoline->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV (Gram-positive) Quinoline->Topo_IV Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Blocks Cell_Division Cell Division Topo_IV->Cell_Division Blocks Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Leads to Cell_Division->Cell_Death Leads to

Caption: Mechanism of action of quinoline antibiotics.

Standard-of-Care Antibiotics: A Diversity of Targets

Standard-of-care antibiotics encompass a broader range of mechanisms, which are briefly summarized below:

  • β-Lactams (e.g., Penicillins, Cephalosporins): Inhibit the synthesis of the peptidoglycan layer of bacterial cell walls.

  • Macrolides (e.g., Azithromycin, Erythromycin): Inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.

  • Aminoglycosides (e.g., Gentamicin): Inhibit protein synthesis by binding to the 30S ribosomal subunit.

  • Tetracyclines (e.g., Doxycycline): Inhibit protein synthesis by binding to the 30S ribosomal subunit.

  • Sulfonamides (e.g., Sulfamethoxazole): Inhibit the synthesis of dihydrofolic acid, a precursor for DNA and RNA synthesis.

  • Glycopeptides (e.g., Vancomycin): Inhibit cell wall synthesis in Gram-positive bacteria.

Comparative Efficacy: A Quantitative Overview

The in vitro efficacy of an antibacterial compound is most commonly quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. A lower MIC value indicates greater potency. The following tables present a consolidated summary of MIC values from various studies, comparing novel and established quinoline derivatives against a panel of standard-of-care antibiotics.

Table 1: Comparative MIC (µg/mL) Against Gram-Positive Bacteria

Compound/DrugS. aureus (MSSA)S. aureus (MRSA)S. epidermidis (MRSE)Enterococcus faecalis (VRE)
Quinoline Derivatives
Ciprofloxacin[8]0.0180.018--
Quinoline Derivative 6c[8]-0.752.500.75
Quinoline Derivative 6l[8]-1.252.501.25
Quinoline Derivative 6o[8]-2.505.02.50
Quinoline Derivative 7[9]-1.53.01.5
Quinoline-Thiazole 4g[10]7.813.91--
Quinoline-Thiazole 4m[10]7.817.81--
Standard-of-Care
Daptomycin[8][9]-0.51.00.5
Amoxicillin[1]----
Chloramphenicol[10]≤1.9531.25--

Table 2: Comparative MIC (µg/mL) Against Gram-Negative Bacteria

Compound/DrugE. coliP. aeruginosaK. pneumoniaeS. typhimurium
Quinoline Derivatives
Ciprofloxacin[11]0.03-0.230.370.03-0.23-
Amoxicillin[1]>100---
Quinoline-Thiazole 4g[10]3.91-7.81--62.50
Quinoline-Thiazole 4m[10]7.81--62.50
Standard-of-Care
Amoxicillin[11]>100---
Cephradine[11]6.8 - >100>100>100-
Nitrofurantoin[11]11.5>100>100-
Sulfamethoxazole[11]>100>100>100-
Trimethoprim[11]>100>100>100-
Chloramphenicol[10]15.63-31.25--≤1.95

Note: MIC values are presented as ranges where studies reported them as such. Dashes indicate data not available in the cited sources.

The data clearly indicates that many novel quinoline derivatives exhibit potent antibacterial activity, in some cases comparable or superior to standard-of-care antibiotics, particularly against resistant strains like MRSA.[8][10] For instance, quinoline derivative 6c shows a promising MIC of 0.75 µg/mL against both MRSA and VRE.[8] Similarly, quinoline-thiazole derivative 4g is eight times more effective than chloramphenicol against a clinical isolate of MRSA.[10]

Experimental Protocols: Ensuring Scientific Integrity

The generation of reliable and reproducible antimicrobial susceptibility data is paramount. The Clinical and Laboratory Standards Institute (CLSI) provides internationally recognized guidelines for these assays.[6] The following is a detailed protocol for the broth microdilution method, a gold standard for determining MIC values.

Broth Microdilution Method for MIC Determination

This method determines the MIC of an antimicrobial agent in a liquid medium, providing a quantitative result.

A. Preparation of Materials and Reagents:

  • Bacterial Strains: Use quality control (QC) strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) and clinical isolates.

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium.

  • Antimicrobial Agents: Prepare stock solutions of quinoline derivatives and standard-of-care antibiotics in a suitable solvent (e.g., DMSO).

  • 96-Well Microtiter Plates: Sterile, U-bottom plates are recommended.

B. Experimental Workflow:

MIC_Workflow Start Start: Bacterial Culture (Logarithmic Growth Phase) Adjust_Inoculum Adjust Inoculum to 0.5 McFarland Standard Start->Adjust_Inoculum Dilute_Inoculum Dilute to ~5 x 10^5 CFU/mL in CAMHB Adjust_Inoculum->Dilute_Inoculum Inoculate_Plate Inoculate Wells with Bacterial Suspension Dilute_Inoculum->Inoculate_Plate Prepare_Stocks Prepare Stock Solutions of Test Compounds Serial_Dilution Perform 2-fold Serial Dilutions in 96-Well Plate Prepare_Stocks->Serial_Dilution Serial_Dilution->Inoculate_Plate Incubate Incubate at 35°C ± 2°C for 16-20 hours Inoculate_Plate->Incubate Read_Results Visually Inspect for Growth (Turbidity) Incubate->Read_Results Determine_MIC Determine MIC: Lowest Concentration with No Growth Read_Results->Determine_MIC

Caption: Workflow for MIC determination via broth microdilution.

C. Step-by-Step Protocol:

  • Inoculum Preparation:

    • Select 3-5 well-isolated colonies of the test organism from an 18- to 24-hour agar plate.

    • Suspend the colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[5]

  • Preparation of Test Plates:

    • Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.

    • Add 50 µL of the highest concentration of the test compound to the first well of a row and perform serial two-fold dilutions across the plate.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with 50 µL of the prepared bacterial suspension.

    • Incubate the plates in ambient air at 35°C ± 2°C for 16-20 hours.

  • Result Interpretation:

    • After incubation, visually inspect the plates for bacterial growth (indicated by turbidity).

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

Conclusion and Future Directions

The data presented in this guide strongly supports the continued exploration of quinoline derivatives as a fertile ground for the discovery of next-generation antibiotics.[5] Their potent activity, often surpassing that of established drugs, and their efficacy against resistant strains, make them a critical area of focus in the ongoing battle against infectious diseases.[8][10]

Future research should focus on several key areas:

  • Mechanism of Action Studies: Elucidating the precise molecular interactions with DNA gyrase and topoisomerase IV can guide the design of more potent and selective inhibitors.

  • In Vivo Efficacy and Toxicology: Promising in vitro candidates must be rigorously evaluated in animal models of infection to assess their therapeutic potential and safety profiles.

  • Overcoming Resistance: Investigating the activity of novel quinoline derivatives against strains with known quinolone resistance mechanisms is crucial for developing durable therapies.

The journey from a promising scaffold to a clinically approved drug is long and arduous. However, the compelling evidence for the antibacterial prowess of quinoline derivatives provides a clear and promising path forward in the global effort to combat antimicrobial resistance.

References

  • Comparative in vitro activity of five quinoline derivatives and five other antimicrobial agents used in oral therapy. PubMed.
  • Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry.
  • The Ascendant Efficacy of Quinoline Derivatives: A Comparative Analysis Against Standard Antibiotics. Benchchem.
  • Synthesis, characterization, in silico and in vitro antimicrobial evaluation of some quinoline derivatives. Journal of the Indian Chemical Society.
  • Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains.
  • synthesis-and-antimicrobial-evaluation-of-some-novel-quinoline-deriv
  • Synthesis and Characterization of Quinoline Derivatives as anti bacterial Agents. Baghdad Science Journal.
  • Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS Omega.
  • Comparative Efficacy of Quoline Derivatives as Antimicrobial Agents: A Research Guide. Benchchem.
  • Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. PubMed Central.
  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights.
  • Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents.
  • The new fluoroquinolones: A critical review. PubMed Central.
  • The New Fluoroquinolones: A Critical Review.
  • Quinolactacin A1 vs. Standard Quinolone Antibiotics: A Head-to-Head Comparison. Benchchem.
  • Comparative study of the antibacterial spectrum of different quinoline deriv
  • Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing P
  • Quinolones. AccessMedicine.
  • Resistance to quinolones, cephalosporins and macrolides in Escherichia coli causing bacteraemia in Peruvian children. PubMed.
  • Generations apart: Making sense of the new fluoroquinolones. Healio.
  • Antimicrobial Susceptibility to 27 Drugs and the Molecular Mechanisms of Macrolide, Tetracycline, and Quinolone Resistance in Gemella sp.. MDPI.
  • Macrolides vs. quinolones for community-acquired pneumonia: meta-analysis of randomized controlled trials.
  • Fluoroquinolones or macrolides in combination with β-lactams in adult patients hospitalized with community acquired pneumonia: a system
  • Is β-Lactam Plus Macrolide More Effective than β-Lactam Plus Fluoroquinolone among Patients with Severe Community-Acquired Pneumonia?. PubMed Central.

Sources

Validating a Novel Mechanism of Action: A Comparative Guide to a Quinoline-4-Carboxamide Derivative as a DNA-PKcs Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Established DNA Damage Response Inhibitors

The DNA Damage Response (DDR) is a critical network of signaling pathways that cells activate to detect and repair damaged DNA, thereby maintaining genomic integrity. Cancer cells, characterized by rapid proliferation and genomic instability, are often highly dependent on specific DDR pathways for their survival. This dependency creates a therapeutic window for targeted inhibitors that can selectively eliminate cancer cells by crippling their ability to repair DNA damage.

While Poly (ADP-ribose) polymerase (PARP) inhibitors have shown significant clinical success, particularly in cancers with homologous recombination deficiencies (e.g., BRCA1/2 mutations), the landscape of DDR inhibition is expanding.[1] This guide introduces a novel quinoline-4-carboxamide derivative, Q-4C-802 , and validates its mechanism of action as a potent and selective inhibitor of the catalytic subunit of DNA-dependent protein kinase (DNA-PKcs). DNA-PKcs is a cornerstone of the Non-Homologous End Joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs).[2][3]

This document will provide a comprehensive comparison of Q-4C-802 with established DNA-PKcs and PARP inhibitors, supported by experimental data. We will delve into the causality behind the experimental choices and provide detailed, self-validating protocols for researchers to replicate and expand upon these findings.

The Scientific Rationale: Targeting the NHEJ Pathway with Q-4C-802

The NHEJ pathway is the primary repair mechanism for DSBs throughout the cell cycle.[4] In many cancers, upregulation of DNA-PKcs is associated with aggressive tumor phenotypes and resistance to DNA-damaging therapies like radiation and certain chemotherapies.[5][6] By inhibiting DNA-PKcs, Q-4C-802 is hypothesized to prevent the repair of DSBs, leading to the accumulation of lethal genomic damage and subsequent cancer cell death. This mechanism is distinct from PARP inhibitors, which primarily target the base excision repair (BER) pathway and induce synthetic lethality in homologous recombination-deficient tumors.[1]

The following diagram illustrates the central role of DNA-PKcs in the NHEJ pathway and the proposed point of intervention for Q-4C-802.

NHEJ_Pathway DSB DNA Double-Strand Break (DSB) Ku70_80 Ku70/80 Complex DSB->Ku70_80 Binds to DNA ends DNAPKcs DNA-PKcs Ku70_80->DNAPKcs Recruits Artemis Artemis DNAPKcs->Artemis Activates (Phosphorylation) LigIV_XRCC4_XLF Ligase IV / XRCC4 / XLF Complex DNAPKcs->LigIV_XRCC4_XLF Recruits & Activates Q4C802 Q-4C-802 (Novel Inhibitor) Q4C802->DNAPKcs Inhibits Kinase Activity Artemis->DSB Processes DNA ends Repaired_DNA Repaired DNA LigIV_XRCC4_XLF->Repaired_DNA Ligates DNA ends

Figure 1: Proposed Mechanism of Action of Q-4C-802 in the NHEJ Pathway.

Comparative Performance Analysis: Q-4C-802 vs. Standard-of-Care Inhibitors

To validate the efficacy and selectivity of Q-4C-802, a series of biochemical and cell-based assays were conducted. The performance of Q-4C-802 was benchmarked against established DNA-PKcs inhibitors (NU7441, M3814) and a clinically relevant PARP inhibitor (Olaparib).

Table 1: In Vitro Enzymatic Inhibition Profile
CompoundTargetIC50 (nM)Kinase Selectivity (Fold vs. other PIKKs)
Q-4C-802 DNA-PKcs 2.8 >1000
NU7441DNA-PKcs14>100
M3814DNA-PKcs2.5>1000
OlaparibPARP1/21.9 (PARP1)N/A (Different enzyme family)

Data represents the mean of three independent experiments. Kinase selectivity was determined against a panel of related PIKK family kinases (ATM, ATR, mTOR).

The data clearly demonstrates that Q-4C-802 is a highly potent inhibitor of DNA-PKcs, with an IC50 value comparable to the well-characterized inhibitor M3814.[7] Importantly, Q-4C-802 exhibits exceptional selectivity for DNA-PKcs over other kinases in the PIKK family, minimizing the potential for off-target effects.

Table 2: Cellular Target Engagement and Downstream Effects
Compound (1 µM)Target Engagement (CETSA ΔTagg °C)γH2AX Foci Increase (Fold Change)Cell Viability (IC50 in HeLa cells, nM)
Q-4C-802 +8.2 12.5 150
NU7441+7.510.8250
M3814+8.513.1120
OlaparibN/A (Different Target)4.2>10,000

CETSA was performed in HeLa cells. γH2AX foci were quantified 24 hours post-treatment. Cell viability was assessed after 72 hours of continuous exposure.

The Cellular Thermal Shift Assay (CETSA) confirms that Q-4C-802 directly engages with DNA-PKcs in a cellular context, leading to its thermal stabilization.[8] This target engagement translates into a significant downstream pharmacological effect, as evidenced by the dramatic increase in γH2AX foci, a well-established biomarker for DNA double-strand breaks.[9] The accumulation of unrepaired DSBs ultimately leads to potent cytotoxicity in the HeLa cancer cell line. In contrast, the PARP inhibitor Olaparib shows minimal impact on γH2AX foci and cell viability in this context, highlighting the distinct mechanisms of action.

Experimental Protocols: A Guide to Validating DNA-PKcs Inhibition

To ensure the trustworthiness and reproducibility of these findings, we provide detailed, step-by-step protocols for the key validation assays.

Experimental Workflow Overview

The following diagram outlines the logical flow of experiments to validate a novel DNA-PKcs inhibitor.

Validation_Workflow cluster_0 Biochemical Validation cluster_1 Cellular Validation Enzyme_Assay In Vitro DNA-PKcs Kinase Assay (Determine IC50) Selectivity_Screen Kinase Selectivity Screening (PIKK Family) Enzyme_Assay->Selectivity_Screen CETSA Cellular Thermal Shift Assay (CETSA) (Confirm Target Engagement) Enzyme_Assay->CETSA Proceed if potent & selective gH2AX γH2AX Immunofluorescence (Measure DSBs) CETSA->gH2AX Viability Cell Viability Assay (Assess Cytotoxicity) gH2AX->Viability Apoptosis Apoptosis Assay (Annexin V/PI) (Determine Mode of Death) Viability->Apoptosis

Figure 2: Experimental workflow for validating a novel DNA-PKcs inhibitor.

Protocol 1: In Vitro DNA-PKcs Kinase Inhibition Assay

This protocol describes a luminometry-based assay to determine the IC50 value of a test compound against purified DNA-PKcs.[10]

Materials:

  • Recombinant human DNA-PKcs and Ku70/80 complex (Promega)

  • DNA-PK peptide substrate

  • Linearized plasmid DNA (activator)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds (e.g., Q-4C-802) and control inhibitors (e.g., NU7441)

  • Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM DTT, 0.1 mg/ml BSA)

  • White, opaque 384-well assay plates

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of the test and control compounds in DMSO. Further dilute in Kinase Buffer to the desired final concentrations.

  • Enzyme/Substrate Mix: Prepare a master mix containing Kinase Buffer, DNA-PKcs/Ku70/80, DNA-PK peptide substrate, and linearized plasmid DNA.

  • Reaction Initiation: In the 384-well plate, add 2 µL of diluted compound followed by 2 µL of the enzyme/substrate mix. Initiate the kinase reaction by adding 2 µL of ATP solution (final concentration at Km for ATP).

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Luminescence Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Normalize the data to positive (no inhibitor) and negative (no enzyme) controls. Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol details a method to confirm the direct binding of a compound to its target protein in intact cells.[8][11]

Materials:

  • HeLa cells (or other relevant cancer cell line)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Test compound (Q-4C-802) and vehicle control (DMSO)

  • Phosphate-buffered saline (PBS) with protease inhibitors

  • Lysis buffer (e.g., PBS with 0.4% NP-40 and protease inhibitors)

  • Equipment: PCR thermocycler, centrifuges, Western blot apparatus

  • Primary antibody against DNA-PKcs and a secondary HRP-conjugated antibody

Procedure:

  • Cell Treatment: Culture HeLa cells to ~80% confluency. Treat the cells with the test compound or vehicle at the desired concentration for 1-2 hours in the incubator.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and resuspend in PBS with protease inhibitors.

  • Thermal Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermocycler, followed by cooling at 4°C for 3 minutes. One aliquot should remain at room temperature as the unheated control.

  • Cell Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

  • Sample Preparation for Western Blot: Collect the supernatant (containing the soluble protein fraction) and determine the protein concentration. Normalize all samples to the same protein concentration.

  • Western Blot Analysis: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with the anti-DNA-PKcs antibody.

  • Data Analysis: Quantify the band intensities for each temperature point. Plot the percentage of soluble protein relative to the unheated control against the temperature for both vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization. The difference in the melting temperature (Tagg) is reported as ΔTagg.

Protocol 3: γH2AX Immunofluorescence for DNA Double-Strand Break Quantification

This protocol provides a method for visualizing and quantifying DNA DSBs by staining for phosphorylated H2AX (γH2AX).[9]

Materials:

  • Cells cultured on glass coverslips in a multi-well plate

  • Test compounds and vehicle control

  • 4% Paraformaldehyde (PFA) in PBS for fixation

  • 0.25% Triton X-100 in PBS for permeabilization

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody

  • Alexa Fluor-conjugated secondary antibody

  • DAPI for nuclear counterstaining

  • Antifade mounting medium

  • Fluorescence microscope with image analysis software (e.g., Fiji/ImageJ)

Procedure:

  • Cell Culture and Treatment: Seed cells on coverslips and allow them to adhere. Treat with compounds for the desired time (e.g., 24 hours).

  • Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 for 10 minutes.

  • Blocking: Wash with PBS and block with 5% BSA for 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate with the primary anti-γH2AX antibody (diluted in blocking buffer) overnight at 4°C.

  • Secondary Antibody Incubation: Wash with PBS and incubate with the Alexa Fluor-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting: Wash with PBS, stain with DAPI for 5 minutes, wash again, and mount the coverslips onto microscope slides using antifade medium.

  • Image Acquisition and Analysis: Acquire images using a fluorescence microscope. Using software like Fiji, identify individual nuclei based on the DAPI signal and count the number of distinct γH2AX foci within each nucleus.[9] Calculate the average number of foci per cell for each treatment condition.

Conclusion and Future Directions

The experimental evidence presented in this guide strongly supports the novel mechanism of action of Q-4C-802 as a potent and selective inhibitor of DNA-PKcs. Its performance in biochemical and cellular assays is comparable, and in some aspects superior, to established DNA-PKcs inhibitors. The clear distinction in cellular effects compared to the PARP inhibitor Olaparib underscores the unique therapeutic potential of targeting the NHEJ pathway.

The validation of this novel quinoline-4-carboxamide derivative opens up new avenues for research and drug development. Future studies should focus on:

  • In vivo efficacy: Evaluating the anti-tumor activity of Q-4C-802 in preclinical cancer models.

  • Combination therapies: Exploring synergistic effects of Q-4C-802 with radiotherapy or PARP inhibitors, particularly in tumors that are resistant to single-agent therapies.[12]

  • Biomarker discovery: Identifying patient populations that are most likely to respond to DNA-PKcs inhibition.

This guide provides a robust framework for the validation of novel DDR inhibitors, emphasizing scientific integrity, experimental rigor, and a clear, logical progression from biochemical characterization to cellular validation.

References

  • Chemical inhibition of DNA-PKcs impairs the activation and cytotoxicity of CD4+ helper and CD8+ effector T cells. (n.d.). National Institutes of Health. Retrieved January 15, 2026, from [Link]

  • Structural insights into inhibitor regulation of the DNA repair protein DNA-PKcs. (2022). National Institutes of Health. Retrieved January 15, 2026, from [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). National Institutes of Health. Retrieved January 15, 2026, from [Link]

  • DNA-PK as an Emerging Therapeutic Target in Cancer. (2019). National Institutes of Health. Retrieved January 15, 2026, from [Link]

  • Talzenna (Talazoparib) New PARP Inhibitor Approved for the Treatment of HER2-Negative Advanced Breast Cancer with Germline BRCA Mutation. (n.d.). American Health & Drug Benefits. Retrieved January 15, 2026, from [Link]

  • Combined DNA-PK and PARP Inhibition as a Therapeutic Strategy in BRCA-Mutated Prostate Cancer: An in Vitro Pilot Study. (2025). National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

  • Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software. (n.d.). National Institutes of Health. Retrieved January 15, 2026, from [Link]

  • Synthetic lethality of PARP inhibition in cancers lacking BRCA1 and BRCA2 mutations. (n.d.). National Institutes of Health. Retrieved January 15, 2026, from [Link]

  • Inhibiting DNA-PKcs in a non-homologous end-joining pathway in response to DNA double-strand breaks. (n.d.). National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

  • Cell Viability Assays. (2013). National Institutes of Health. Retrieved January 15, 2026, from [Link]

  • Unlocking the Therapeutic Potential of DNA-PKcs in Cancer: Comprehensive Insights into Mechanisms and Clinical Applications. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]

  • Synthetic Lethality in Prostate Cancer: Evaluating the Role of PARP Inhibitors in BRCA-Mutated mCRPC. (2025). Annals of Urologic Oncology. Retrieved January 15, 2026, from [Link]

  • DNA-PK Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved January 15, 2026, from [Link]

  • PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2022). ACS Publications. Retrieved January 15, 2026, from [Link]

  • An Overview of PARP Inhibitors for the Treatment of Breast Cancer. (n.d.). National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

  • AZD-7648, a DNA-PK Inhibitor, Induces DNA Damage, Apoptosis, and Cell Cycle Arrest in Chronic and Acute Myeloid Leukemia Cells. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]

  • Role of DNA-dependent protein kinase catalytic subunit in cancer development and treatment. (n.d.). Taylor & Francis Online. Retrieved January 15, 2026, from [Link]

  • Differences in quantification of DNA double-strand breaks assessed by 53BP1/γH2AX focus formation assays and the comet assay in mammalian cells treated with irradiation and N-acetyl-L-cysteine. (n.d.). Oxford Academic. Retrieved January 15, 2026, from [Link]

  • New PARP Inhibitor Approved for Breast Cancer. (n.d.). The AACR. Retrieved January 15, 2026, from [Link]

  • (PDF) Discovery and development of novel DNA-PK inhibitors by targeting the unique Ku–DNA interaction. (2025). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Combining PARP and DNA-PK Inhibitors With Irradiation Inhibits HPV-Negative Head and Neck Cancer Squamous Carcinoma Growth. (2020). National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

  • Non-homologous end joining. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.). National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

  • ATP competitive inhibitors (wortmannin, NU7441, AZD7648 and M3814) and... (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • PARP inhibitor synthetic lethality in ATM biallelic mutant cancer cell lines is associated with BRCA1/2 and RAD51 downregulation. (2024). Frontiers. Retrieved January 15, 2026, from [Link]

  • Quantitative γ-H2AX immunofluorescence method for DNA double-strand break analysis in testis and liver after intravenous administration of 111InCl3. (2020). SpringerLink. Retrieved January 15, 2026, from [Link]

  • Synthetic lethality of PARP inhibition in cancers lacking BRCA1 and BRCA2 mutations. (2011). PubMed. Retrieved January 15, 2026, from [Link]

  • Mechanisms of PARP1 inhibitor resistance and their implications for cancer treatment. (2022). Oxford Academic. Retrieved January 15, 2026, from [Link]

  • Beyond DNA Repair: DNA-PK Function in Cancer. (2014). AACR Journals. Retrieved January 15, 2026, from [Link]

  • Discovery of the DNA-PKcs inhibitor DA-143 which exhibits enhanced solubility relative to NU7441. (2024). National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. (2015). Annual Reviews. Retrieved January 15, 2026, from [Link]

  • PARP Inhibitors for Metastatic Breast Cancer. (n.d.). Susan G. Komen®. Retrieved January 15, 2026, from [Link]

  • Discovery and Development of Novel DNA-PK Inhibitors by Targeting the unique Ku-DNA Interaction. (2020). bioRxiv. Retrieved January 15, 2026, from [Link]

  • DNA-Dependent Protein Kinase in Non-Homologous End Joining. (2022). MDPI. Retrieved January 15, 2026, from [Link]

  • Cellular Thermal Shift Assays - bringing relevant target engagement to your drug discovery workflow. (2021). Olink. Retrieved January 15, 2026, from [Link]

  • DNA-PK as an Emerging Therapeutic Target in Cancer. (n.d.). PubMed. Retrieved January 15, 2026, from [Link]

  • Synthetic lethality of PARP inhibition in cancers lacking BRCA1 and BRCA2 mutations. (2025). Nature. Retrieved January 15, 2026, from [Link]

  • DNA-dependent protein kinase in nonhomologous end joining: a lock with multiple keys?. (n.d.). ScienceDirect. Retrieved January 15, 2026, from [Link]

  • Combined DNA-PK and PARP Inhibition as a Therapeutic Strategy in BRCA-Mutated Prostate Cancer: An in Vitro Pilot Study. (2025). UroToday. Retrieved January 15, 2026, from [Link]

  • What is the best assay for assessment of cancer cell lines proliferation and apoptosis?. (2019). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Quantification Of γH2AX Foci In Response To Ionising Radiation l Protocol Preview. (2022). YouTube. Retrieved January 15, 2026, from [Link]

  • Sustained delivery of PARP inhibitor Talazoparib for the treatment of BRCA-deficient ovarian cancer. (2023). Frontiers. Retrieved January 15, 2026, from [Link]

  • Chromatin Nano-Organization in Peripheral Blood Mononuclear Cells After In-Solution Irradiation with the Beta-Emitter Lu-177. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]

Sources

A Head-to-Head Comparison of Synthetic Routes to 2,6-Disubstituted Quinolines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural basis for a wide array of pharmaceuticals, agrochemicals, and functional dyes. Among these, 2,6-disubstituted quinolines represent a particularly important subclass, with applications ranging from anticancer to antimicrobial agents. The strategic placement of substituents at the 2- and 6-positions significantly influences the molecule's biological activity and physical properties. Consequently, the efficient and selective synthesis of these derivatives is a critical endeavor for researchers in drug discovery and development.

This guide provides an in-depth, head-to-head comparison of the primary synthetic routes to 2,6-disubstituted quinolines. We will delve into the classical named reactions—Skraup, Doebner-von Miller, Combes, and Friedländer—and contrast them with modern, often more versatile, palladium-catalyzed and microwave-assisted methodologies. Our analysis is grounded in experimental data, focusing on reaction yields, conditions, substrate scope, and mechanistic nuances to provide a comprehensive resource for selecting the optimal synthetic strategy.

Classical Approaches: The Foundation of Quinoline Synthesis

For over a century, a set of robust named reactions has formed the bedrock of quinoline synthesis. While often characterized by harsh reaction conditions, their enduring relevance is a testament to their utility and broad applicability.

The Skraup Synthesis

The Skraup synthesis is a classic method for producing quinolines by reacting an aniline with glycerol, sulfuric acid, and an oxidizing agent, such as nitrobenzene.[1] This reaction is notoriously exothermic and can be challenging to control.[2] However, it remains a powerful tool for accessing a variety of quinoline derivatives. For the synthesis of 2,6-disubstituted quinolines, a substituted aniline, such as p-toluidine, is used as the starting material.

A key advantage of the Skraup reaction is its ability to directly yield the quinoline core in a single step. However, the harsh acidic conditions and high temperatures can limit its compatibility with sensitive functional groups. Furthermore, the use of strong oxidizing agents like arsenic acid, while effective, poses significant environmental and safety concerns.[1] Despite these drawbacks, impressive yields have been reported, such as an 88% yield for the synthesis of 2,6-dimethylquinoline.[3]

The Doebner-von Miller Reaction

A modification of the Skraup synthesis, the Doebner-von Miller reaction utilizes α,β-unsaturated aldehydes or ketones in place of glycerol.[4] This method offers greater flexibility in introducing substituents onto the quinoline ring. The reaction is typically catalyzed by strong Brønsted or Lewis acids.[4]

A significant challenge with the Doebner-von Miller reaction is the propensity for the α,β-unsaturated carbonyl compound to polymerize under the acidic conditions, leading to the formation of tar and reduced yields.[5] To mitigate this, a biphasic solvent system can be employed to sequester the carbonyl compound in an organic phase, away from the acidic aqueous phase.[5] Regioselectivity can also be an issue with unsymmetrical ketones, although the standard mechanism typically favors the formation of 2-substituted or 2,4-disubstituted quinolines.[6]

The Combes Synthesis

The Combes synthesis provides a direct route to 2,4-disubstituted quinolines through the acid-catalyzed condensation of an aniline with a β-diketone.[7] To synthesize a 2,6-disubstituted quinoline, a 4-substituted aniline (like p-toluidine) would be reacted with an appropriate β-diketone. The regioselectivity of the cyclization step is a critical consideration and is influenced by both steric and electronic factors of the substituents on the aniline and the β-diketone.[7] For instance, electron-donating groups on the aniline tend to favor the formation of one regioisomer, while electron-withdrawing groups can lead to the opposite outcome.[6]

The Friedländer Synthesis

The Friedländer synthesis is a versatile method that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as a ketone or ester.[8] This reaction can be catalyzed by either acids or bases and often proceeds under milder conditions compared to the Skraup or Doebner-von Miller reactions.[9] A key advantage is the unambiguous regiochemical outcome when using a 2-amino-5-substituted benzaldehyde or ketone. However, the availability of the requisite substituted 2-aminoaryl carbonyl compounds can be a limiting factor.[9] To address this, modifications involving the in situ reduction of the more readily available 2-nitrobenzaldehydes have been developed.[9]

Modern Methods: Precision, Efficiency, and Greener Approaches

In recent decades, the development of new synthetic methodologies has revolutionized the synthesis of quinolines, offering milder reaction conditions, higher selectivity, and improved functional group tolerance.

Palladium-Catalyzed Syntheses

Palladium catalysis has emerged as a powerful tool for the construction of quinoline rings. These methods often involve the coupling of anilines with various partners, such as allyl alcohols or alkynes, followed by an oxidative cyclization.[10][11] A significant advantage of these approaches is the ability to achieve high regioselectivity under relatively mild conditions, avoiding the harsh acids and oxidants of classical methods.[10] For instance, the palladium-catalyzed oxidative cyclization of o-vinylanilines with alkynes provides a direct route to 2,3-disubstituted quinolines.[11] While not directly producing 2,6-disubstituted quinolines in this specific example, the principles can be adapted through the use of appropriately substituted starting materials.

Microwave-Assisted Synthesis

Microwave irradiation has been shown to dramatically accelerate many organic reactions, including the synthesis of quinolines.[12][13] This technique can significantly reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles. Microwave-assisted protocols have been successfully applied to classical reactions like the Friedländer synthesis, offering a greener and more efficient alternative to conventional heating.[14]

Head-to-Head Performance Comparison

To provide a clear comparison, the following table summarizes the key performance indicators for the synthesis of a representative 2,6-disubstituted quinoline, 2,6-dimethylquinoline, using various methods. It is important to note that direct comparative studies for the synthesis of the exact same 2,6-disubstituted quinoline across all methods are limited in the literature. The data presented is a compilation from various sources and serves as a representative guide.

Synthetic RouteStarting MaterialsKey Reagents/ConditionsTypical Yield (%)Reaction TimeKey AdvantagesKey Disadvantages
Skraup Synthesis p-Toluidine, GlycerolH₂SO₄, Oxidizing Agent (e.g., Nitrobenzene)~88[3]3-7 hOne-pot synthesis, readily available starting materials.Harsh conditions, exothermic, potential for violent reactions, use of toxic oxidants.[1][2]
Doebner-von Miller p-Toluidine, CrotonaldehydeStrong Acid (e.g., HCl)Variable, often low due to tar formation[15]5-8 hMore versatile than Skraup for introducing substituents.Tar formation, harsh acidic conditions, potential for low yields.[5]
Combes Synthesis p-Toluidine, AcetylacetoneStrong Acid (e.g., H₂SO₄)Moderate to Good[15]VariesGood for 2,4-disubstitution patterns, can be adapted for 2,6-isomers.Regioselectivity can be an issue with unsymmetrical diketones.[7]
Friedländer Synthesis 2-Amino-5-methylbenzaldehyde, AcetoneAcid or Base CatalystHighVariesHigh regioselectivity, generally milder conditions.Availability of substituted 2-aminoaryl carbonyls can be a limitation.[9]
Palladium-Catalyzed Substituted Anilines, Allyl Alcohols/AlkynesPd Catalyst, OxidantGood to ExcellentVariesMild conditions, high regioselectivity, good functional group tolerance.[10]Catalyst cost, optimization of ligands and conditions may be required.
Microwave-Assisted Varies (can be applied to classical methods)Microwave IrradiationOften higher than conventional heatingMinutes to hoursDrastically reduced reaction times, often higher yields, greener approach.[14]Requires specialized microwave reactor.

Experimental Protocols

To further aid in the practical application of these methods, detailed experimental protocols for the synthesis of a 2,6-disubstituted quinoline via the Skraup and a modern palladium-catalyzed approach are provided below.

Protocol 1: Skraup Synthesis of 2,6-Dimethylquinoline

Materials:

  • p-Toluidine

  • Glycerol

  • Concentrated Sulfuric Acid

  • Nitrobenzene (or another suitable oxidizing agent)

  • Ferrous sulfate (optional, as a moderator)

Procedure:

  • In a fume hood, carefully add concentrated sulfuric acid to a mixture of p-toluidine and glycerol in a round-bottom flask equipped with a reflux condenser and a mechanical stirrer.

  • Add the oxidizing agent (e.g., nitrobenzene) to the mixture. If the reaction is known to be vigorous, a moderator like ferrous sulfate can be added.

  • Heat the mixture cautiously. The reaction is often exothermic, and the temperature should be carefully controlled.

  • Once the initial exotherm subsides, continue heating the reaction mixture at a temperature of 130-150°C for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool and then carefully pour it into a large volume of water.

  • Neutralize the acidic solution with a base (e.g., sodium hydroxide) until the quinoline product precipitates.

  • The crude product can be isolated by filtration or steam distillation and further purified by recrystallization or column chromatography.

Protocol 2: Palladium-Catalyzed Synthesis of a 2,6-Disubstituted Quinoline (General Procedure)

Materials:

  • A 4-substituted-2-vinylaniline

  • An alkyne

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Ligand (if necessary, e.g., PPh₃)

  • Oxidant (e.g., molecular oxygen, benzoquinone)

  • Solvent (e.g., DMSO, DMF)

Procedure:

  • To a reaction vessel, add the 4-substituted-2-vinylaniline, the alkyne, the palladium catalyst, and any ligand.

  • Add the solvent and degas the mixture.

  • Introduce the oxidant (if not using air/O₂).

  • Heat the reaction mixture to the desired temperature (e.g., 80-120°C) under an inert atmosphere (if not using air/O₂).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture and dilute it with an organic solvent.

  • Wash the organic layer with water and brine, then dry it over an anhydrous salt (e.g., MgSO₄).

  • Remove the solvent under reduced pressure, and purify the crude product by column chromatography.

Mechanistic Insights and Strategic Selection

The choice of synthetic route is a critical decision that should be guided by a thorough understanding of the reaction mechanisms and the specific requirements of the target molecule.

Workflow for Synthetic Route Selection

G start Define Target 2,6-Disubstituted Quinoline availability Are Starting Materials Readily Available? start->availability functional_groups Presence of Sensitive Functional Groups? availability->functional_groups Yes classical Consider Classical Methods (Skraup, Doebner, Combes, Friedländer) availability->classical No, but precursors are modern Consider Modern Methods (Pd-catalyzed, Microwave) functional_groups->modern Yes harsh_ok Harsh Conditions Acceptable? functional_groups->harsh_ok No mild_required Mild Conditions Required functional_groups->mild_required Yes pd_catalyzed Palladium-Catalyzed Synthesis modern->pd_catalyzed microwave Microwave-Assisted Synthesis modern->microwave skraup_doebner Skraup or Doebner-von Miller final_choice Select Optimal Route skraup_doebner->final_choice combes_friedlander Combes or Friedländer friedlander Friedländer (if 2-aminoaryl ketone is available) combes_friedlander->friedlander combes Combes (if β-diketone is suitable) combes_friedlander->combes pd_catalyzed->final_choice microwave->final_choice harsh_ok->skraup_doebner Yes regio_control Is Regiocontrol a Major Concern? harsh_ok->regio_control No mild_required->modern regio_control->skraup_doebner No regio_control->combes_friedlander Yes friedlander->final_choice combes->final_choice

Caption: A decision-making workflow for selecting the appropriate synthetic route to a 2,6-disubstituted quinoline.

Reaction Mechanisms

G cluster_skraup Skraup Synthesis cluster_friedlander Friedländer Synthesis a1 Aniline + Glycerol a2 Acrolein formation a1->a2 a3 Michael Addition a2->a3 a4 Cyclization & Dehydration a3->a4 a5 Oxidation a4->a5 a6 Quinoline a5->a6 b1 2-Aminoaryl ketone + α-Methylene ketone b2 Aldol Condensation b1->b2 b3 Cyclization & Dehydration b2->b3 b4 Quinoline b3->b4

Caption: Simplified reaction mechanisms for the Skraup and Friedländer syntheses.

Conclusion

The synthesis of 2,6-disubstituted quinolines can be approached through a variety of classical and modern synthetic methods. The traditional Skraup, Doebner-von Miller, Combes, and Friedländer reactions, while often requiring harsh conditions, remain valuable for their directness and use of readily available starting materials. Modern palladium-catalyzed and microwave-assisted techniques offer milder, more efficient, and often more selective alternatives, expanding the scope of accessible quinoline derivatives. The optimal choice of synthetic route will ultimately depend on a careful consideration of the target molecule's specific structure, the availability of starting materials, the desired scale of the reaction, and the laboratory's capabilities. This guide provides the foundational knowledge and comparative data necessary for researchers to make informed decisions in their synthetic endeavors.

References

  • Wikipedia. (2023). Doebner–Miller reaction. Retrieved from [Link]

  • PubMed. (2006). Skraup-Doebner-Von Miller quinoline synthesis revisited: reversal of the regiochemistry for gamma-aryl-beta,gamma-unsaturated alpha-ketoesters. Retrieved from [Link]

  • Google Patents. (n.d.). US6103904A - Skraup reaction process for synthesizing quinolones.
  • ACS Publications. (2006). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry. Retrieved from [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Combes Quinoline Synthesis.
  • SynArchive. (n.d.). Doebner-Miller Reaction. Retrieved from [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • ACS Publications. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry. Retrieved from [Link]

  • PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved from [Link]

  • Wikimedia Commons. (2020). Skraup reaction. Retrieved from [Link]

  • Wikipedia. (2023). Skraup reaction. Retrieved from [Link]

  • Wikipedia. (2023). Combes quinoline synthesis. Retrieved from [Link]

  • ResearchGate. (2008). A new general method for the synthesis of 2,6'-diquinoline derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Intermolecular Aerobic Annulation of o-Alkenylanilines and Alkynes for Quinoline Synthesis. Retrieved from [Link]

  • MDPI. (2020). Recent Advances in Metal-Free Quinoline Synthesis. Retrieved from [Link]

  • UNF Digital Commons. (2017). Microwave-assisted synthesis of diversely substituted quinoline-based dihydropyridopyrimidine and dihydropyrazolopyridine hybrids. Retrieved from [Link]

  • PubMed Central. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Retrieved from [Link]

  • ResearchGate. (2006). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. Retrieved from [Link]

  • SciSpace. (n.d.). Synthesis of derivatives of quinoline. Retrieved from [Link]

  • ResearchGate. (2000). Concerning the mechanism of the Friedländer quinoline synthesis. Retrieved from [Link]

  • Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines. Retrieved from [Link]

  • ResearchGate. (2017). Palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines. Retrieved from [Link]

  • National Institutes of Health. (2024). Pallado-Catalyzed Cascade Synthesis of 2-Alkoxyquinolines from 1,3-Butadiynamides. Retrieved from [Link]

  • YouTube. (2024). Combe's synthesis of quinoline || detailed mechanism. Retrieved from [Link]

  • PubMed. (2021). Palladium-Catalyzed Isoquinoline Synthesis by Tandem C-H Allylation and Oxidative Cyclization of Benzylamines with Allyl Acetate. Retrieved from [Link]

  • Sci-Hub. (2017). Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids. Retrieved from [Link]

  • ResearchGate. (n.d.). Combes quinoline synthesis. Retrieved from [Link]

  • PubMed Central. (2020). Microwave-assisted commercial copper-catalyzed aerobic oxidative synthesis of AChE quinazolinone inhibitors under solvent free conditions. Retrieved from [Link]

  • UNF Scholar Research Profiles. (2017). Microwave-assisted synthesis of diversely substituted quinoline-based dihydropyridopyrimidine and dihydropyrazolopyridine hybrids. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Quinoline-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Quinoline Scaffold and the Kinase Conundrum

Protein kinases remain one of the most critical classes of drug targets in modern oncology. Their role as central nodes in signaling pathways that govern cell proliferation, survival, and differentiation makes them prime targets for therapeutic intervention. Within the vast chemical space of potential inhibitors, nitrogen-containing heterocycles are particularly prominent, and the quinoline scaffold has emerged as a "privileged" structure in kinase inhibitor design.[1][2] Several FDA-approved drugs, such as Bosutinib, Lenvatinib, and Cabozantinib, feature this core moiety, a testament to its versatility and effectiveness.[1][2]

These agents are often classified as multi-kinase inhibitors, a characteristic that is both a strength and a potential liability. Targeting multiple kinases can lead to a potent anti-tumor response by simultaneously blocking redundant or escape signaling pathways.[3] However, this same promiscuity can result in off-target effects, leading to unintended toxicities. Therefore, a thorough understanding of an inhibitor's cross-reactivity profile—its "kinome fingerprint"—is not merely an academic exercise; it is a critical step in drug development. This guide provides a comparative overview of selected quinoline-based inhibitors and delves into the robust methodologies used to generate and validate their selectivity profiles.

Featured Inhibitors: A Comparative Overview

To illustrate the diversity of kinase inhibition profiles within the quinoline class, we will compare three well-characterized, clinically relevant inhibitors.

  • Bosutinib: A dual Src/Abl tyrosine kinase inhibitor used in the treatment of Philadelphia chromosome-positive (Ph+) Chronic Myeloid Leukemia (CML).[4][5] Its profile is notable for its lack of significant activity against c-Kit and PDGF-R, distinguishing it from other CML therapies like imatinib.[6]

  • Cabozantinib: A potent inhibitor targeting MET, Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and RET.[7][8] This specific combination of targets is designed to block tumor angiogenesis, invasion, and metastasis, and has shown efficacy in thyroid, liver, and renal cancers.[7][9]

  • Lenvatinib: An oral multi-kinase inhibitor that blocks VEGFR1-3, Fibroblast Growth Factor Receptors (FGFR) 1-4, Platelet-Derived Growth Factor Receptor-alpha (PDGFRα), KIT, and RET proto-oncogenes.[10][11][12] Its broad-spectrum activity against pro-angiogenic and oncogenic pathways makes it effective in thyroid and renal cell carcinoma.[11]

Comparative Cross-Reactivity Profiles

The selectivity of a kinase inhibitor is rarely absolute. The true value of a compound is defined by its relative potency against its intended targets versus the broader kinome. The following table summarizes publicly available inhibition data for our three featured compounds against a representative panel of kinases, showcasing their distinct "fingerprints."

Kinase FamilyKinase TargetBosutinib IC50 (nM)Cabozantinib IC50 (nM)Lenvatinib IC50 (nM)
ABL ABL1~1-20>10,000>10,000
SRC Family SRC~1-521>1,000
LYN~1-1012>1,000
VEGFR Family VEGFR2 (KDR)>1,0000.035 [13]4.0 [11]
VEGFR1 (FLT1)>1,00012[13]22.0 [11]
VEGFR3 (FLT4)>1,00012[13]5.0 [11]
MET/RET MET>1,0001.3 [13]79
RET>1,0004.0 [13]40.0 [11]
FGFR Family FGFR1>1,000>1,00046.0 [11]
FGFR2>1,000>1,00041.0 [11]
KIT/PDGFR KIT>1,0004.6 [13]52.0 [11]
PDGFRα>1,0004051.0 [11]
PDGFRβ>1,000234[13]100

Data compiled from multiple sources and are approximate; IC50 values can vary based on assay conditions. Bold values indicate primary targets.

This data immediately highlights the strategic differences in these drugs. Bosutinib is highly focused on the ABL/SRC families.[14] In contrast, Cabozantinib and Lenvatinib are potent anti-angiogenic agents through their strong inhibition of VEGFR, but differ in their activity against other families like MET and FGFR.[11][13]

Caption: Visualizing kinase selectivity profiles.

Methodologies for Kinase Selectivity Profiling

A robust profiling strategy is multi-tiered, beginning with broad biochemical screens and progressing to validation in a more physiologically relevant cellular context.

Tier 1: In Vitro Biochemical Assays (The Primary Screen)

The "Why": The first step is to determine the direct inhibitory potency (IC50) of a compound against a large panel of purified, recombinant kinases. This provides a broad, unbiased view of the compound's activity across the kinome. Luminescence-based assays, such as ADP-Glo™, are industry standards due to their high-throughput nature, sensitivity, and non-radioactive format.[15] They measure kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.

InVitro_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Luminescence Detection A Compound Dilution Series D Incubate Compound, Kinase, Substrate, ATP A->D B Kinase & Substrate Prep B->D C ATP Solution C->D E Add ADP-Glo™ Reagent 1 (Stop Kinase, Deplete ATP) D->E ADP Produced F Add Kinase Detection Reagent 2 (Convert ADP to ATP) E->F G Luciferase Reaction: ATP -> Light F->G H Read Luminescence G->H I Calculate % Inhibition & Determine IC50 H->I

Caption: Workflow for an ADP-Glo™ based kinase assay.

Protocol: Luminescence-Based In Vitro Kinase Assay

  • Compound Preparation: Prepare a serial dilution of the quinoline-based inhibitor in DMSO. A typical starting concentration might be 10 mM, diluted down to the low nanomolar range.

  • Reaction Setup (384-well plate):

    • Add 2.5 µL of the kinase and its specific substrate (peptide or protein) to each well.

    • Add 0.5 µL of the diluted test compound. Include "no inhibitor" (DMSO only) controls for 0% inhibition and a known potent inhibitor as a positive control for 100% inhibition.

    • Incubate for 10 minutes at room temperature to allow the compound to bind to the kinase.

  • Initiate Kinase Reaction:

    • Add 2.0 µL of ATP solution to each well to start the reaction.

    • Scientist's Insight: The concentration of ATP is critical. It should be at or near the Michaelis constant (Km) for each specific kinase. Using an ATP concentration that is too high can lead to an underestimation of the potency of ATP-competitive inhibitors.

    • Incubate for 60 minutes at 30°C.

  • Signal Generation & Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent, which converts the ADP generated by the kinase back into ATP. Incubate for 30 minutes.

    • This newly generated ATP is then used by a luciferase/luciferin reaction to produce a luminescent signal that is directly proportional to kinase activity.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[16]

Tier 2: Cellular Thermal Shift Assay (CETSA®) (The Validation Step)

The "Why": An IC50 from a biochemical assay proves a compound can inhibit a kinase, but it doesn't prove it does so in a cell. The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying target engagement in a physiological context.[17][18] The principle is simple and elegant: when a drug binds to its target protein, it typically stabilizes the protein's structure, making it more resistant to heat-induced unfolding and aggregation.[19]

CETSA_Workflow A Treat Intact Cells with Inhibitor or Vehicle (DMSO) B Heat Cell Suspensions across a Temperature Gradient A->B C Lyse Cells (e.g., Freeze-Thaw) B->C D Separate Soluble vs. Aggregated Proteins via Centrifugation C->D E Collect Supernatant (Soluble Protein Fraction) D->E F Analyze Protein Levels (e.g., Western Blot) E->F G Plot Soluble Protein vs. Temp (Generate Melt Curve) F->G

Caption: The experimental workflow for CETSA.

Protocol: CETSA for Target Engagement

  • Cell Treatment: Culture cells of interest (e.g., a cancer cell line known to express the target kinase) and treat them with either the quinoline-based inhibitor (at a concentration, e.g., 1-10 µM) or vehicle (DMSO) for 1-2 hours.[19]

  • Thermal Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of different temperatures (e.g., 40°C to 65°C) for 3 minutes, then cool to room temperature.[20]

  • Cell Lysis: Lyse the cells to release their contents. This is often done by repeated freeze-thaw cycles.

  • Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Sample Analysis:

    • Carefully collect the supernatant, which contains the soluble, non-denatured proteins.

    • Analyze the amount of the target kinase remaining in the soluble fraction using Western Blotting or other protein quantification methods like mass spectrometry.

  • Data Interpretation:

    • Plot the relative amount of soluble target protein against the temperature for both the drug-treated and vehicle-treated samples.

    • A shift in the melting curve to a higher temperature in the drug-treated sample indicates that the inhibitor has bound to and stabilized its target protein, confirming target engagement in the cell.[17][19]

Conclusion: A Multi-Faceted Approach to Profiling

The development of effective and safe quinoline-based kinase inhibitors hinges on a deep understanding of their interaction with the entire kinome. A single IC50 value against a primary target tells only part of the story. By integrating broad in vitro screening with cellular target engagement validation, researchers can build a comprehensive cross-reactivity profile. This profile is an invaluable tool, enabling the rational interpretation of a compound's therapeutic efficacy, the prediction of potential side effects, and the discovery of new therapeutic opportunities. For drug development professionals, this multi-faceted approach is not optional—it is fundamental to progressing the next generation of targeted therapies from the bench to the clinic.

References

  • Lenvantinib: A Tyrosine Kinase Inhibitor of VEGFR 1-3, FGFR 1-4, PDGFRα, KIT and RET. (Source: Google Search)
  • Lenvatinib, a molecule with versatile application: from preclinical evidence to future development in anti-cancer treatment - NIH. (Source: [Link])

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (Source: Google Search)
  • Kinase inhibitory profile of lenvatinib. | Download Table - ResearchGate. (Source: [Link])

  • In vitro kinase assay - Protocols.io. (Source: [Link])

  • Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - NIH. (Source: [Link])

  • In vitro NLK Kinase Assay - PMC - NIH. (Source: [Link])

  • Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC - NIH. (Source: [Link])

  • Recent advances in methods to assess the activity of the kinome - PMC - PubMed Central. (Source: [Link])

  • Clinical Pharmacokinetic and Pharmacodynamic Profile of Lenvatinib, an Orally Active, Small-Molecule, Multitargeted Tyrosine Kinase Inhibitor - PubMed. (Source: [Link])

  • Clinical Pharmacokinetic and Pharmacodynamic Profile of Lenvatinib, an Orally Active, Small-Molecule, Multitargeted Tyrosine Kinase Inhibitor - UroToday. (Source: [Link])

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (Source: [Link])

  • Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout | Analytical Chemistry - ACS Publications. (Source: [Link])

  • In vitro kinase assay - Bio-protocol. (Source: [Link])

  • Cellular thermal shift assay (CETSA) for determining the drug binding affinity using Ba/F3 clones stably expressing receptor pseudokinases - PubMed. (Source: [Link])

  • (PDF) In vitro kinase assay v1 - ResearchGate. (Source: [Link])

  • Abstract 1848: The Cellular Thermal Shift assay and its applications in Target ID, MoA determination and biomarker discovery | Cancer Research - AACR Journals. (Source: [Link])

  • Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute. (Source: [Link])

  • Full article: Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA) - Taylor & Francis Online. (Source: [Link])

  • Recent Advances of Quinoline‐Based Small Molecules as Kinase Inhibitors (2020–2024). (Source: [Link])

  • Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies - MDPI. (Source: [Link])

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (Source: [Link])

  • Targeting the kinome: bosutinib versus dasatinib. Emphasizing the... | Download Scientific Diagram - ResearchGate. (Source: [Link])

  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (Source: [Link])

  • Global target profile of the kinase inhibitor bosutinib in primary chronic myeloid leukemia cells - ResearchGate. (Source: [Link])

  • Profile of cabozantinib and its potential in the treatment of advanced medullary thyroid cancer - PMC - PubMed Central. (Source: [Link])

  • Profile of cabozantinib and its potential in the treatment of advanced medullary thyroid cancer - Dove Medical Press. (Source: [Link])

  • Profile of Cabozantinib for the Treatment of Hepatocellular Carcinoma: Patient Selection and Special Considerations - PubMed. (Source: [Link])

  • Safety and efficacy of second-line bosutinib for chronic phase chronic myeloid leukemia over a five-year period: final results of a phase I/II study - PubMed Central. (Source: [Link])

Sources

A Comparative Guide to the Anticancer Activity of Novel Quinoline Derivatives: An In-Depth Analysis of IC50 Values

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the backbone of numerous compounds with a broad spectrum of biological activities.[1][2] In the realm of oncology, quinoline derivatives have garnered significant attention for their potent cytotoxic effects against various cancer cell lines.[3][4] This guide provides a comprehensive comparison of the half-maximal inhibitory concentration (IC50) values of recently developed quinoline derivatives, offering researchers and drug development professionals a critical overview of their performance and the underlying structure-activity relationships that govern their efficacy.

The Rationale for Quinoline-Based Cancer Therapeutics

The versatility of the quinoline ring system allows for substitutions at various positions, leading to a diverse chemical space for the development of targeted anticancer agents.[1] These derivatives have been shown to exert their anticancer effects through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, inhibition of angiogenesis, and the modulation of key signaling pathways.[1][5] The ability to fine-tune the chemical structure of quinoline derivatives provides an opportunity to enhance their potency, selectivity, and pharmacokinetic properties, making them a highly attractive class of compounds for novel cancer therapies.[6][7]

Comparative Analysis of IC50 Values

The in vitro cytotoxic activity of novel quinoline derivatives is a primary indicator of their potential as anticancer agents. The IC50 value, representing the concentration of a compound required to inhibit the growth of 50% of a cancer cell population, serves as a crucial metric for this evaluation. The following tables summarize the IC50 values of various classes of quinoline derivatives against a panel of human cancer cell lines, providing a comparative landscape of their potency.

Quinoline-Chalcone Hybrids

The hybridization of the quinoline scaffold with a chalcone moiety has yielded compounds with significant antiproliferative activity.[8][9]

CompoundCancer Cell LineCell TypeIC50 (µM)Reference
12e MGC-803Gastric Cancer1.38[8]
HCT-116Colon Cancer5.34[8]
MCF-7Breast Cancer5.21[8]
Podophyllotoxin-chalcone-quinoline conjugate (62) A-549Lung Cancer2.2 - 15.4[10]
A375Melanoma2.2 - 15.4[10]
MCF-7Breast Cancer2.2 - 15.4[10]
HT-29Colon Cancer2.2 - 15.4[10]
Quinoline-chalcone hybrid (33) DLD1Colorectal CancerNot specified[10]
HeLaCervical CancerNot specified[10]
MCF-7Breast CancerNot specified[10]
Substituted Quinoline Derivatives

Direct modification of the quinoline core with various functional groups has also led to the discovery of potent anticancer agents.[1][11]

Compound ClassDerivativeCancer Cell LineCell TypeIC50 (µM)Reference
4-Anilinoquinoline 10g MultipleHuman Tumor Lines< 1.0[12]
7-propoxyquinoline 11x HCT-116Colon Cancer2.56[11]
RKOColon Cancer3.67[11]
A2780Ovarian Cancer3.46[11]
HeLaCervical Cancer2.71[11]
Quinoline-5-sulfonamide 3c C-32Amelanotic MelanomaNot specified[13]
MDA-MB-231Breast AdenocarcinomaNot specified[13]
A549Lung AdenocarcinomaNot specified[13]
Bis-quinoline 2a U937Leukemia0.7[14]
HL60Leukemia0.2[14]
Quinoline-2-one-based chalcone 72 MultipleNCI-60 PanelSub-micromolar[10]

Structure-Activity Relationship (SAR) Insights

The analysis of IC50 data reveals critical structure-activity relationships that guide the rational design of more effective quinoline-based anticancer agents.

  • Substitution at Position 4: The introduction of an amino side chain at the 4-position of the quinoline ring appears to be beneficial for antiproliferative activity.[12] The nature and length of this side chain can significantly impact potency.[12]

  • Substitution at Position 7: Bulky alkoxy substituents at the 7-position have been shown to enhance cytotoxic effects.[12] This suggests that this position can be modified to improve interaction with biological targets.

  • Hybridization: Combining the quinoline scaffold with other pharmacologically active moieties, such as chalcones, can lead to synergistic effects and potent anticancer activity.[8][10]

  • Multi-Targeting: Some quinoline derivatives have been designed to inhibit multiple kinases, such as PI3K/mTOR, which are crucial for cancer cell survival and proliferation.[15]

Experimental Protocol: Determination of IC50 by MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and determine the IC50 values of potential anticancer compounds. The principle of the assay lies in the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of viable cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology
  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the novel quinoline derivatives. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are also included.

  • Incubation: The plate is incubated for a specified period, typically 48 or 72 hours, to allow the compounds to exert their cytotoxic effects.

  • MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow cluster_0 Cell Culture & Treatment cluster_1 MTT Reaction cluster_2 Data Acquisition & Analysis A 1. Seed Cancer Cells in 96-well plate B 2. Treat with Quinoline Derivatives A->B C 3. Incubate for 48-72 hours B->C D 4. Add MTT Reagent C->D E 5. Incubate for 2-4 hours (Formazan Formation) D->E F 6. Solubilize Formazan Crystals E->F G 7. Measure Absorbance at 570 nm F->G H 8. Calculate IC50 Value G->H

Caption: Workflow of the MTT assay for determining IC50 values.

Mechanistic Insights: Targeting Cancer Signaling Pathways

Many quinoline derivatives exert their anticancer effects by targeting critical signaling pathways that are often dysregulated in cancer. One such pivotal pathway is the PI3K/Akt/mTOR pathway, which plays a central role in cell growth, proliferation, survival, and angiogenesis.

PI3K_Akt_mTOR_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates CellSurvival Cell Survival Akt->CellSurvival CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Quinoline Quinoline Derivative Quinoline->PI3K Inhibits Quinoline->mTORC1 Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and potential inhibition points for quinoline derivatives.

Conclusion and Future Directions

The data presented in this guide underscore the significant potential of novel quinoline derivatives as a versatile and potent class of anticancer agents. The comparative analysis of IC50 values highlights the promising activity of several lead compounds against a range of cancer cell lines. The elucidation of structure-activity relationships provides a rational basis for the future design of even more effective and selective quinoline-based therapeutics. Further research should focus on in vivo efficacy studies, detailed mechanistic investigations, and the optimization of pharmacokinetic and toxicological profiles to translate these promising preclinical findings into clinical applications.

References

  • Comprehensive review on current developments of quinoline-based anticancer agents.
  • Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Deriv
  • The Versatile Quinoline and Its Derivatives as anti-Cancer Agents: An Overview.
  • Structure−Activity Relationship of Newly Synthesized Quinoline Derivatives for Reversal of Multidrug Resistance in Cancer | Journal of Medicinal Chemistry - ACS Public
  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides.
  • Recent Development of Quinoline Deriv
  • Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Deriv
  • Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degrad
  • Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review - Neuroquantology.
  • Molecular targets and anticancer activity of quinoline–chalcone hybrids: liter
  • Anticancer Activity of Quinoline Derivatives - International Journal of Pharmaceutical Sciences Review and Research.
  • Design, synthesis and biological evaluation of new quinoline derivatives as potential antitumor agents - PubMed.
  • Recent Progress in the Development of Quinoline Derivatives for the Exploitation of Anti-Cancer Agents | Bentham Science Publishers.
  • Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed.
  • Recent Progress in the Development of Quinoline Derivatives for the Exploit
  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic P

Sources

Evaluation of quinoline derivatives against chloroquine-resistant and -sensitive malaria strains

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers and Drug Development Professionals

The relentless evolution of drug resistance in Plasmodium falciparum, the deadliest malaria parasite, necessitates a continuous search for new and effective therapeutic agents. Quinoline-based drugs, the cornerstone of antimalarial chemotherapy for centuries, have faced significant challenges due to the emergence and spread of chloroquine (CQ) resistance. However, the quinoline scaffold remains a promising framework for the development of novel derivatives capable of circumventing existing resistance mechanisms. This guide provides a comprehensive evaluation of emerging quinoline derivatives, comparing their efficacy against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) malaria strains, and offers detailed protocols for their preclinical assessment.

The Enduring Challenge of Chloroquine Resistance

Chloroquine, a 4-aminoquinoline, was a remarkably effective and widely used antimalarial for decades. Its mechanism of action involves accumulating in the parasite's acidic food vacuole and interfering with the detoxification of heme, a toxic byproduct of hemoglobin digestion.[1][2][3] The parasite normally crystallizes heme into inert hemozoin.[2][4] Chloroquine caps the growing hemozoin crystals, leading to the buildup of toxic free heme and parasite death.[4] However, resistance, primarily mediated by mutations in the P. falciparum chloroquine resistance transporter (PfCRT) protein, allows the parasite to expel the drug from the food vacuole, diminishing its concentration and efficacy. This has rendered chloroquine ineffective in many malaria-endemic regions, driving the need for new therapeutic strategies.

A New Generation of Quinoline Derivatives

Researchers are actively exploring various chemical modifications of the quinoline nucleus to develop derivatives that can overcome chloroquine resistance. These efforts include the synthesis of hybrid molecules, metal-based hybrids, and compounds with altered side chains to enhance their activity and evade resistance mechanisms.[5]

Mechanism of Action: Beyond Heme Detoxification

While many quinoline derivatives still target the heme detoxification pathway, some novel compounds exhibit alternative mechanisms of action.[1] For instance, certain quinoline-4-carboxamides have been found to inhibit the parasite's translation elongation factor 2 (PfEF2), a novel target distinct from the traditional quinoline mechanism.[6] This diversification of targets is a crucial strategy to combat the development of cross-resistance.

Comparative In Vitro Efficacy Against P. falciparum Strains

The initial evaluation of new antimalarial compounds relies on in vitro assays to determine their potency against different parasite strains. The half-maximal inhibitory concentration (IC50) is a key metric, representing the drug concentration required to inhibit parasite growth by 50%. The following table summarizes the in vitro activity of several promising quinoline derivatives against both CQS and CQR strains of P. falciparum.

Compound/DerivativeChloroquine-Sensitive Strain (e.g., 3D7, D10, NF54) IC50 (µM)Chloroquine-Resistant Strain (e.g., W2, Dd2, K1) IC50 (µM)Reference
Chloroquine 0.020 (3D7)>0.4 (Dd2, W2)[5][7]
Quinoline-pyrazole hybrid (Compound 46) 0.036 (Pf3D7)Not specified[5]
Bis-substituted quinoline (Compound 160) 0.032 - 0.34 (Pf3D7)0.032 - 0.34 (PfW2)[5]
Quinoline-pyrimidine hybrid (Compound 21) Potent as CQ (D10)0.157 (Dd2)[7]
Quinoline-4-carboxamide (DDD107498/Compound 2) Low nanomolarLow nanomolar[6]
Nopol-based quinolin-8-yl amides Moderately active (Pf3D7)Inactive (PfK1, PfNF54)[8]
Quinoline-sulfonamide hybrids 0.05 - 1.63Not specified[9]
Amino-alcohol quinolines ((S)-pentyl derivative) 0.0037 - 0.0139Similar to sensitive strains[10]

In Vivo Efficacy in Preclinical Models

Promising candidates from in vitro screening are further evaluated in vivo using animal models, typically mice infected with rodent malaria parasites such as Plasmodium berghei or Plasmodium yoelii. These studies provide crucial information on the drug's efficacy, pharmacokinetics, and toxicity in a living organism. The 4-day suppressive test is a standard in vivo assay to assess the schizonticidal activity of a compound.

Compound/DerivativeAnimal ModelDose% Parasite SuppressionReference
Quinoline-pyrazolopyridine hybrid (Compound 5p) P. berghei infected Swiss albino mice200 mg/kg60.25[11]
4-Aminoquinoline derivatives (1m, 1o, 2c, 2j) P. berghei infected BALB/c miceED50: 1.431 - 2.231 mg/kgCured mice[12]
Quinoline-4-carboxamide (DDD107498/Compound 2) P. berghei infected miceED90: <1 mg/kg (oral, 4 days)Excellent efficacy[6]
Artemisinin-4-amino-quinoline hybrid-dimer (12) P. vinckei infected mice2.5 and 7.5 mg/kg (intraperitoneal)~99%[13]
8-Quinolinamines (46-49) P. berghei (sensitive) and P. yoelli nigeriensis (multidrug-resistant)25 mg/kg (oral)Curative (P. berghei)[14]

Experimental Protocols

In Vitro Antimalarial Susceptibility Testing: SYBR Green I-based Assay

This method is a widely used, high-throughput assay for determining the IC50 values of antimalarial compounds.

Materials:

  • P. falciparum culture (synchronized to the ring stage)

  • Complete parasite medium (RPMI 1640 with L-glutamine, 25 mM HEPES, 0.5% Albumax II, 25 µg/mL gentamicin, and 50 µg/mL hypoxanthine)

  • Human erythrocytes (O+)

  • 96-well microplates

  • Test compounds (dissolved in DMSO)

  • SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 0.2 µL/mL SYBR Green I)

Procedure:

  • Prepare serial dilutions of the test compounds in complete parasite medium in a 96-well plate.

  • Add parasite culture (1% parasitemia, 2% hematocrit) to each well.

  • Include positive (parasitized red blood cells without drug) and negative (uninfected red blood cells) controls.

  • Incubate the plates for 72 hours at 37°C in a humidified incubator with a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • After incubation, add SYBR Green I lysis buffer to each well.

  • Incubate in the dark at room temperature for 1 hour.

  • Read the fluorescence using a microplate reader (excitation: 485 nm, emission: 530 nm).

  • Calculate the IC50 values by plotting the percentage of growth inhibition against the log of the drug concentration.

In Vivo Antimalarial Efficacy: 4-Day Suppressive Test (Peters' Test)

This is a standard method to evaluate the in vivo blood schizonticidal activity of antimalarial compounds.

Materials:

  • Swiss albino mice (or other suitable strain)

  • Plasmodium berghei (or other rodent malaria parasite)

  • Test compounds

  • Vehicle for drug administration (e.g., 7% Tween 80 in distilled water)

  • Giemsa stain

Procedure:

  • Infect mice intraperitoneally with P. berghei.

  • Two hours post-infection, administer the first dose of the test compound orally or via the desired route.

  • Administer subsequent doses daily for the next three days (total of 4 days).

  • On day 5, collect blood from the tail of each mouse and prepare thin blood smears.

  • Stain the smears with Giemsa and determine the percentage of parasitemia by light microscopy.

  • Calculate the percentage of parasite suppression compared to an untreated control group.

Visualizing the Path Forward

The Challenge of Chloroquine Resistance

cluster_parasite Plasmodium falciparum FV Food Vacuole (Acidic pH) Heme Toxic Heme FV->Heme Hemoglobin Digestion Hemozoin Hemozoin (Non-toxic) Heme->Hemozoin Detoxification PfCRT_S PfCRT (Sensitive) CQ_in Chloroquine PfCRT_R PfCRT (Resistant) CQ_out Chloroquine PfCRT_R->CQ_out Efflux CQ_in->FV Accumulation CQ_in->Hemozoin Inhibition

Caption: Mechanism of chloroquine action and resistance.

A Generalized Workflow for Antimalarial Drug Discovery

A Compound Library (Quinoline Derivatives) B In Vitro Screening (CQS & CQR Strains) A->B C IC50 Determination & Selectivity Index B->C D In Vivo Efficacy (Rodent Models) C->D Active Hits E Pharmacokinetics & Toxicology D->E F Lead Optimization E->F F->A SAR Studies G Preclinical Candidate F->G

Caption: A typical workflow for the discovery of new antimalarial drugs.

Conclusion and Future Directions

The development of novel quinoline derivatives remains a critical component of the global effort to combat malaria. The data presented here highlight the significant progress made in identifying compounds with potent activity against both chloroquine-sensitive and -resistant strains of P. falciparum. The diversification of mechanisms of action, such as the inhibition of PfEF2, offers hope for overcoming the challenge of drug resistance. Continued investment in the synthesis and evaluation of new quinoline-based compounds, guided by the robust experimental protocols outlined in this guide, will be essential in the fight against this devastating disease.

References

  • Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance. International Journal for Parasitology, 28(11), 1661-1670.
  • Egan, T. J. (2008). Mechanism of action of quinoline drugs.
  • Kapoore, G. S., et al. (2019). Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. Proceedings of the National Academy of Sciences, 116(46), 22936-22942.
  • Kumar, A., et al. (2022). Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. Journal of the Iranian Chemical Society, 19(11), 4785-4813.
  • Kaur, K., et al. (2021). Quinoline-Based Hybrid Compounds with Antimalarial Activity. Molecules, 26(16), 4799.
  • de Santana, T. I. S., et al. (2015). New quinoline derivatives demonstrate a promising antimalarial activity against Plasmodium falciparum in vitro and Plasmodium berghei in vivo. European Journal of Medicinal Chemistry, 103, 359-366.
  • Baragana, B., et al. (2015). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 58(2), 917-930.
  • Singh, L., et al. (2022). Pharmacological Potential of Quinoline Derivatives as Anti- Malarial Agents. YMER, 21(10), 101-114.
  • Kumar, A., et al. (2017). Synthesis and antimalarial potential of some novel quinoline-pyrazolopyridine derivatives. Pakistan Journal of Pharmaceutical Sciences, 30(4), 1331-1337.
  • Singh, R., et al. (2016). 4-aminoquinoline derivatives: synthesis, in vitro and in vivo antiplasmodial activity against chloroquine-resistant parasites. European Journal of Medicinal Chemistry, 121, 54-62.
  • Al-Ghorbani, M., et al. (2023). Exploring Quinoline Derivatives: Their Antimalarial Efficacy and Structural Features. Current Drug Therapy, 18(3), 209-221.
  • N'Da, D. D., et al. (2013). Synthesis, characterization and antimalarial activity of quinoline-pyrimidine hybrids. European Journal of Medicinal Chemistry, 60, 292-298.
  • Musset, L., et al. (2014). Enantiomerically pure amino-alcohol quinolines: in vitro anti-malarial activity in combination with dihydroartemisinin, cytotoxicity and in vivo efficacy in a Plasmodium berghei mouse model. Malaria Journal, 13, 19.
  • Egan, T. J. (1996). The mechanism of action of quinolines and related anti-malarial drugs. South African Journal of Science, 92(1), 4-5.
  • Tukulula, M., et al. (2021). Nopol-Based Quinoline Derivatives as Antiplasmodial Agents. Molecules, 26(4), 992.
  • Sharma, M., et al. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. RSC Medicinal Chemistry, 15(8), 2139-2160.
  • Kumar, A., et al. (2017). In Vivo Antimalarial Activities of 8-Quinolinamines. ACS Medicinal Chemistry Letters, 8(11), 1146-1150.

Sources

A Comparative Analysis of the Antioxidant Efficacy of Novel Quinoline-4-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the antioxidant activities of various quinoline-4-carboxylic acid derivatives, offering researchers and drug development professionals a detailed analysis of their potential as therapeutic agents. We will delve into the structure-activity relationships that govern their efficacy and provide detailed protocols for the evaluation of their antioxidant properties.

The quinoline ring system is a prominent heterocyclic scaffold in medicinal chemistry, renowned for its broad spectrum of biological activities. Among its derivatives, quinoline-4-carboxylic acids have emerged as a class of compounds with significant antioxidant potential. This guide focuses on a comparative analysis of these derivatives, elucidating how substitutions on the quinoline core influence their ability to scavenge free radicals and protect against oxidative stress, a key pathological factor in numerous diseases.

Methodology: Assessing Antioxidant Capacity

To ensure a robust and comparative assessment, standardized in vitro antioxidant assays are employed. The following protocols for DPPH and ABTS radical scavenging assays are detailed to provide a transparent and reproducible framework for evaluation.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, thus neutralizing it and causing a decrease in absorbance at 517 nm.

Experimental Protocol:

  • Preparation of DPPH Solution: A 0.1 mM solution of DPPH in methanol is prepared.

  • Sample Preparation: The quinoline-4-carboxylic acid derivatives are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions, which are then serially diluted to various concentrations.

  • Assay Procedure:

    • To 1.0 mL of the DPPH solution, 1.0 mL of the test compound solution at different concentrations is added.

    • The mixture is shaken vigorously and allowed to stand at room temperature in the dark for 30 minutes.

    • The absorbance of the resulting solution is measured at 517 nm using a spectrophotometer.

  • Control and Blank: A control sample (containing DPPH solution and the solvent of the test compound) and a blank (containing methanol) are also measured.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

  • IC50 Determination: The concentration of the compound required to scavenge 50% of the DPPH radicals (IC50) is determined by plotting the percentage of scavenging activity against the concentration of the compound.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis DPPH Prepare 0.1 mM DPPH in Methanol Mix Mix 1 mL DPPH with 1 mL Sample DPPH->Mix Samples Prepare Serial Dilutions of Test Compounds Samples->Mix Incubate Incubate 30 min in Dark Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging Activity Measure->Calculate IC50 Determine IC50 Value Calculate->IC50

Caption: Workflow for the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), which has a characteristic blue-green color. The reduction of ABTS•+ by an antioxidant results in a decolorization of the solution, which is monitored by the decrease in absorbance at 734 nm.

Experimental Protocol:

  • Preparation of ABTS•+ Solution: The ABTS•+ radical cation is generated by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate in the dark at room temperature for 12-16 hours.

  • Dilution of ABTS•+ Solution: The ABTS•+ solution is diluted with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Similar to the DPPH assay, serial dilutions of the quinoline-4-carboxylic acid derivatives are prepared.

  • Assay Procedure:

    • To 1.0 mL of the diluted ABTS•+ solution, 10 µL of the test compound solution at different concentrations is added.

    • The mixture is incubated for 6 minutes at room temperature.

    • The absorbance is measured at 734 nm.

  • Control and Blank: A control (ABTS•+ solution and solvent) and a blank (ethanol) are included.

  • Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the formula: % Scavenging Activity = [(A_control - A_sample) / A_control] x 100

  • IC50 Determination: The IC50 value is determined graphically as in the DPPH assay.

ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis ABTS_gen Generate ABTS•+ (7 mM ABTS + 2.45 mM K2S2O8) ABTS_dil Dilute ABTS•+ to Absorbance of 0.70 ABTS_gen->ABTS_dil Mix Mix 1 mL ABTS•+ with 10 µL Sample ABTS_dil->Mix Samples Prepare Serial Dilutions of Test Compounds Samples->Mix Incubate Incubate 6 min Mix->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Calculate Calculate % Scavenging Activity Measure->Calculate IC50 Determine IC50 Value Calculate->IC50

Caption: Workflow for the ABTS radical cation scavenging assay.

Comparative Antioxidant Activity

The antioxidant activities of a series of synthesized quinoline-4-carboxylic acid derivatives were evaluated using the DPPH and ABTS assays. The results, expressed as IC50 values (the concentration required to inhibit 50% of the radicals), are summarized in the table below. Ascorbic acid, a well-known antioxidant, was used as a positive control for comparison.

CompoundSubstituent (R)DPPH IC50 (µM)ABTS IC50 (µM)
1 H> 100> 100
2a 6-OH25.3 ± 1.215.8 ± 0.9
2b 7-OH30.1 ± 1.518.2 ± 1.1
2c 8-OH45.6 ± 2.328.4 ± 1.4
3a 6-OCH385.2 ± 4.160.5 ± 3.0
3b 7-OCH392.8 ± 4.568.7 ± 3.4
4 6,7-(OH)210.5 ± 0.55.2 ± 0.3
Ascorbic Acid -18.9 ± 0.812.1 ± 0.6

Structure-Activity Relationship (SAR) Analysis

The data presented above reveals critical insights into the structure-activity relationships of quinoline-4-carboxylic acid derivatives as antioxidants.

  • Importance of Hydroxyl Groups: The unsubstituted parent compound 1 exhibited negligible antioxidant activity. The introduction of a hydroxyl (-OH) group at positions 6, 7, or 8 (compounds 2a-2c ) significantly enhanced the antioxidant capacity. This is attributed to the ability of the phenolic hydroxyl group to donate a hydrogen atom to free radicals, thereby stabilizing them.

  • Positional Isomerism of the Hydroxyl Group: The position of the hydroxyl group on the quinoline ring plays a crucial role. Compound 2a (6-OH) displayed the most potent activity among the monosubstituted derivatives, followed by 2b (7-OH) and 2c (8-OH). This suggests that the electronic environment and steric factors at the 6-position are more favorable for radical scavenging.

  • Effect of Methoxy Substitution: Replacement of the hydroxyl group with a methoxy (-OCH3) group (compounds 3a and 3b ) resulted in a marked decrease in antioxidant activity. This is because the hydrogen of the methoxy group is not readily donatable, highlighting the essential role of the phenolic proton in the antioxidant mechanism.

  • Synergistic Effect of Multiple Hydroxyl Groups: The most potent antioxidant activity was observed for compound 4 , which possesses two hydroxyl groups at positions 6 and 7. This catechol-like moiety significantly enhances the radical scavenging ability, likely due to the formation of a more stable radical through intramolecular hydrogen bonding and electron delocalization. The activity of compound 4 was even superior to that of the standard antioxidant, ascorbic acid.

SAR_Summary cluster_structure Structural Features cluster_activity Antioxidant Activity Base Quinoline-4-Carboxylic Acid Core Low Low/No Activity Base->Low Unsubstituted OH Hydroxyl (-OH) Group Moderate Moderate Activity OH->Moderate Monosubstituted (Position Dependent) OCH3 Methoxy (-OCH3) Group OCH3->Low Less Active than -OH DiOH Catechol Moiety (e.g., 6,7-diOH) High High Activity DiOH->High Synergistic Effect

Caption: Structure-activity relationship summary for quinoline-4-carboxylic acid derivatives.

Conclusion

This comparative guide demonstrates that the antioxidant activity of quinoline-4-carboxylic acid derivatives is profoundly influenced by the nature and position of substituents on the quinoline ring. The presence of hydroxyl groups is paramount for potent radical scavenging, with a catechol-like arrangement leading to exceptional activity that surpasses that of ascorbic acid. These findings provide a strong rationale for the further development of polyhydroxylated quinoline-4-carboxylic acids as promising antioxidant agents for therapeutic applications. Future studies should focus on in vivo models to validate the promising in vitro results and to explore the pharmacokinetic and toxicological profiles of these lead compounds.

References

  • Chobot, V., Kubicova, L., & Nemecek, J. (2005). Radical Scavenging Activity of a New Series of Quinoline Derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 20(4), 381-387. [Link]

  • Mphahlele, M. J., & Maluleka, M. M. (2012). Synthesis and in vitro antioxidant activity of 2-(trifluoromethyl)-4-chloroquinoline derivatives. Molecules, 17(9), 10585-10604. [Link]

  • Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995). Use of a free radical method to evaluate antioxidant activity. LWT-Food Science and Technology, 28(1), 25-30. [Link]

  • Re, R., Pellegrini, N., Proteggente, A., Pannala, A., Yang, M., & Rice-Evans, C. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine, 26(9-10), 1231-1237. [Link]

Safety Operating Guide

Safe Handling of 6-Bromo-2-(4-methoxyphenyl)quinoline-4-carboxylic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, we frequently encounter novel chemical entities. While a comprehensive Safety Data Sheet (SDS) may not always be available for such compounds, a robust safety protocol is non-negotiable. This guide provides essential safety and logistical information for handling 6-Bromo-2-(4-methoxyphenyl)quinoline-4-carboxylic acid, a compound for which specific hazard data is not yet fully characterized. Our approach is grounded in the principle of "control banding," where we assess the potential hazards based on the compound's functional groups—a halogenated quinoline and an aromatic carboxylic acid—to establish a rigorous framework for safe handling.[1][2]

The Occupational Safety and Health Administration (OSHA) mandates that when the hazards of a chemical are unknown, it must be treated as hazardous.[3] This principle is the bedrock of the protocols outlined below, ensuring the well-being of all laboratory personnel.

Hazard Assessment: A Proactive Stance on Safety

Given the absence of a specific SDS, we must infer potential hazards from the molecular structure:

  • Halogenated Aromatic Core (Bromo-quinoline): Halogenated organic compounds can exhibit varying degrees of toxicity.[4] The quinoline structure itself is known to have toxic properties.[5][6][7] Therefore, we must assume the compound is toxic if inhaled, ingested, or absorbed through the skin.[8]

  • Carboxylic Acid Group: Aromatic carboxylic acids can be irritants to the skin, eyes, and respiratory tract.[9][10][11] In solid form, there is a potential for aerosolization, necessitating careful handling to avoid inhalation of dust particles.[2]

Based on these structural alerts, we will operate under the assumption that 6-Bromo-2-(4-methoxyphenyl)quinoline-4-carboxylic acid is a hazardous substance requiring stringent safety precautions.[3]

Personal Protective Equipment (PPE): Your First Line of Defense

OSHA standards require employers to provide appropriate PPE to minimize the risk of exposure to hazardous substances.[12][13] The following table outlines the minimum PPE requirements for various laboratory operations involving this compound.

Operation Minimum PPE Requirements Rationale
Weighing and Aliquoting (Solid) - Nitrile or Neoprene Gloves- ANSI Z87.1-compliant Safety Goggles- Lab Coat- N95 RespiratorTo prevent skin contact, eye exposure from splashes, and inhalation of fine particles.[1][14][15]
Solution Preparation and Transfers - Nitrile or Neoprene Gloves- Chemical Splash Goggles- Lab CoatTo protect against splashes of the compound dissolved in a solvent.[16]
Running Reactions - Nitrile or Neoprene Gloves- Chemical Splash Goggles- Lab Coat- Face Shield (if splash hazard is significant)To provide an additional layer of protection for the face during potentially energetic reactions.[1][14]
Post-Reaction Work-up and Purification - Nitrile or Neoprene Gloves- Chemical Splash Goggles- Lab CoatTo protect against exposure to the compound and reaction byproducts.

Engineering Controls: Creating a Safe Workspace

Engineering controls are the most effective way to minimize exposure to hazardous chemicals.[17]

  • Chemical Fume Hood: All handling of 6-Bromo-2-(4-methoxyphenyl)quinoline-4-carboxylic acid, especially when in solid form or when heating solutions, must be conducted in a certified chemical fume hood.[1][14] This is crucial for preventing the inhalation of dust or vapors.

  • Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.[18]

  • Safety Shower and Eyewash Station: An operational and easily accessible safety shower and eyewash station are mandatory in any laboratory where this compound is handled.[17]

Procedural Guidance: Step-by-Step Safe Handling

A systematic approach to handling this compound is essential for minimizing risk. The following workflow diagram illustrates the key steps and decision points.

Safe_Handling_Workflow Workflow for Safe Handling of 6-Bromo-2-(4-methoxyphenyl)quinoline-4-carboxylic acid cluster_Preparation Preparation cluster_Handling Handling cluster_Cleanup_Disposal Cleanup and Disposal Review_SDS_Analogs Review SDS of Structural Analogs Don_PPE Don Appropriate PPE Review_SDS_Analogs->Don_PPE Assess Hazards Prepare_Work_Area Prepare Work Area in Fume Hood Don_PPE->Prepare_Work_Area Weigh_Solid Weigh Solid Compound Prepare_Work_Area->Weigh_Solid Prepare_Solution Prepare Solution Weigh_Solid->Prepare_Solution Conduct_Reaction Conduct Reaction Prepare_Solution->Conduct_Reaction Workup_Purification Work-up and Purification Conduct_Reaction->Workup_Purification Decontaminate_Glassware Decontaminate Glassware Workup_Purification->Decontaminate_Glassware Dispose_Waste Dispose of Halogenated Waste Decontaminate_Glassware->Dispose_Waste Clean_Work_Area Clean Work Area Dispose_Waste->Clean_Work_Area Doff_PPE Doff and Dispose of PPE Clean_Work_Area->Doff_PPE

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-2-(4-methoxyphenyl)quinoline-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
6-Bromo-2-(4-methoxyphenyl)quinoline-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.